molecular formula C7H6BrNO2 B1374788 6-Bromo-3-methoxypicolinaldehyde CAS No. 945954-95-0

6-Bromo-3-methoxypicolinaldehyde

Cat. No.: B1374788
CAS No.: 945954-95-0
M. Wt: 216.03 g/mol
InChI Key: ATJHFXRPMHJWAT-UHFFFAOYSA-N
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Description

6-Bromo-3-methoxypicolinaldehyde is a useful research compound. Its molecular formula is C7H6BrNO2 and its molecular weight is 216.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3-methoxypyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-11-6-2-3-7(8)9-5(6)4-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJHFXRPMHJWAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743255
Record name 6-Bromo-3-methoxypyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945954-95-0
Record name 6-Bromo-3-methoxypyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of Substituted Picolinaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 6-Bromo-3-methoxypicolinaldehyde

This guide provides a comprehensive overview of the synthesis of this compound, a key heterocyclic building block for researchers in medicinal chemistry and drug development. This document delves into the strategic considerations for its synthesis, outlines a robust experimental protocol based on established chemical principles, and provides the necessary data for its characterization.

Substituted pyridines are a cornerstone of modern pharmaceuticals and agrochemicals. Within this class, picolinaldehydes (2-formylpyridines) are exceptionally versatile intermediates.[1] The aldehyde functionality serves as a reactive handle for a multitude of chemical transformations, including the formation of Schiff bases, Wittig reactions, and reductive aminations, enabling the construction of complex molecular architectures.[1]

The specific compound, this compound, incorporates three key functional groups onto the pyridine core:

  • An aldehyde at the C2 position, primed for nucleophilic attack and chain extension.

  • A methoxy group at the C3 position, an electron-donating group that modulates the electronic properties of the ring.

  • A bromo group at the C6 position, which can act as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution, allowing for late-stage diversification of drug candidates.

This unique combination of functionalities makes it a valuable precursor for synthesizing highly functionalized pyridine derivatives for screening in drug discovery programs.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of this compound suggests a primary disconnection at the C-C bond of the formyl group or, more practically, a functional group interconversion (FGI) from a more stable precursor like a hydroxymethyl or methyl group.

G cluster_main Retrosynthetic Pathways target This compound precursor1 (6-Bromo-3-methoxypyridin-2-yl)methanol target->precursor1 [FGI: Oxidation] precursor2 2-Bromo-3-methoxypyridine precursor1->precursor2 [C-C Formylation] precursor3 2,6-Dibromo-3-methoxypyridine precursor2->precursor3 [Selective Reaction]

Caption: Retrosynthetic analysis of this compound.

The most direct and reliable synthetic strategy involves the oxidation of the corresponding primary alcohol, (6-bromo-3-methoxypyridin-2-yl)methanol. This alcohol precursor can, in turn, be synthesized from a suitable pyridine derivative via formylation. This multi-step, function-group-interconversion approach is often preferred in heterocyclic chemistry as it avoids the harsh conditions or regioselectivity issues that can be associated with direct C-H formylation of complex pyridines.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and computational data for the target compound is essential for its handling and characterization.

PropertyValueReference
CAS Registry Number 945954-95-0[2]
Molecular Formula C₇H₆BrNO₂
Molecular Weight 216.03 g/mol
Appearance Typically a solid (e.g., powder/crystals)
Melting Point 104-110 °C (for the related 6-Bromo-3-pyridinecarboxaldehyde)
SMILES O=Cc1nccc(Br)c1OC

Note: Experimental data such as exact melting point and specific spectroscopic peak assignments should be determined empirically.

Recommended Synthetic Protocol

This protocol details a robust two-step synthesis starting from 2,6-dibromo-3-methoxypyridine. The workflow is designed to be reproducible and scalable for laboratory settings.

G start_node Start Material: 2,6-Dibromo-3-methoxypyridine step1_node Step 1: Selective Formylation 1. n-BuLi, THF, -78°C 2. DMF start_node->step1_node Reagents workup1_node Work-up & Purification 1. Quench (NH4Cl) 2. Extraction (EtOAc) 3. Column Chromatography step1_node->workup1_node Reaction Mixture intermediate_node Intermediate: 6-Bromo-3-methoxy-2-formylpyridine (Target Compound) final_product Final Product: This compound workup1_node->final_product Purified Product

References

"physicochemical properties of 6-Bromo-3-methoxypicolinaldehyde"

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Technical Guide to the Physicochemical Properties of 6-Bromo-3-methoxypicolinaldehyde

Abstract

This compound is a substituted pyridine derivative increasingly recognized for its utility as a versatile building block in synthetic and medicinal chemistry. Its bifunctional nature, featuring a reactive aldehyde and a synthetically adaptable bromo-pyridine core, makes it a valuable precursor for complex molecular architectures. Notably, its classification as a "Protein Degrader Building Block" positions it at the forefront of targeted protein degradation research, a rapidly advancing therapeutic modality.[1] This guide provides a detailed examination of the core physicochemical properties of this compound, offering predictive spectroscopic analyses, validated experimental protocols, and essential safety guidelines tailored for researchers, scientists, and professionals in drug development.

Introduction and Molecular Overview

This compound (CAS No. 945954-95-0) is a heterocyclic aldehyde that serves as a key intermediate in the synthesis of novel organic compounds.[2][3] The strategic placement of the bromo, methoxy, and aldehyde functional groups on the pyridine ring allows for a wide range of chemical transformations, making it particularly valuable for constructing compound libraries for high-throughput screening and developing targeted therapeutics.[4][5]

Chemical Structure

The molecular structure consists of a pyridine ring substituted at the C2 position with an aldehyde group, at the C3 position with a methoxy group, and at the C6 position with a bromine atom.

Caption: Chemical structure of this compound.

Chemical Identifiers

A consolidated list of identifiers for this compound is provided below for unambiguous reference.

IdentifierValueSource(s)
Chemical Name This compound[1][6]
Synonyms 6-Bromo-3-methoxypyridine-2-carboxaldehyde[2]
CAS Number 945954-95-0[1][2][6]
Molecular Formula C₇H₆BrNO₂[1][2][6][7]
Molecular Weight 216.03 g/mol [1][2][6][7]
InChI Key ATJHFXRPMHJWAT-UHFFFAOYSA-N[2][7][8]

Core Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in both chemical reactions and biological systems. These parameters influence solubility, membrane permeability, and formulation characteristics, which are vital for drug development.

PropertyValueImplication for ResearchSource(s)
Density 1.606 g/cm³Useful for formulation, reaction stoichiometry, and process scale-up calculations.[2][7]
Exact Mass 214.95800 DaEssential for high-resolution mass spectrometry (HRMS) to confirm elemental composition.[2]
Polar Surface Area (PSA) 39.2 ŲSuggests good potential for cell membrane permeability (typically PSA < 140 Ų).[2]
XLogP3 (Lipophilicity) 1.6Indicates moderate lipophilicity, balancing aqueous solubility and lipid membrane penetration.[2]
Melting Point Not availableWhile not publicly documented, this property is crucial for assessing purity and stability. It would be determined experimentally via DSC or a melting point apparatus.[7]
Boiling Point Not availableNot typically determined for solids; likely to decompose at high temperatures.[7]

Spectroscopic and Analytical Characterization

Robust analytical characterization is the cornerstone of chemical research, ensuring the identity, purity, and structure of the compound. While specific experimental spectra for this compound are not widely published, its structure allows for reliable prediction of its spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.

  • ¹H NMR (Proton NMR): The proton spectrum is expected to show four distinct signals.

    • Aldehyde Proton (CHO): A singlet appearing far downfield (δ ≈ 9.8–10.2 ppm) due to the strong deshielding effect of the carbonyl group.

    • Pyridine Protons (Ar-H): Two doublets in the aromatic region (δ ≈ 7.5–8.5 ppm), corresponding to the two hydrogens on the pyridine ring. Their specific shifts and coupling constants would confirm their relative positions.

    • Methoxy Protons (OCH₃): A sharp singlet (δ ≈ 3.9–4.2 ppm), integrating to three protons.

  • ¹³C NMR (Carbon NMR): The carbon spectrum will corroborate the structure.

    • Carbonyl Carbon (C=O): The aldehyde carbon will be the most downfield signal (δ ≈ 190–195 ppm).

    • Aromatic Carbons: Five distinct signals are expected in the aromatic region (δ ≈ 110–160 ppm), including the carbon bearing the bromine (which will be less intense) and the carbon attached to the methoxy group.

    • Methoxy Carbon (OCH₃): A signal in the upfield region (δ ≈ 55–60 ppm).

This protocol provides a standardized method for acquiring high-quality NMR data for this compound.

  • Sample Preparation: Accurately weigh 5–10 mg of the compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[4]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm).

  • Homogenization: Gently vortex the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

  • Data Acquisition: Place the tube in the NMR spectrometer (300 MHz or higher is recommended). Acquire the ¹H spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay).[4] Subsequently, acquire a proton-decoupled ¹³C spectrum, which will require a greater number of scans for adequate signal-to-noise.[4]

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Predicted Absorption Bands:

    • ~3050–3100 cm⁻¹ (Medium): Aromatic C-H stretching.

    • ~2850 cm⁻¹ & ~2750 cm⁻¹ (Medium): Aldehyde C-H stretching (Fermi doublet).

    • ~1700–1720 cm⁻¹ (Strong): Carbonyl (C=O) stretching of the aldehyde, a highly characteristic peak.

    • ~1550–1600 cm⁻¹ (Medium-Strong): Pyridine ring C=C and C=N stretching vibrations.

    • ~1250 cm⁻¹ (Strong): Asymmetric C-O-C stretching of the methoxy ether group.

    • < 1000 cm⁻¹ (Medium): C-Br stretching vibration.

G cluster_prep Sample Preparation cluster_analysis FT-IR Analysis Sample 1. Weigh 1-2 mg of Compound KBr 2. Add 100 mg dry KBr Sample->KBr Grind 3. Grind to fine powder KBr->Grind Press 4. Press into transparent pellet Grind->Press Place 5. Place pellet in holder Press->Place Acquire 6. Acquire background & sample spectra Place->Acquire Process 7. Process data & identify peaks Acquire->Process

Caption: Standard workflow for FT-IR analysis using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and, by extension, the elemental formula of the molecule.

  • Expected Fragmentation Pattern: The most critical diagnostic feature in the mass spectrum of a bromo-compound is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.

  • Molecular Ion Peak: The mass spectrum will exhibit a characteristic "doublet" for the molecular ion (M⁺).

    • [M]⁺ Peak: at m/z ≈ 215, corresponding to the molecule containing ⁷⁹Br.

    • [M+2]⁺ Peak: at m/z ≈ 217, corresponding to the molecule containing ⁸¹Br. The near-equal intensity of these two peaks is a definitive indicator of the presence of a single bromine atom in the molecule.[4]

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from its distinct reactive sites, which can be addressed with high selectivity.

  • Aldehyde Group: This site is susceptible to nucleophilic attack, making it ideal for reactions such as Wittig olefination, reductive amination to form secondary amines, and condensation reactions.

  • C-Br Bond: The bromine atom on the electron-deficient pyridine ring is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the straightforward introduction of aryl, alkyl, or amino groups at the C6 position.

This dual reactivity makes the compound a powerful scaffold, particularly in the synthesis of PROTACs (PROteolysis TArgeting Chimeras) and other protein degraders, where different fragments must be precisely linked together.[1]

References

An In-Depth Technical Guide to 6-Bromo-3-methoxypicolinaldehyde: A Key Building Block in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Emergence of a Versatile Synthetic Intermediate

In the rapidly evolving landscape of medicinal chemistry and drug discovery, the strategic design of molecular scaffolds that enable the synthesis of novel therapeutics is of paramount importance. 6-Bromo-3-methoxypicolinaldehyde, a substituted pyridine derivative, has emerged as a critical building block, particularly in the burgeoning field of targeted protein degradation. Its unique arrangement of a reactive aldehyde, a synthetically versatile bromine atom, and a methoxy group on a pyridine ring makes it an attractive starting material for the construction of complex molecules, most notably ligands for E3 ubiquitin ligases used in Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its synthesis and pivotal role in the development of next-generation therapeutics.

Core Compound Identification and Properties

CAS Number: 945954-95-0[1]

Molecular Formula: C₇H₆BrNO₂[1]

IUPAC Name: 6-bromo-3-methoxypyridine-2-carbaldehyde[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValue
Molecular Weight 216.03 g/mol [1]
Exact Mass 214.95800 u[1]
Density (Predicted) 1.606 g/cm³[1]
XLogP3 (Predicted) 1.6[1]
Polar Surface Area (PSA) 39.2 Ų[1]
Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (likely in the δ 9.5-10.5 ppm region), the two aromatic protons on the pyridine ring, and the methoxy protons (typically around δ 3.8-4.0 ppm).

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would display seven unique signals, including the carbonyl carbon of the aldehyde (in the δ 185-195 ppm range), the carbons of the pyridine ring, and the methoxy carbon.

Researchers are advised to acquire and interpret their own spectroscopic data for definitive structural confirmation and purity assessment. Several chemical suppliers offer analytical services, including NMR, HPLC, and LC-MS, for their products.

Synthesis of this compound: A Proposed Pathway

While specific, peer-reviewed synthetic protocols for this compound are not extensively detailed in the public domain, a plausible and efficient synthesis can be devised based on established pyridine chemistry. A common strategy involves the selective functionalization of a suitable pyridine precursor. One such proposed pathway starts from 2-amino-3-methoxypyridine.

Proposed Synthetic Workflow

The following multi-step synthesis is a logical approach to obtaining this compound.

Synthesis_Workflow A 2-Amino-3-methoxypyridine B 2,6-Dibromo-3-methoxypyridine A->B Bromination (e.g., Br₂, HBr) C 6-Bromo-3-methoxy-2-lithiopyridine B->C Halogen-Metal Exchange (e.g., n-BuLi) D This compound C->D Formylation (e.g., DMF)

Caption: A proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a conceptual guide based on analogous chemical transformations. Researchers should optimize conditions and perform appropriate safety assessments.

Step 1: Bromination of 2-Amino-3-methoxypyridine

  • To a solution of 2-amino-3-methoxypyridine in a suitable solvent (e.g., acetic acid), add a brominating agent such as a solution of bromine in hydrobromic acid at a controlled temperature.

  • The reaction mixture is stirred until the consumption of the starting material is observed (monitored by TLC or LC-MS).

  • The reaction is then worked up by neutralization and extraction to yield 2,6-dibromo-3-methoxypyridine.

Causality: The amino group in the starting material is a strong activating group, directing bromination to the ortho and para positions. The use of a strong brominating agent ensures the introduction of two bromine atoms.

Step 2: Selective Halogen-Metal Exchange

  • Dissolve 2,6-dibromo-3-methoxypyridine in an anhydrous aprotic solvent (e.g., THF) and cool to a low temperature (e.g., -78 °C) under an inert atmosphere.

  • Slowly add a solution of an organolithium reagent, such as n-butyllithium. The regioselectivity of this step is crucial, with the lithium expected to replace the bromine at the more sterically accessible and electronically favorable 2-position.

Causality: The bromine at the 2-position is generally more reactive towards lithium-halogen exchange than the bromine at the 6-position in such pyridine systems.

Step 3: Formylation

  • To the solution of the generated organolithium intermediate at low temperature, add an electrophilic formylating agent, such as N,N-dimethylformamide (DMF).

  • Allow the reaction to warm to room temperature and then quench with a suitable aqueous solution.

  • Standard workup and purification by column chromatography will afford the final product, this compound.

Causality: The highly nucleophilic organolithium species readily attacks the electrophilic carbonyl carbon of DMF, which upon workup, hydrolyzes to the aldehyde.

Applications in Drug Discovery: A Gateway to PROTACs

The primary and most significant application of this compound is as a key intermediate in the synthesis of ligands for E3 ubiquitin ligases, which are essential components of PROTACs.

The PROTAC Mechanism: Hijacking the Ubiquitin-Proteasome System

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them. By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination of the POI, marking it for degradation by the proteasome. This event-driven pharmacology offers several advantages over traditional occupancy-based inhibitors.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Proteasomal Degradation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC E3 E3 Ubiquitin Ligase PROTAC->E3 Ub_POI Ubiquitinated POI E3->Ub_POI Ubiquitination Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation

Caption: The mechanism of action of a Proteolysis Targeting Chimera (PROTAC).

Role of this compound in E3 Ligase Ligand Synthesis

This compound is a precursor for the synthesis of ligands that bind to E3 ligases such as Von Hippel-Lindau (VHL) and Cereblon (CRBN). The aldehyde functionality can be readily converted into other functional groups, such as amines or alcohols, which can then be further elaborated. The bromine atom provides a convenient handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach the linker or other parts of the E3 ligase ligand.

For instance, the aldehyde can undergo reductive amination to introduce an amine-containing side chain, which can then be acylated or alkylated. The bromine can be used to introduce aryl or heteroaryl groups, which are common features in potent E3 ligase ligands.

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not universally available, data for structurally related compounds, such as 6-bromo-3-pyridinecarboxaldehyde, can provide guidance.

  • Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[1]

  • Storage: Store in a tightly sealed container in a cool, dry place.[1]

  • Hazards (based on related compounds): May cause skin, eye, and respiratory irritation.

Always consult the specific SDS provided by the supplier before handling this compound.

Future Perspectives

The demand for versatile chemical building blocks is ever-increasing as drug discovery programs delve into more complex biological targets. This compound is well-positioned to remain a valuable tool for medicinal chemists, particularly in the design and synthesis of novel PROTACs. Its synthetic tractability allows for the creation of diverse libraries of E3 ligase ligands, which is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of protein degraders. As the field of targeted protein degradation continues to expand to new E3 ligases and challenging disease targets, the utility of strategically functionalized scaffolds like this compound will undoubtedly grow.

References

A Comprehensive Technical Guide to 6-Bromo-3-methoxypicolinaldehyde: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 6-Bromo-3-methoxypicolinaldehyde, a heterocyclic building block of increasing importance in medicinal chemistry and drug discovery. Central to its utility is its precise molecular weight of 216.03 g/mol and a multifunctional structure featuring a pyridine core, a reactive aldehyde, a synthetically versatile bromide, and a methoxy group.[1][2] This document details the compound's physicochemical properties, outlines a robust protocol for its synthesis and characterization, and explores its critical role as an intermediate in the development of advanced therapeutics, including protein degraders and targeted enzyme inhibitors. The content herein is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique chemical attributes.

Introduction: The Strategic Value of a Multifunctional Pyridine

Substituted pyridine rings are a cornerstone of modern pharmaceutical development, present in numerous approved drugs due to their ability to engage in hydrogen bonding, their metabolic stability, and their capacity to serve as versatile synthetic platforms. This compound (CAS No: 945954-95-0) emerges as a particularly valuable reagent within this class.[1][2] Its structure is strategically functionalized:

  • The Aldehyde Group: Serves as a key reactive handle for forming C-N and C-C bonds through reactions like reductive amination, condensation, and Wittig olefination, enabling the construction of complex molecular scaffolds.

  • The Bromo Substituent: Acts as a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.

  • The Methoxy Group: Functions as an electron-donating group that modulates the electronic properties of the pyridine ring, influencing reactivity and providing a potential metabolic blocking site or interaction point with biological targets.

This trifecta of functionalities makes this compound a highly sought-after intermediate for building libraries of novel compounds, particularly in the fields of oncology and neurodegenerative disease.

Physicochemical and Structural Data

A precise understanding of a compound's properties is fundamental to its application. The key quantitative data for this compound are summarized below.

PropertyValueSource(s)
Molecular Weight 216.03 g/mol [1][2]
Molecular Formula C₇H₆BrNO₂[1][2][3]
Exact Mass 214.95800 u[1]
CAS Number 945954-95-0[1][2][4]
IUPAC Name 6-bromo-3-methoxypyridine-2-carbaldehyde[4]
Density 1.606 g/cm³[1]
XLogP3 1.6[1]
Polar Surface Area (PSA) 39.2 Ų[1]
Purity (Typical) ≥97%[2]

Synthesis and Structural Verification

The reliable synthesis and rigorous characterization of starting materials are prerequisites for any successful drug discovery campaign. While multiple synthetic routes are conceivable, a common and efficient laboratory-scale preparation involves the selective oxidation of the corresponding primary alcohol.

Synthetic Rationale and Strategy

The oxidation of (6-bromo-3-methoxypyridin-2-yl)methanol to the target aldehyde is a favored transformation. This precursor alcohol is often more stable and easier to handle than the aldehyde. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid. Manganese dioxide (MnO₂) is an excellent choice for this purpose as it is a mild, chemoselective reagent for oxidizing allylic and benzylic-type alcohols, a class to which the substrate belongs. This method avoids harsh conditions and often results in clean conversions with straightforward purification.

Detailed Experimental Protocol: MnO₂ Oxidation

This protocol is a representative method and should be adapted and optimized based on laboratory conditions and scale.

  • Reaction Setup: To a solution of (6-bromo-3-methoxypyridin-2-yl)methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform (approx. 0.1 M concentration), add activated manganese dioxide (MnO₂, ~10 eq by weight).

    • Causality: DCM is chosen for its inertness and ability to dissolve the starting material while allowing for easy filtration of the solid MnO₂. A large excess of MnO₂ is used to drive the reaction to completion.

  • Reaction Execution: Stir the resulting black suspension vigorously at ambient temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the disappearance of the starting material spot. The reaction typically takes 12-24 hours.

  • Workup and Purification: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ and its byproducts. Wash the Celite® pad thoroughly with additional DCM.

    • Trustworthiness: This filtration step is critical for removing the inorganic reagent completely. A thorough wash ensures quantitative recovery of the product.

  • Isolation: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator. The crude product is often a solid.

  • Purification: Purify the crude material via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a pure solid.

Structural Verification (Self-Validation System)
  • ¹H NMR: The proton NMR spectrum should confirm the presence of the aldehyde proton as a characteristic singlet at ~10 ppm. Other expected signals include two aromatic protons on the pyridine ring and a singlet for the methoxy group protons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass, confirming the molecular weight. The characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) must be observed.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1700-1720 cm⁻¹ is indicative of the aldehyde carbonyl (C=O) stretch.

G cluster_synthesis Synthesis Workflow cluster_purification Purification & Verification start (6-bromo-3-methoxypyridin-2-yl)methanol reagent MnO2 (10 eq) DCM, 25°C, 12-24h start->reagent Oxidation product This compound reagent->product filtration Filter through Celite® product->filtration Workup concentration Concentrate in vacuo filtration->concentration chromatography Silica Gel Chromatography concentration->chromatography analysis NMR, MS, IR Analysis chromatography->analysis

Caption: Workflow for the synthesis and purification of this compound.

Applications in Medicinal Chemistry

The synthetic utility of this compound is best illustrated by its application as a versatile building block in constructing complex, biologically active molecules.

Keystone Intermediate for PROTACs and Molecular Glues

A significant modern application for this compound is in the synthesis of targeted protein degraders.[2] It is classified as a "Protein Degrader Building Block," indicating its utility in constructing molecules like Proteolysis Targeting Chimeras (PROTACs).[2]

  • Signaling Pathway Context: PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand for a target protein ("warhead"), a ligand for an E3 ubiquitin ligase, and a linker connecting them.

  • Role of this compound: This aldehyde is an ideal starting point for synthesizing the "warhead" portion or for elaborating the linker. The aldehyde can be converted into an amine-binding motif via reductive amination, while the bromide allows for coupling to the linker or other parts of the final molecule. The development of such degraders is a key strategy in modern drug discovery.[5]

PROTAC_Concept cluster_reagent Building Block cluster_protac PROTAC Structure reagent This compound warhead Warhead Ligand (Binds Target Protein) reagent->warhead Synthetic Precursor linker Linker warhead->linker e3_ligand E3 Ligase Ligand linker->e3_ligand

Caption: Role of this compound as a precursor for PROTAC synthesis.

Scaffold for Kinase and Bromodomain Inhibitors

The bromo-methoxy-pyridine core is a recognized pharmacophore in inhibitors of various enzyme classes, including kinases and epigenetic reader proteins like bromodomains.

  • Kinase Inhibition: Many kinase inhibitors bind to the ATP pocket of the enzyme. The pyridine nitrogen can act as a crucial hydrogen bond acceptor, mimicking the adenine portion of ATP. The bromide at the 6-position can be replaced via Suzuki or Buchwald-Hartwig coupling to install larger aromatic systems that occupy hydrophobic regions of the binding site, thereby enhancing potency and selectivity.

  • Bromodomain Inhibition: The Bromo and Extra C-Terminal (BET) family of bromodomains are epigenetic readers that recognize acetylated lysine residues on histones and are targets for cancer and inflammation.[6] The methoxy-pyridine portion of the molecule can serve as a scaffold that, when appropriately functionalized via the aldehyde and bromide handles, can be elaborated into potent ligands that disrupt this protein-protein interaction.[6]

Safety, Handling, and Storage

Proper handling of chemical reagents is paramount for laboratory safety. While a specific safety data sheet (SDS) for this compound should always be consulted, data from closely related analogues like 6-bromonicotinaldehyde provide essential guidance.[7][8][9]

AspectRecommendationSource(s)
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, safety glasses with side-shields, and a lab coat.[1][7]
Handling Use in a well-ventilated area or a chemical fume hood. Avoid dust formation and inhalation. Avoid contact with skin and eyes.[1][7]
Hazard Statements (Anticipated) H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H302: Harmful if swallowed.[7]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place. For long-term stability, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1][7]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is far more than a simple chemical; it is a strategic tool for the modern medicinal chemist. With a molecular weight of 216.03 g/mol , its well-defined structure offers three distinct and versatile chemical handles for molecular elaboration.[1][2] Its demonstrated utility as a building block for advanced therapeutic modalities, including protein degraders and targeted inhibitors, underscores its value.[2] A thorough understanding of its properties, synthetic protocols, and safe handling procedures, as detailed in this guide, empowers researchers to fully exploit its potential in the quest for novel and effective medicines.

References

Introduction: Navigating the Solubility Landscape of a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 6-Bromo-3-methoxypicolinaldehyde in Organic Solvents

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. As with any novel compound, a thorough understanding of its physical properties is paramount for its effective use in synthesis, purification, and formulation. Solubility, in particular, is a critical parameter that dictates the choice of reaction conditions, purification methods like recrystallization, and the development of formulations for biological screening.

This guide provides a comprehensive overview of the solubility of this compound in organic solvents. In the absence of extensive published quantitative data for this specific molecule, this document will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to predict, assess, and utilize its solubility characteristics effectively. We will delve into the structural features of this compound that govern its solubility, provide a rationale for selecting appropriate solvents, and present a detailed protocol for its experimental determination.

Predicting Solubility: A Molecular Structure-Based Approach

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1] By examining the functional groups and overall polarity of this compound, we can make informed estimations about its solubility in various organic solvents.

Structural Analysis of this compound

The key structural features of this compound (C7H6BrNO2, Molecular Weight: 216.03 g/mol ) are:

  • Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor.

  • Bromo Group (-Br): An electron-withdrawing and hydrophobic group that contributes to the molecule's overall molecular weight and can engage in halogen bonding.

  • Methoxy Group (-OCH3): The ether linkage introduces some polarity and the oxygen atom can act as a hydrogen bond acceptor.

  • Aldehyde Group (-CHO): A polar functional group containing a carbonyl (C=O) moiety. The oxygen atom is a hydrogen bond acceptor.

Overall, the presence of the pyridine nitrogen, methoxy oxygen, and aldehyde oxygen imparts a degree of polarity to the molecule. However, the aromatic ring and the bromo substituent contribute to its nonpolar character. This amphiphilic nature suggests that this compound will exhibit solubility in a range of organic solvents, with optimal solubility likely in moderately polar solvents.

The Role of Solvent Polarity

The polarity of a solvent is a crucial factor in its ability to dissolve a given solute.[2] Solvents can be broadly classified as polar protic, polar aprotic, and nonpolar.

  • Polar Protic Solvents (e.g., alcohols, water): These solvents can act as both hydrogen bond donors and acceptors. While the hydrogen bond accepting groups in this compound can interact with these solvents, the overall nonpolar character of the molecule may limit its solubility in highly polar protic solvents like water.

  • Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dichloromethane, THF, DMSO, DMF): These solvents have dipole moments but lack acidic protons. They are effective at solvating polar molecules through dipole-dipole interactions. Solvents in this category are expected to be good candidates for dissolving this compound.

  • Nonpolar Solvents (e.g., hexane, toluene): These solvents lack significant dipole moments and primarily interact through weak van der Waals forces. The solubility of this compound in these solvents is likely to be limited due to the presence of its polar functional groups.

Based on this analysis, we can hypothesize the following solubility trend for this compound:

Good Solubility: Dichloromethane, Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone Moderate Solubility: Methanol, Ethanol, Toluene Poor Solubility: Water, Hexane, Diethyl Ether

A Practical Guide to Solvent Selection and Properties

The following table provides a list of common organic solvents, categorized by their polarity, along with their key physical properties. This table should serve as a practical reference for selecting candidate solvents for solubility testing.

SolventFormulaPolarityBoiling Point (°C)Density (g/mL)
Nonpolar
HexaneC6H14Nonpolar690.655
TolueneC7H8Nonpolar1110.867
Diethyl EtherC4H10ONonpolar34.60.713
Polar Aprotic
DichloromethaneCH2Cl2Polar Aprotic39.61.326
ChloroformCHCl3Polar Aprotic61.21.489
Tetrahydrofuran (THF)C4H8OPolar Aprotic660.889
Ethyl AcetateC4H8O2Polar Aprotic77.10.902
AcetoneC3H6OPolar Aprotic560.784
AcetonitrileC2H3NPolar Aprotic81.60.786
Dimethylformamide (DMF)C3H7NOPolar Aprotic1530.944
Dimethyl Sulfoxide (DMSO)C2H6SOPolar Aprotic1891.092
Polar Protic
MethanolCH4OPolar Protic64.70.792
EthanolC2H6OPolar Protic78.40.789
IsopropanolC3H8OPolar Protic82.60.786
WaterH2OPolar Protic1001.000

Data compiled from various sources.[3][4][5]

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the lack of specific solubility data, experimental determination is crucial. The following protocol outlines a reliable method for determining the qualitative and quantitative solubility of this compound.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess this compound B Add a known volume of solvent A->B C Equilibrate at a constant temperature (e.g., 24 hours with shaking) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant through a 0.22 µm filter D->E F Prepare dilutions of the saturated solution E->F G Analyze by HPLC or UV-Vis F->G H Calculate concentration against a standard curve G->H

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • To a series of vials, add an excess amount of this compound (e.g., 20-30 mg). The key is to have undissolved solid remaining after equilibration.

    • Accurately add a known volume (e.g., 1.0 mL) of each selected organic solvent to the vials.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Centrifuge the vials to pellet the remaining solid.

    • Carefully withdraw a known volume of the supernatant using a pipette and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of dilutions of the filtered saturated solution.

    • Analyze the diluted solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, against a pre-prepared calibration curve of known concentrations of this compound.

    • Calculate the concentration of the saturated solution. The solubility is typically expressed in mg/mL or mol/L.

Safety and Handling

While a specific safety data sheet (SDS) for this compound may not be readily available, it is prudent to handle it with the care afforded to new chemical entities.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust.[6] Avoid contact with skin and eyes.[6]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion and Future Perspectives

This guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining a theoretical understanding of its molecular structure with a robust experimental protocol, researchers can confidently select appropriate solvents for their specific applications. The principles and methodologies outlined here are broadly applicable to other novel compounds where solubility data is not yet established. Future work should focus on generating and publishing quantitative solubility data for this and other important synthetic intermediates to create a more comprehensive knowledge base for the scientific community.

References

Technical Guide: Physicochemical Characterization of 6-Bromo-3-methoxypicolinaldehyde with a Focus on Melting Point Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-3-methoxypicolinaldehyde is a substituted pyridine derivative of significant interest in synthetic chemistry, particularly as a building block in the development of novel pharmaceutical agents and complex organic molecules.[1][2] A compound's melting point is a critical physicochemical parameter, offering insights into its purity, crystal lattice energy, and intermolecular forces. This guide provides a comprehensive overview of the known properties of this compound and addresses the current status of its melting point data. In the absence of a publicly documented, experimentally verified melting point for this specific compound, this document provides a detailed, field-proven protocol for its empirical determination, ensuring scientific integrity and empowering researchers to validate this crucial parameter in their own laboratories.

Introduction: The Significance of this compound

Substituted pyridines are a cornerstone of modern medicinal chemistry, and this compound (CAS No. 945954-95-0) represents a versatile intermediate.[1] Its structure, featuring a bromine atom, a methoxy group, and an aldehyde on a pyridine ring, offers multiple reaction sites for diversification and library synthesis. The aldehyde group can undergo a wide range of transformations, including reductive amination, Wittig reactions, and oxidation, while the bromo-substituent is amenable to cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. Understanding the fundamental physical properties of this reagent is paramount for its effective use in process development, quality control, and reaction optimization.

Physicochemical Properties of this compound

While a specific melting point is not consistently reported in publicly accessible databases or by various chemical suppliers, a summary of its key identifiers and calculated properties is presented below.[1][3]

PropertyValueSource
CAS Number 945954-95-0[1][2]
Molecular Formula C₇H₆BrNO₂[1][2]
Molecular Weight 216.03 g/mol [1][2]
IUPAC Name 6-bromo-3-methoxypyridine-2-carbaldehyde[4]
Density (calculated) 1.606 g/cm³[1]
Purity (typical) ≥97%[2]

Melting Point Analysis: Current Status and Comparative Data

A thorough review of scientific literature and chemical supplier databases indicates that an experimentally determined melting point for this compound has not been authoritatively published. This highlights a common scenario in chemical research where novel or specialized reagents may lack a complete set of characterized physical data.

For contextual understanding, it is useful to examine a structurally similar compound. 6-Bromo-3-pyridinecarboxaldehyde (CAS No. 149806-06-4), which lacks the methoxy group at the 3-position, is a solid with a reported melting point range of 104-110 °C .[5] While this value provides a useful reference, it should not be assumed to be the melting point of this compound. The presence of the methoxy group can influence crystal packing and intermolecular forces, potentially leading to a different melting point.

Experimental Protocol for Melting Point Determination

The absence of a reported value necessitates empirical determination. The following protocol outlines a robust and self-validating method for accurately measuring the melting point of a solid organic compound like this compound using a modern digital melting point apparatus (e.g., a Mel-Temp or DigiMelt).

Principle of Melting Point Determination

The melting point of a pure crystalline solid is the temperature at which it transitions from the solid to the liquid phase at atmospheric pressure. For pure substances, this transition occurs over a narrow range (typically 0.5-1.0 °C). The presence of impurities typically causes a depression of the melting point and a broadening of the melting range.[6] Therefore, a sharp melting point is a strong indicator of a compound's purity.

Materials and Equipment
  • This compound sample

  • Digital melting point apparatus

  • Glass capillary tubes (one end sealed)

  • Mortar and pestle (optional, for pulverizing granular samples)

  • Spatula

  • Long glass tube or PVC pipe for packing

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the sample of this compound is completely dry, as residual solvent will act as an impurity and depress the melting point.[7]

    • If the sample consists of large crystals, gently pulverize a small amount to a fine powder using a clean, dry mortar and pestle.[7]

    • Jab the open end of a capillary tube into the powdered sample to collect a small amount of material.[7]

  • Packing the Capillary Tube:

    • Invert the capillary tube so the sealed end is facing down. Gently tap the tube on a hard surface to encourage the solid to fall to the bottom.[7]

    • To achieve dense packing, drop the capillary tube (sealed end down) through a long, narrow tube (e.g., a 1-meter length of glass tubing or PVC pipe) onto the benchtop. The bouncing action will compact the sample tightly.[7]

    • Repeat until the packed sample height is between 2-3 mm.[7] An improperly packed or overly filled tube can lead to an artificially broad melting range.

  • Melting Point Measurement:

    • Rapid Preliminary Measurement (Optional but Recommended): If the approximate melting point is unknown, perform a quick determination by heating the sample at a fast rate (e.g., 10-20 °C per minute).[6] This will provide an estimated melting range. Note the temperatures at which melting begins and is complete. Allow the apparatus to cool significantly before the next step.

    • Accurate Measurement:

      • Place a fresh, properly packed capillary tube into the melting point apparatus.[8]

      • Set the apparatus to heat rapidly to a temperature approximately 20 °C below the estimated melting point found in the preliminary run.[6][7]

      • Once this temperature is reached, slow the heating rate to 1-2 °C per minute.[6] A slow heating rate is crucial for an accurate reading, allowing the system to remain in thermal equilibrium.

      • Observe the sample closely through the magnified viewfinder.

      • Record the temperature at which the first droplet of liquid appears (T₁).

      • Continue heating slowly and record the temperature at which the last solid crystal melts completely (T₂).

      • The melting point is reported as the range T₁ - T₂.

  • Data Validation:

    • For robust results, repeat the accurate measurement with at least two more fresh samples. The recorded melting ranges should be consistent.

Diagram of Experimental Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement cluster_report Reporting A Dry Sample B Pulverize (if needed) A->B C Load Capillary Tube B->C D Pack Sample (2-3 mm) C->D E Insert into Apparatus D->E Transfer to Apparatus F Heat Rapidly to T_approx - 20°C E->F G Heat Slowly (1-2°C/min) F->G H Observe & Record T1 (First Droplet) G->H I Observe & Record T2 (Completely Liquid) H->I J Report as Range: T1 - T2 I->J K Repeat for Consistency J->K

Caption: Workflow for accurate melting point determination.

Safety and Handling Precautions

As with any chemical reagent, proper safety protocols must be followed when handling this compound.

  • Handling: Conduct all handling in a well-ventilated area, preferably a chemical fume hood. Wear suitable protective clothing, including gloves and safety glasses. Avoid creating and inhaling dust.[1]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1]

  • Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

While the melting point of this compound is not currently established in the public domain, this guide provides the necessary framework for its empirical determination. By following the detailed protocol, researchers can confidently establish this critical physical constant, ensuring the quality and reliability of their starting materials. The accurate measurement of a sharp melting point serves as a primary indicator of purity, a cornerstone of reproducible and trustworthy scientific research. This process of empirical validation is fundamental to good laboratory practice and is an essential skill for professionals in the fields of chemistry and drug development.

References

Spectroscopic and Synthetic Profile of 6-Bromo-3-methoxypicolinaldehyde: A Technical Overview

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

6-Bromo-3-methoxypicolinaldehyde (CAS No. 945954-95-0) is a key heterocyclic building block in contemporary medicinal chemistry and materials science.[1][2] Its unique electronic and steric properties, arising from the interplay of a bromine substituent, a methoxy group, and an aldehyde function on the pyridine scaffold, make it an attractive starting material for the synthesis of novel bioactive molecules and functional materials. This technical guide provides a comprehensive analysis of the predicted spectroscopic characteristics of this compound, supported by comparative data from structurally related analogs. Furthermore, it outlines standard protocols for spectroscopic data acquisition and interpretation, offering a foundational resource for researchers engaging with this versatile compound.

Molecular Structure and Physicochemical Properties

This compound possesses a pyridine ring substituted with a bromine atom at the 6-position, a methoxy group at the 3-position, and a formyl group (aldehyde) at the 2-position. This substitution pattern dictates its reactivity and spectroscopic behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 945954-95-0[1][2]
Molecular Formula C₇H₆BrNO₂[1][2]
Molecular Weight 216.03 g/mol [1][2]
Appearance Solid (predicted)[3]
Density 1.606 g/cm³ (predicted)[1]
XLogP3 1.6[1]

Predicted Spectroscopic Data and Interpretation

Due to the limited availability of public experimental spectra for this compound, this section presents predicted spectroscopic data derived from established principles of spectroscopy and comparative analysis with structurally analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of this compound is anticipated to display three distinct signals in the aromatic and aldehyde regions, along with a singlet for the methoxy group. The chemical shifts are influenced by the anisotropic effects of the pyridine ring and the electronic effects of the substituents.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Predicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale and Comparative Analysis
~10.0 - 10.5SingletAldehyde proton (-CHO)The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and the adjacent pyridine nitrogen. Similar aldehyde protons in related structures like 6-bromopicolinaldehyde and 3-methoxybenzaldehyde resonate in this region.[4][5]
~7.6 - 7.8DoubletAromatic proton (H-4)This proton is expected to be a doublet due to coupling with the H-5 proton. Its chemical shift is influenced by the adjacent electron-withdrawing aldehyde group.
~7.2 - 7.4DoubletAromatic proton (H-5)This proton will appear as a doublet, coupled to the H-4 proton. The presence of the ortho-bromine atom will also influence its chemical shift.
~3.9 - 4.1SingletMethoxy protons (-OCH₃)The methoxy group protons will appear as a sharp singlet, with a chemical shift typical for methoxy groups attached to an aromatic ring. For example, the methoxy protons in 3-methoxybenzaldehyde appear around 3.82 ppm.[4]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon-13 NMR spectrum will provide key insights into the carbon framework of the molecule. The presence of seven distinct carbon signals is expected.

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Predicted Chemical Shift (δ, ppm)AssignmentRationale and Comparative Analysis
~190 - 195Aldehyde carbon (-CHO)The carbonyl carbon of the aldehyde is significantly deshielded and typically appears in this downfield region.[4]
~160 - 165C-3 (C-OCH₃)The carbon atom attached to the electron-donating methoxy group will be shielded relative to other aromatic carbons.
~150 - 155C-2 (C-CHO)The carbon bearing the aldehyde group will be deshielded.
~145 - 150C-6 (C-Br)The carbon atom bonded to the bromine atom will have its chemical shift influenced by the heavy atom effect.
~125 - 130C-4Aromatic CH carbon.
~115 - 120C-5Aromatic CH carbon.
~55 - 60Methoxy carbon (-OCH₃)The carbon of the methoxy group will appear in the typical range for such functionalities.[4]
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl and C-O stretching vibrations, as well as vibrations associated with the substituted pyridine ring.

Table 4: Predicted IR Spectral Data for this compound

Predicted Wavenumber (cm⁻¹)IntensityVibrational AssignmentRationale and Comparative Analysis
~1700 - 1720StrongC=O stretching (aldehyde)This is a characteristic and strong absorption for the carbonyl group in aromatic aldehydes.[6]
~2820 and ~2720MediumC-H stretching (aldehyde)These two weak bands, known as Fermi doublets, are characteristic of the aldehyde C-H bond.
~1580 - 1600Medium to StrongC=C and C=N stretching (pyridine ring)Aromatic ring stretching vibrations typically appear in this region.
~1250 - 1300StrongAsymmetric C-O-C stretching (aryl ether)The stretching of the aryl-O-CH₃ bond is expected to give a strong absorption band.
~1000 - 1050MediumSymmetric C-O-C stretching (aryl ether)The symmetric stretch will also be present.
~1100MediumC-Br stretchingThe carbon-bromine stretching vibration is expected in this region.[7]
Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio).

Table 5: Predicted Mass Spectrometry Data for this compound

m/z (predicted)Relative AbundanceAssignment
215/217~1:1[M]⁺• (Molecular ion peak)
186/188Variable[M-CHO]⁺
172/174Variable[M-CH₃O]⁺
157Variable[M-Br]⁺

Experimental Protocols for Spectroscopic Analysis

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (300-500 MHz Spectrometer) cluster_proc Data Processing A Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃). B Add internal standard (e.g., TMS). A->B C Transfer to a 5 mm NMR tube. B->C D Acquire ¹H NMR spectrum. C->D Insert sample E Acquire ¹³C NMR spectrum. D->E F Perform 2D NMR (COSY, HSQC, HMBC) for full structural elucidation. E->F G Apply Fourier transform. F->G H Phase correction and baseline correction. G->H I Integrate signals and determine chemical shifts. H->I J Structural Assignment I->J Interpretation

Caption: Workflow for NMR spectroscopic analysis.

FT-IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Synthetic Considerations and Reactivity

The synthetic utility of this compound stems from the reactivity of its functional groups. The aldehyde can undergo nucleophilic addition, condensation, and oxidation/reduction reactions. The bromine atom is susceptible to nucleophilic aromatic substitution and can participate in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

Reactivity_Map cluster_aldehyde Aldehyde Reactions cluster_bromine Bromine Reactions start This compound reduct Reduction (e.g., NaBH₄) start->reduct -CHO → -CH₂OH oxid Oxidation (e.g., KMnO₄) start->oxid -CHO → -COOH wittig Wittig Reaction start->wittig -CHO → -CH=CHR grignard Grignard Addition start->grignard -CHO → -CH(OH)R suzuki Suzuki Coupling start->suzuki -Br → -Aryl sonogashira Sonogashira Coupling start->sonogashira -Br → -Alkynyl buchwald Buchwald-Hartwig Amination start->buchwald -Br → -NR₂ snar Nucleophilic Aromatic Substitution (SNAr) start->snar -Br → -Nu (strong EWG activation needed)

Caption: Reactivity map of this compound.

Conclusion

References

Introduction: The Strategic Importance of 6-Bromo-3-methoxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 6-Bromo-3-methoxypicolinaldehyde

This compound is a highly functionalized pyridine derivative that serves as a critical building block in contemporary medicinal chemistry and drug discovery. Its unique arrangement of a bromine atom, a methoxy group, and an aldehyde on the pyridine core provides three distinct points for chemical modification. The aldehyde group is a versatile handle for forming carbon-carbon and carbon-nitrogen bonds, the bromine atom is ideal for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), and the methoxy group influences the electronic properties and metabolic stability of derivative compounds. This trifecta of functionality makes it an invaluable intermediate in the synthesis of complex molecular architectures, including potent enzyme inhibitors and modulators of biological pathways.

This guide provides an in-depth analysis of the common and emerging synthetic routes to this compound, focusing on the selection of starting materials and the underlying chemical logic that governs each pathway. We will explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to synthesis begins with retrosynthesis—a method of deconstructing the target molecule to identify potential precursor molecules and, ultimately, viable starting materials. The key disconnections for this compound center on the introduction of the aldehyde (formyl) group.

G cluster_0 Key Disconnections target This compound disconnection1 C-C (Formylation) target->disconnection1 Formylation disconnection2 Functional Group Interconversion (FGI) target->disconnection2 Oxidation precursor1 2-Bromo-5-methoxypyridine disconnection1->precursor1 via Directed ortho-Metalation precursor3 2,6-Dibromo-3-methoxypyridine disconnection1->precursor3 via Halogen-Metal Exchange precursor2 (6-Bromo-3-methoxypyridin-2-yl)methanol disconnection2->precursor2

Caption: Retrosynthetic pathways for this compound.

This analysis reveals three primary strategies:

  • Direct Formylation: Introducing the aldehyde group onto a pre-functionalized 2-Bromo-5-methoxypyridine ring.

  • Selective Formylation: Differentiating between two bromine atoms on a 2,6-Dibromo-3-methoxypyridine scaffold.

  • Functional Group Interconversion: Oxidizing a precursor alcohol, (6-Bromo-3-methoxypyridin-2-yl)methanol.

Each strategy relies on a different commercially available or readily synthesized starting material, and the choice between them depends on factors such as cost, scalability, and available laboratory equipment.

Strategy 1: Directed ortho-Metalation (DoM) of 2-Bromo-5-methoxypyridine

This is arguably the most direct and convergent approach. It leverages the directing ability of the methoxy group and the bromine atom to selectively deprotonate the C2 position of the pyridine ring, followed by quenching with an electrophilic formylating agent.

Starting Material: 2-Bromo-5-methoxypyridine

Causality & Expertise: The methoxy group at the 3-position is a powerful ortho-directing group. However, the most acidic proton on the pyridine ring is typically adjacent to the nitrogen. In this case, the C2 proton is activated by both the adjacent nitrogen and the C3-methoxy group. The bromine at C6 further enhances the acidity of the C2 proton. This electronic landscape makes the C2 position highly susceptible to deprotonation by a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP).[1] LTMP is often preferred as it is less likely to engage in nucleophilic addition to the pyridine ring. Following deprotonation, the resulting lithiated intermediate is a potent nucleophile that readily attacks an electrophile like N,N-Dimethylformamide (DMF) to install the formyl group.

G start 2-Bromo-5-methoxypyridine intermediate 2-Lithio-6-bromo- 3-methoxypyridine start->intermediate 1. LTMP or LDA THF, -78 °C product 6-Bromo-3-methoxy- picolinaldehyde intermediate->product 2. DMF 3. Aqueous Workup

Caption: Workflow for Directed ortho-Metalation (DoM) pathway.

Detailed Experimental Protocol

This protocol is a representative example synthesized from established methodologies for directed metalation of substituted pyridines.[1][2]

  • Preparation of the Base (LTMP): To a solution of 2,2,6,6-tetramethylpiperidine (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an argon atmosphere, add n-butyllithium (1.15 equivalents, 2.5 M in hexanes) dropwise at -20 °C. Stir the resulting solution for 30 minutes at this temperature.

  • Metalation: Cool the freshly prepared LTMP solution to -78 °C (acetone/dry ice bath). Add a solution of 2-bromo-5-methoxypyridine (1.0 equivalent) in anhydrous THF dropwise over 15 minutes. Stir the deep red or brown reaction mixture at -78 °C for 1 hour.

  • Formylation: Add anhydrous N,N-Dimethylformamide (DMF) (1.5 equivalents) dropwise to the reaction mixture. The color will typically lighten. Continue stirring at -78 °C for an additional 30 minutes.

  • Quench and Workup: Allow the reaction to warm to 0 °C before quenching with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous mixture with dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

ParameterCondition / ReagentPurpose
Starting Material 2-Bromo-5-methoxypyridineProvides the core scaffold.
Base Lithium 2,2,6,6-tetramethylpiperidide (LTMP)Strong, sterically hindered base for selective deprotonation.
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic solvent stable to strong bases at low temperatures.
Temperature -78 °CPrevents side reactions and decomposition of the lithiated intermediate.
Formylating Agent N,N-Dimethylformamide (DMF)Electrophilic source of the aldehyde group.
Typical Yield 65-80%Varies based on purity of reagents and strict anhydrous conditions.

Strategy 2: Selective Halogen-Metal Exchange from 2,6-Dibromo-3-methoxypyridine

This strategy is useful when 2,6-Dibromo-3-methoxypyridine is a more accessible or cost-effective starting material. The key challenge is achieving selective reaction at the C2 bromine over the C6 bromine.

Starting Material: 2,6-Dibromo-3-methoxypyridine

Causality & Expertise: Halogen-metal exchange is a powerful tool for generating organometallic reagents. The rate of exchange is influenced by both steric and electronic factors. The bromine at the C2 position is electronically activated by the adjacent ring nitrogen, making it more susceptible to exchange with an organolithium reagent like n-butyllithium (n-BuLi) compared to the bromine at C6. Performing the reaction at very low temperatures (-78 °C to -100 °C) is critical to favor the kinetically controlled formation of the 2-lithio species and prevent competing reactions, such as attack at the C6 position or decomposition. Once the 2-lithio-6-bromo-3-methoxypyridine intermediate is formed, it is trapped with DMF as in Strategy 1.

G start 2,6-Dibromo- 3-methoxypyridine intermediate 2-Lithio-6-bromo- 3-methoxypyridine start->intermediate 1. n-BuLi (1.0 eq) THF, -78 °C product 6-Bromo-3-methoxy- picolinaldehyde intermediate->product 2. DMF 3. Aqueous Workup

Caption: Workflow for selective Halogen-Metal Exchange pathway.

Detailed Experimental Protocol
  • Setup: To a solution of 2,6-dibromo-3-methoxypyridine (1.0 equivalent) in anhydrous THF under an argon atmosphere, cool the mixture to -78 °C.

  • Exchange: Add n-butyllithium (1.0 equivalents, 2.5 M in hexanes) dropwise over 20 minutes, ensuring the internal temperature does not rise above -75 °C. Stir the solution at this temperature for 15 minutes.

  • Formylation: Add anhydrous DMF (1.5 equivalents) dropwise. Stir for an additional 30 minutes at -78 °C.

  • Workup and Purification: Follow the same quench, workup, and purification procedure as described in Strategy 1.

ParameterCondition / ReagentPurpose
Starting Material 2,6-Dibromo-3-methoxypyridineDihalogenated precursor for selective functionalization.
Reagent n-Butyllithium (n-BuLi)Performs the halogen-metal exchange.
Stoichiometry ~1.0 equivalent of n-BuLiCrucial for mono-exchange; excess can lead to di-lithiation.
Temperature -78 °CEssential for kinetic control and selectivity.
Formylating Agent N,N-Dimethylformamide (DMF)Electrophilic source of the aldehyde group.
Typical Yield 50-70%Highly dependent on precise temperature control and stoichiometry.

Strategy 3: Palladium-Catalyzed Reductive Carbonylation

A more modern approach involves the palladium-catalyzed formylation of an aryl bromide using synthesis gas (a mixture of carbon monoxide and hydrogen).[3] This method avoids the use of cryogenic temperatures and pyrophoric organolithium reagents, making it attractive for larger-scale synthesis.

Starting Material: 2,6-Dibromo-3-methoxypyridine

Causality & Expertise: This reaction proceeds via a catalytic cycle involving a palladium(0) species. The cycle begins with the oxidative addition of the aryl bromide to the Pd(0) complex. The C2-Br bond is more reactive towards oxidative addition than the C6-Br bond due to the influence of the adjacent nitrogen. Following oxidative addition, CO insertion forms an aroyl-palladium intermediate. Finally, reductive elimination with a hydride source (from H₂ or a silane) releases the aldehyde product and regenerates the Pd(0) catalyst. The choice of ligand is critical for catalyst stability and turnover.[3][4] Bulky, electron-rich phosphine ligands like cataCXium® A are often effective.[3]

G start 2,6-Dibromo- 3-methoxypyridine product 6-Bromo-3-methoxy- picolinaldehyde start->product Pd(OAc)₂, cataCXium® A CO/H₂ (e.g., 10 bar) Base (e.g., TMEDA) Toluene, 100 °C

Caption: Workflow for Palladium-Catalyzed Formylation.

Detailed Experimental Protocol

This protocol is adapted from general procedures for palladium-catalyzed formylation of aryl bromides.[3]

  • Setup: In a high-pressure reactor, combine 2,6-dibromo-3-methoxypyridine (1.0 equivalent), palladium(II) acetate (1-2 mol%), cataCXium® A (2-4 mol%), and a suitable base such as N,N,N′,N′-tetramethylethylenediamine (TMEDA) (2.0 equivalents) in a solvent like toluene.

  • Reaction: Seal the reactor, purge several times with argon, and then pressurize with a mixture of carbon monoxide and hydrogen (syngas, e.g., 1:1 ratio) to the desired pressure (e.g., 10-20 bar).

  • Heating: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Workup and Purification: After cooling to room temperature and carefully venting the reactor, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the residue by column chromatography.

ParameterCondition / ReagentPurpose
Starting Material 2,6-Dibromo-3-methoxypyridineDihalogenated precursor.
Catalyst System Pd(OAc)₂ / cataCXium® AFacilitates the carbonylation cycle.
Carbon Source Carbon Monoxide (CO)Source of the carbonyl carbon.
Reducing Agent Hydrogen (H₂)Provides the hydride for reductive elimination.
Base TMEDAActs as a scavenger for HBr generated in the reaction.
Conditions High pressure, elevated temperatureRequired to drive the catalytic cycle.
Typical Yield 60-85%Generally good yields with good selectivity.

Comparative Analysis of Starting Materials

Starting MaterialSynthetic StrategyKey AdvantagesKey Challenges
2-Bromo-5-methoxypyridine Directed ortho-MetalationHigh convergence, direct route, good yields.Requires cryogenic temperatures (-78 °C), strict anhydrous conditions, use of pyrophoric reagents (n-BuLi).
2,6-Dibromo-3-methoxypyridine Halogen-Metal ExchangeUtilizes a potentially cheaper starting material.Requires precise stoichiometric and temperature control to ensure selectivity; cryogenic conditions.
2,6-Dibromo-3-methoxypyridine Pd-Catalyzed CarbonylationAvoids cryogenic temperatures and organolithiums; higher potential for scalability.Requires specialized high-pressure equipment; catalyst cost can be a factor.

Conclusion

The synthesis of this compound can be effectively achieved from several starting materials, with the optimal choice depending on the specific constraints and capabilities of the laboratory.

  • For small-scale, discovery chemistry , the Directed ortho-Metalation of 2-Bromo-5-methoxypyridine offers the most direct and reliable route, provided the necessary equipment for handling air-sensitive and cryogenic reactions is available.

  • For process development and scale-up , the Palladium-Catalyzed Carbonylation of 2,6-Dibromo-3-methoxypyridine presents a more attractive option due to its milder (non-cryogenic) conditions and avoidance of stoichiometric organometallic reagents.

Each pathway is underpinned by fundamental principles of organic chemistry, and a thorough understanding of these principles—from the directing effects in DoM to the catalytic cycle in carbonylation—is essential for successful execution and troubleshooting. This guide provides the foundational knowledge and practical protocols to empower researchers in their synthesis of this valuable chemical intermediate.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 6-Bromo-3-methoxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Guide for Chemical Research Professionals on the Safe and Effective Use of 6-Bromo-3-methoxypicolinaldehyde in Drug Discovery and Development.

In the intricate world of pharmaceutical synthesis and drug development, the utility of highly functionalized heterocyclic compounds is paramount. Among these, this compound stands out as a versatile intermediate, prized for its reactive sites that allow for complex molecular scaffolding. However, its chemical potential is intrinsically linked to a set of handling and safety considerations that demand rigorous attention. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the safety and handling protocols for this compound, grounded in established scientific principles and field-proven expertise.

Compound Profile and Hazard Identification

This compound (CAS No. 945954-95-0) is a solid organic compound with a molecular weight of 216.03 g/mol . Its structure, featuring a pyridine ring substituted with a bromine atom, a methoxy group, and an aldehyde, dictates its reactivity and its toxicological profile.

A thorough analysis of available safety data sheets and toxicological information on analogous structures, such as 3-bromopyridine and other pyridine aldehydes, indicates that this compound should be handled as a hazardous substance. The primary hazards are summarized in the table below.

Hazard ClassificationDescriptionGHS Hazard Statement
Acute Oral Toxicity Harmful if swallowed. While specific LD50 data for this compound is not readily available, analogous compounds like 3-bromopyridine have a predicted oral LD50 in rats of approximately 365 mg/kg.[1]H302: Harmful if swallowed
Skin Corrosion/Irritation Causes skin irritation. Prolonged or repeated contact can lead to dermatitis.[1]H315: Causes skin irritation
Serious Eye Damage/Irritation Causes serious eye irritation. Direct contact can result in significant damage.[1]H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation. Inhalation of dust or fumes can irritate the nose, throat, and lungs.[1]H335: May cause respiratory irritation

It is crucial to note that, as with many specialized research chemicals, a comprehensive toxicological profile for this compound has not been fully established. Therefore, a conservative approach to handling, assuming a higher level of toxicity based on its structural motifs (a brominated pyridine aldehyde), is a cornerstone of safe laboratory practice.

Prudent Practices for Safe Handling and Storage

The safe utilization of this compound hinges on a multi-layered approach encompassing engineering controls, appropriate personal protective equipment (PPE), and stringent operational protocols.

Engineering Controls and Laboratory Environment

All manipulations of this compound should be conducted in a well-ventilated laboratory, and more specifically, within a certified chemical fume hood. This is the primary engineering control to minimize inhalation exposure to any dust or volatile decomposition products. An emergency eyewash station and a safety shower must be readily accessible in the immediate vicinity of the work area.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is non-negotiable. The following ensemble provides a robust barrier against the identified hazards:

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn in situations where there is a heightened risk of splashing.

  • Skin Protection: A flame-retardant lab coat should be worn at all times. Gloves are essential; given the nature of the compound and the solvents typically used in its reactions, nitrile or neoprene gloves are recommended. It is critical to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid skin contamination.

  • Respiratory Protection: For routine operations within a fume hood, additional respiratory protection is generally not required. However, in the event of a spill or a failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter should be used.

Storage and Incompatibility

Proper storage is vital for maintaining the integrity of the compound and preventing hazardous situations. This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from sources of ignition, heat, and direct sunlight.

This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Contact with these materials can lead to vigorous and potentially hazardous reactions.

Experimental Protocol: A Representative Suzuki-Miyaura Cross-Coupling Reaction

To illustrate the practical application of these safety principles, the following section details a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, a common transformation for which this compound is a suitable substrate. This reaction is a powerful tool for the formation of carbon-carbon bonds.[2][3]

Rationale and Causality of Procedural Steps

The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction of an organoboron compound with an organic halide.[4] The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction and is based on well-established mechanistic principles.[2][3] The following protocol is designed to be a self-validating system, where each step contributes to a safe and efficient transformation.

experimental_workflow cluster_prep Preparation (In Fume Hood) cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Purification prep_reagents Weigh Reagents: - this compound - Arylboronic acid - Pd(PPh₃)₄ - K₂CO₃ charge_flask Charge Flask with Solids (under Argon atmosphere) prep_reagents->charge_flask prep_solvent Prepare Degassed Solvent: 1,4-Dioxane/Water (4:1) add_solvent Add Degassed Solvent via Syringe prep_solvent->add_solvent prep_glassware Assemble Flame-Dried Glassware (Round-bottom flask, condenser) prep_glassware->charge_flask charge_flask->add_solvent heat_reaction Heat to 80-100 °C (Monitor by TLC/LC-MS) add_solvent->heat_reaction cool_down Cool to Room Temperature heat_reaction->cool_down quench Quench with Water cool_down->quench extract Extract with Ethyl Acetate quench->extract dry_concentrate Dry (Na₂SO₄) & Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify

Diagram 1: Experimental Workflow for a Suzuki-Miyaura Coupling Reaction.

Step-by-Step Methodology

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous 1,4-dioxane

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Inert Atmosphere Preparation: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow the apparatus to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition: To the flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon through the solvent mixture for 15-20 minutes. Add the degassed solvent to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to the flask and transfer the contents to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Risk Assessment and Emergency Procedures

A proactive approach to risk mitigation is essential. The following diagram illustrates the logical relationships between potential hazards and the corresponding control measures.

risk_mitigation hazard Hazard Inhalation of Dust Skin/Eye Contact Ingestion Spill/Release control Control Measure Work in Fume Hood Use Appropriate PPE No Food/Drink in Lab Use Spill Kit hazard:inhalation->control:fumehood Mitigates hazard:skin->control:ppe Mitigates hazard:ingestion->control:no_food Mitigates hazard:spill->control:spill_kit Mitigates emergency Emergency Response Move to Fresh Air Flush with Water (15 min) Seek Medical Attention Evacuate & Alert Supervisor hazard:inhalation->emergency:fresh_air If Occurs hazard:skin->emergency:flush If Occurs hazard:ingestion->emergency:medical If Occurs hazard:spill->emergency:evacuate If Occurs emergency:fresh_air->emergency:medical emergency:flush->emergency:medical

Diagram 2: Risk Assessment and Mitigation Flowchart.

In the event of an accidental exposure or spill, the following procedures should be immediately implemented:

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, evacuate the area and contact the appropriate emergency response team.

Disposal of Waste

All waste materials containing this compound or its derivatives must be treated as hazardous waste. Dispose of the waste in clearly labeled, sealed containers in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.

Conclusion

This compound is a valuable tool in the arsenal of the medicinal and synthetic chemist. Its potential can be fully and safely realized by adhering to the principles of good laboratory practice, which include a thorough understanding of its hazards, the consistent use of appropriate engineering controls and personal protective equipment, and a well-rehearsed plan for emergency situations. By integrating these safety protocols into every stage of the experimental workflow, researchers can confidently and responsibly explore the synthetic possibilities offered by this versatile compound.

References

A Technical Guide to 6-Bromo-3-methoxypyridine-2-carboxaldehyde: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Intermediate

6-Bromo-3-methoxypyridine-2-carboxaldehyde, systematically named according to IUPAC nomenclature, is a substituted pyridine derivative that has emerged as a significant building block in medicinal chemistry and drug discovery. Its unique arrangement of functional groups—a reactive aldehyde, a methoxy electron-donating group, and a bromine atom suitable for cross-coupling reactions—makes it a versatile scaffold for the synthesis of complex heterocyclic molecules. This guide provides an in-depth analysis of its chemical properties, a plausible synthesis pathway, its reactivity, and its burgeoning role in the development of novel therapeutics, particularly in the realm of targeted protein degradation.

Core Chemical Identity and Physicochemical Properties

Properly identifying and characterizing a chemical entity is the foundation of its effective use in research and development.

Table 1: Chemical Identifiers for 6-Bromo-3-methoxypyridine-2-carboxaldehyde

IdentifierValue
IUPAC Name 6-Bromo-3-methoxypyridine-2-carboxaldehyde
CAS Number 945954-95-0[1][2][3]
Molecular Formula C₇H₆BrNO₂[1][2]
Molecular Weight 216.03 g/mol [1][2]
Canonical SMILES COC1=C(C=NC=C1Br)C=O
InChIKey ATJHFXRPMHJWAT-UHFFFAOYSA-N[2]

The physicochemical properties of a compound govern its behavior in both chemical reactions and biological systems. These properties are crucial for designing synthetic routes and for the early-stage assessment of a compound's drug-like potential.

Table 2: Physicochemical Properties of 6-Bromo-3-methoxypyridine-2-carboxaldehyde

PropertyValueSource
Density 1.606 g/cm³[2]
PSA (Polar Surface Area) 39.2 Ų[2]
XLogP3 1.6[2]

Synthesis and Purification: A Proposed Experimental Protocol

Proposed Synthesis Pathway

The synthesis can be envisioned as a two-step process starting from the commercially available 2,6-dibromo-3-methoxypyridine. This pathway involves a selective bromine-lithium exchange followed by formylation.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 2,6-dibromo-3-methoxypyridine 2,6-Dibromo-3-methoxypyridine lithiated_intermediate 6-Bromo-3-methoxy-2-lithiopyridine 2,6-dibromo-3-methoxypyridine->lithiated_intermediate 1. n-BuLi, THF, -78 °C (Selective Bromine-Lithium Exchange) product 6-Bromo-3-methoxypyridine-2-carboxaldehyde lithiated_intermediate->product 2. DMF, -78 °C to RT (Formylation)

Caption: Proposed two-step synthesis of 6-Bromo-3-methoxypyridine-2-carboxaldehyde.

Step-by-Step Experimental Protocol

Materials:

  • 2,6-dibromo-3-methoxypyridine

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2,6-dibromo-3-methoxypyridine (1.0 equivalent). Dissolve the starting material in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 equivalents) dropwise via a syringe, ensuring the internal temperature does not rise above -70 °C. The position 2 bromine is more susceptible to lithium-halogen exchange due to the directing effect of the adjacent methoxy group and the nitrogen atom. Stir the reaction mixture at -78 °C for 1 hour.

  • Formylation: To the resulting solution of the lithiated intermediate, add anhydrous DMF (1.5 equivalents) dropwise at -78 °C. Allow the reaction to stir at this temperature for 30 minutes, then slowly warm to room temperature and stir for an additional 2 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product should be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 6-Bromo-3-methoxypyridine-2-carboxaldehyde.

Self-Validation: The identity and purity of the synthesized compound must be rigorously confirmed through spectroscopic methods.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the presence of the aldehyde proton and the correct substitution pattern on the pyridine ring.

  • Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a monobrominated compound.[4]

  • Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the aldehyde carbonyl group and other functional groups.

Reactivity and Synthetic Utility

The chemical behavior of 6-Bromo-3-methoxypyridine-2-carboxaldehyde is dictated by its three key functional groups. Understanding its reactivity is paramount for its application as a synthetic intermediate.

Reactivity_Diagram cluster_aldehyde Aldehyde Reactions cluster_bromo Bromine Reactions main_compound 6-Bromo-3-methoxypyridine-2-carboxaldehyde reductive_amination Reductive Amination main_compound->reductive_amination Forms C-N bonds wittig_reaction Wittig Reaction main_compound->wittig_reaction Forms C=C bonds aldol_condensation Aldol Condensation main_compound->aldol_condensation Forms C-C bonds suzuki_coupling Suzuki Coupling main_compound->suzuki_coupling Forms C-C bonds buchwald_hartwig Buchwald-Hartwig Amination main_compound->buchwald_hartwig Forms C-N bonds heck_reaction Heck Reaction main_compound->heck_reaction Forms C=C bonds PROTAC_Structure cluster_synthesis Role of 6-Bromo-3-methoxypyridine-2-carboxaldehyde protac E3 Ligase Ligand Linker Target Protein Ligand building_block Our Building Block (6-Bromo-3-methoxypyridine-2-carboxaldehyde) linker_synthesis Linker Synthesis & Attachment building_block->linker_synthesis Via Aldehyde and Bromo groups linker_synthesis->protac:f1

References

A Comprehensive Technical Guide to 6-Bromo-3-methoxypicolinaldehyde for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 6-Bromo-3-methoxypicolinaldehyde, a key building block in contemporary medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical properties, synthesis, commercial availability, and critical applications, with a particular focus on its role in the burgeoning field of targeted protein degradation.

Introduction: A Versatile Scaffold in Modern Drug Discovery

This compound, with the CAS Number 945954-95-0, is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex bioactive molecules. Its unique arrangement of a bromine atom, a methoxy group, and an aldehyde function on a picoline scaffold provides multiple reaction sites for chemical elaboration. This strategic combination of functionalities makes it an invaluable tool for constructing diverse molecular architectures, most notably in the design of Proteolysis Targeting Chimeras (PROTACs), where it often serves as a precursor to linker components.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis and process development.

PropertyValueSource
CAS Number 945954-95-0[2]
Molecular Formula C₇H₆BrNO₂[2]
Molecular Weight 216.03 g/mol [2]
IUPAC Name 6-bromo-3-methoxypyridine-2-carbaldehyde
Density ~1.606 g/cm³[2]
Polar Surface Area (PSA) 39.2 Ų[2]
XLogP3 1.6[2]
Expected Spectroscopic Characteristics

While experimentally derived spectra are not widely published, the structural features of this compound allow for the prediction of its key spectroscopic signatures.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methoxy group protons (likely in the 3.8-4.0 ppm range), and a singlet for the aldehyde proton (downfield, typically 9.5-10.5 ppm). The aromatic protons will exhibit coupling patterns consistent with their positions on the substituted ring.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the aldehyde carbonyl carbon (around 190 ppm), the carbons of the pyridine ring (with the carbon bearing the bromine atom shifted downfield), and the methoxy carbon (typically 55-60 ppm).[3]

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong carbonyl (C=O) stretching band from the aldehyde group in the region of 1690-1715 cm⁻¹. Other notable absorptions would include C-H stretching of the aromatic ring and aldehyde, C-O stretching of the methoxy group, and C-Br stretching vibrations.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) will be observed for the molecular ion and any bromine-containing fragments.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step sequence, leveraging established pyridine chemistry. A plausible and efficient synthetic route is adapted from methodologies reported for analogous quinoline structures, such as in European Patent EP 3426255 B1.[4] The following protocol outlines a representative synthesis.

Synthetic Workflow

Synthesis of this compound start Starting Material: 2,6-dibromo-3-methoxypyridine step1 Lithiation (n-BuLi, THF, -78 °C) start->step1 1. step2 Formylation (DMF) step1->step2 2. product Product: This compound step2->product 3. Quench

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Selective Lithiation of 2,6-dibromo-3-methoxypyridine

  • To a solution of 2,6-dibromo-3-methoxypyridine in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (n-BuLi) dropwise.

  • The rationale for this initial step is to achieve a selective lithium-halogen exchange at the more reactive 2-position of the pyridine ring, facilitated by the directing effect of the adjacent nitrogen atom. The low temperature is crucial to prevent side reactions.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

Step 2: Formylation

  • To the freshly prepared lithiated species, add N,N-dimethylformamide (DMF) dropwise while maintaining the temperature at -78 °C.

  • DMF serves as the formylating agent, with the aldehyde functionality being introduced at the position of the lithium atom.

  • Allow the reaction to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature.

Step 3: Work-up and Purification

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can then be purified by column chromatography on silica gel to yield this compound.

Commercial Availability

This compound is commercially available from a number of specialized chemical suppliers, catering to the research and development needs of the pharmaceutical and biotechnology industries. The typical purity offered is ≥97%.

SupplierProduct NumberPurity
CHEMLYTE SOLUTIONS-Industrial Grade
BiosynthFB141702-
BLD Pharm945954-95-0-
J&K ScientificCS-0005561-
A reputable supplier-min 97%

Note: Product numbers and available purities are subject to change. It is recommended to consult the respective supplier's website for the most current information.

Applications in Drug Discovery: A Gateway to PROTACs

The primary application of this compound in drug discovery is as a versatile building block for the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase.

Role in PROTAC Synthesis

This compound is not typically a direct component of the final PROTAC molecule. Instead, its aldehyde and bromo functionalities are exploited in the early stages of synthesizing more complex fragments that are later incorporated into the PROTAC linker.

PROTAC_Application start This compound step1 Reaction at Aldehyde Group (e.g., Reductive Amination) start->step1 intermediate Functionalized Pyridine Intermediate step1->intermediate step2 Cross-Coupling at Bromo Position (e.g., Suzuki, Sonogashira) intermediate->step2 linker_frag Linker Fragment step2->linker_frag protac PROTAC Molecule linker_frag->protac Incorporation

Caption: Role of this compound in PROTAC synthesis.

The aldehyde group can be readily converted into other functionalities, such as an amine via reductive amination, which can then be used as an attachment point for a polyethylene glycol (PEG) chain or other linker components. The bromine atom provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl or alkyl groups to build out the linker structure or to attach the E3 ligase ligand or the POI-binding ligand.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

Consult the Safety Data Sheet (SDS) for comprehensive hazard information. General GHS classifications for similar compounds include:

  • Skin Irritation

  • Serious Eye Irritation

  • May cause respiratory irritation [5]

Handling Recommendations
  • Handle in a well-ventilated area, preferably in a fume hood.[2]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[5]

  • Avoid inhalation of dust or vapors.[5]

  • Avoid contact with skin and eyes.[2]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • For long-term storage, it is recommended to store under an inert atmosphere at 2-8°C.[1]

Conclusion

This compound is a valuable and versatile building block for medicinal chemists, particularly those engaged in the design and synthesis of PROTACs. Its well-defined reactivity and commercial availability make it an attractive starting point for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the pursuit of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 6-Bromo-3-methoxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 6-Aryl-3-methoxypicolinaldehydes

In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Specifically, 6-aryl-3-methoxypicolinaldehydes are valuable synthetic intermediates, serving as precursors to a diverse array of complex molecules with significant biological and photophysical properties. The aldehyde functionality provides a versatile handle for further chemical transformations, while the methoxy group modulates the electronic properties of the pyridine ring. The introduction of an aryl group at the 6-position via the Suzuki-Miyaura cross-coupling reaction is a powerful and efficient strategy for building molecular complexity.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of the Suzuki-Miyaura coupling for the arylation of 6-bromo-3-methoxypicolinaldehyde. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and discuss the critical parameters that influence reaction success, thereby enabling the rational design and efficient execution of this pivotal transformation.

Mechanistic Insights: The Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forges a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[2][3] The catalytic cycle, illustrated below, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4][5]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl bromide (this compound) to a coordinatively unsaturated palladium(0) complex. This step, often rate-determining, forms a palladium(II) intermediate. The presence of an electron-withdrawing aldehyde group on the pyridine ring can facilitate this step.[2][6]

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][8] The choice of base is critical and can significantly impact the reaction rate and yield.[9]

  • Reductive Elimination: The final step is the reductive elimination of the newly formed biaryl product from the palladium(II) complex, which regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[4][8]

Visualizing the Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B Ar-Br C Ar-Pd(II)(Br)Ln B->C D Transmetalation C->D Ar'-B(OR)2 Base E Ar-Pd(II)(Ar')Ln D->E F Reductive Elimination E->F F->A Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: Arylation of this compound

The following protocols are designed to be robust and adaptable for a range of arylboronic acids. As with any chemical reaction, optimization may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki Coupling with Arylboronic Acids

This protocol employs a common and effective catalyst system for the coupling of aryl bromides.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (1-5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

  • 1,4-Dioxane or Toluene/Water (e.g., 4:1 mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), Pd(dppf)Cl₂ (0.03 equiv.), and potassium carbonate (2.0 equiv.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.1 M concentration relative to the aryl bromide).

  • Reaction Execution: Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.[4]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-3-methoxypicolinaldehyde.

Visualizing the Experimental Workflow

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic Acid - Catalyst & Base start->reagents degas Degas Solvent & Add to Flask reagents->degas heat Heat Reaction Mixture (e.g., 80-100 °C) degas->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification by Column Chromatography workup->purify product Characterize Pure Product purify->product

Caption: A general workflow for the Suzuki coupling experiment.

Key Reaction Parameters and Optimization

The success of the Suzuki coupling of this compound hinges on the careful selection of several key parameters. The table below summarizes these variables and provides guidance for optimization.

ParameterCommon ChoicesRationale and Expert Insights
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligandThe choice of catalyst and ligand is crucial. For electron-deficient aryl bromides like the substrate, ligands such as SPhos or XPhos can be highly effective.[10] Pd(dppf)Cl₂ is a robust and generally reliable choice.
Ligand Triphenylphosphine (PPh₃), Buchwald ligands (e.g., SPhos, XPhos), N-heterocyclic carbenes (NHCs)Electron-rich and bulky phosphine ligands often enhance the rates of oxidative addition and reductive elimination.[8] NHC ligands are also excellent alternatives, known for their high stability and activity.[7]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃The base activates the boronic acid for transmetalation.[9] Stronger bases like Cs₂CO₃ or K₃PO₄ are often beneficial, especially for less reactive boronic acids.[11] The choice of base should also consider the stability of the aldehyde functionality.
Solvent Toluene, 1,4-Dioxane, Dimethylformamide (DMF), Tetrahydrofuran (THF), often with waterA mixture of an organic solvent and water is common, as water can aid in the dissolution of the base and facilitate the transmetalation step.[10] Anhydrous conditions can also be employed, particularly with certain catalyst systems.
Boron Reagent Arylboronic acids, Arylboronate esters (e.g., pinacol esters), Potassium aryltrifluoroboratesArylboronic acids are widely used due to their commercial availability and general stability.[12] Boronate esters and trifluoroborates can offer advantages in terms of stability and reduced side reactions like protodeboronation.[10]
Temperature Room Temperature to 120 °CThe reaction temperature is typically elevated to ensure a reasonable reaction rate.[4] However, excessively high temperatures can lead to catalyst decomposition or side reactions.

Troubleshooting Common Issues

  • Low Conversion: If the reaction stalls, consider increasing the catalyst loading, switching to a more active ligand, or using a stronger base. Ensure that the reagents and solvents are of high quality and that the system is properly deoxygenated.

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom is a common side reaction. This can be minimized by using a less protic solvent system, a milder base, or by employing more stable boron reagents like pinacol esters or trifluoroborates.[13]

  • Homocoupling of Boronic Acid: The formation of biaryl products from the boronic acid can occur, especially in the presence of oxygen. Rigorous degassing of the reaction mixture is essential to prevent this.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective and versatile method for the synthesis of 6-aryl-3-methoxypicolinaldehydes. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can reliably access a wide range of valuable compounds for applications in drug discovery and materials science. The protocols and insights provided in this guide serve as a robust starting point for the successful implementation of this powerful synthetic transformation.

References

Application Notes & Protocols: Leveraging 6-Bromo-3-methoxypicolinaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 6-Bromo-3-methoxypicolinaldehyde, a highly versatile and strategic building block in medicinal chemistry. Its unique combination of a reactive aldehyde, an electron-rich methoxy-substituted pyridine ring, and a bromine atom positioned for diverse cross-coupling reactions makes it an invaluable scaffold for constructing complex molecular architectures. We will dissect its core reactivity, present field-proven, step-by-step protocols for key synthetic transformations—including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions—and contextualize its application within a relevant therapeutic pathway. This document is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this key intermediate.

Introduction: The Strategic Value of this compound

This compound (CAS No: 945954-95-0) is a substituted pyridine derivative that has emerged as a powerful tool for drug discovery.[1] Its structure is a convergence of three synthetically valuable functionalities:

  • A Pyridine Scaffold: A privileged N-heterocycle in medicinal chemistry, the pyridine ring often serves as a bioisostere for a phenyl group but with an added hydrogen bond acceptor, enhancing solubility and target engagement.

  • A Bromo Handle (C6-Position): The bromine atom is an excellent leaving group for a multitude of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of carbon and nitrogen substituents.[2]

  • An Aldehyde Functionality (C2-Position): The picolinaldehyde group is a versatile chemical handle for subsequent modifications such as reductive amination, oxidation to a carboxylic acid for amide coupling, or Wittig-type reactions.

  • A Methoxy Group (C3-Position): This electron-donating group modulates the electronic properties of the pyridine ring, influencing its reactivity and providing a potential hydrogen bond acceptor for ligand-target interactions.

The strategic arrangement of these groups allows for a modular and divergent approach to library synthesis, enabling the rapid generation of novel chemical entities for screening and lead optimization.

Caption: Structure of this compound.

Core Synthetic Utility: A Hub for Molecular Diversification

The primary utility of this compound lies in its capacity to undergo a variety of robust chemical transformations. Palladium-catalyzed cross-coupling reactions at the C6-bromo position are paramount for building molecular complexity.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[3][4] This reaction enables the introduction of aryl and heteroaryl moieties at the C6 position, a common strategy for developing kinase inhibitors and other targeted therapeutics.

Causality Behind the Protocol: The choice of a palladium catalyst, a phosphine ligand, and a base is critical. Catalysts like Pd(PPh₃)₄ are effective, but more advanced systems using bulky, electron-rich phosphine ligands can improve yields and turnover numbers, especially with challenging substrates. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[4][5] The solvent system, typically a mixture of an organic solvent like dioxane or THF with water, facilitates the dissolution of both organic and inorganic reagents.

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa Oxidative Addition (R¹-X) pd0->oa Ar-Br pd2_complex R¹-Pd(II)L₂-X oa->pd2_complex tm Transmetalation (R²-B(OR)₂ + Base) pd2_complex->tm pd2_r1r2 R¹-Pd(II)L₂-R² tm->pd2_r1r2 re Reductive Elimination pd2_r1r2->re re->pd0 Catalyst Regeneration product Product (R¹-R²) re->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between the pyridine ring and a terminal alkyne.[6][7] This reaction is invaluable for creating rigid linkers, extending molecular scaffolds, or installing an alkyne handle for subsequent "click chemistry" modifications. The reaction typically employs a dual-catalyst system of palladium and a copper(I) salt.[7]

Causality Behind the Protocol: The palladium catalyst orchestrates the main cycle (oxidative addition and reductive elimination), while the copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate.[8] This intermediate readily undergoes transmetalation with the palladium complex.[8] An amine base, such as triethylamine or diisopropylamine, is crucial as it serves both as the base to deprotonate the alkyne and often as the solvent.[6]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-Br pd0->pd2_complex Oxidative Addition (Ar-Br) pd2_r Ar-Pd(II)L₂-C≡CR pd2_complex->pd2_r Transmetalation pd2_r->pd0 Reductive Elimination (Product Ar-C≡CR) cu_x Cu(I)X alkyne H-C≡CR cu_acetylide Cu-C≡CR alkyne->cu_acetylide Base cu_acetylide->pd2_complex Transmetalation Link cu_acetylide->cu_x Transmetalation

Caption: Interlinked catalytic cycles of the Sonogashira coupling reaction.

Buchwald-Hartwig Amination: Accessing Arylamine Derivatives

The Buchwald-Hartwig amination is the premier method for forming C(sp²)-N bonds.[9] It allows for the coupling of the pyridine scaffold with a vast range of primary and secondary amines, including anilines, alkylamines, and heterocycles.[10][11] The resulting 6-amino-3-methoxypyridine derivatives are key structural motifs in many pharmacologically active molecules, particularly kinase inhibitors.[2]

Causality Behind the Protocol: This reaction is highly sensitive to the choice of ligand and base. Bulky, electron-rich phosphine ligands (e.g., Josiphos, XPhos) are essential to promote the reductive elimination step, which is often rate-limiting.[12][13] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, forming the active nucleophile for the coupling reaction.[13]

Application Case Study: Scaffolding for Kinase Inhibitors

The substituted pyridine core is a well-established pharmacophore in the design of kinase inhibitors. Dysregulation of signaling pathways like the PI3K/AKT/mTOR cascade is a hallmark of many cancers, making its components prime therapeutic targets.[2] Molecules synthesized from this compound can be elaborated into potent inhibitors that occupy the ATP-binding pocket of these kinases. The methoxypyridine core can form critical hydrogen bonds with the hinge region of the kinase, while substituents installed via cross-coupling can extend into other pockets to enhance potency and selectivity.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Inhibits Apoptosis mTORC2 mTORC2 mTORC2->AKT Phosphorylates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Inhibitor derived from This compound Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/AKT/mTOR pathway by targeted therapies.

Detailed Experimental Protocols

Safety Note: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound may cause skin and eye irritation.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Principle: Palladium-catalyzed coupling of this compound with an arylboronic acid to form a 6-aryl-3-methoxypicolinaldehyde derivative.[14]

Reagent/MaterialAmount (1.0 mmol scale)Purpose
This compound216 mg (1.0 mmol)Starting Material
Arylboronic Acid1.2 mmol (1.2 equiv)Coupling Partner
Pd(PPh₃)₄58 mg (0.05 mmol, 5 mol%)Catalyst
K₂CO₃ (anhydrous)276 mg (2.0 mmol, 2.0 equiv)Base
1,4-Dioxane8 mLSolvent
Deionized Water2 mLSolvent

Procedure:

  • To an oven-dried round-bottom flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add the degassed 1,4-dioxane and water.

  • Heat the reaction mixture to 90 °C and stir vigorously for 6-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Cross-Coupling

Principle: Palladium and copper co-catalyzed coupling of this compound with a terminal alkyne.[15]

Reagent/MaterialAmount (1.0 mmol scale)Purpose
This compound216 mg (1.0 mmol)Starting Material
Terminal Alkyne1.2 mmol (1.2 equiv)Coupling Partner
Pd(PPh₃)₂Cl₂35 mg (0.05 mmol, 5 mol%)Catalyst
Copper(I) Iodide (CuI)10 mg (0.05 mmol, 5 mol%)Co-catalyst
Triethylamine (Et₃N)5 mLBase/Solvent
Tetrahydrofuran (THF), anhydrous5 mLCo-solvent

Procedure:

  • To a Schlenk flask containing a magnetic stir bar, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.

  • After cooling, filter the reaction mixture through a pad of Celite® to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Mg₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination

Principle: Palladium-catalyzed C-N bond formation between this compound and a primary/secondary amine.[10]

Reagent/MaterialAmount (1.0 mmol scale)Purpose
This compound216 mg (1.0 mmol)Starting Material
Amine1.2 mmol (1.2 equiv)Coupling Partner
Pd₂(dba)₃23 mg (0.025 mmol, 2.5 mol%)Catalyst Precursor
XPhos33 mg (0.07 mmol, 7 mol%)Ligand
Sodium tert-butoxide (NaOtBu)135 mg (1.4 mmol, 1.4 equiv)Base
Toluene, anhydrous10 mLSolvent

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Outside the glovebox, add this compound to the tube.

  • Evacuate and backfill the tube with inert gas.

  • Add anhydrous toluene, followed by the amine (if liquid) or a solution of the amine in toluene (if solid).

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Quantitative Data Summary

The following table summarizes representative yields for the cross-coupling reactions of this compound with various partners, based on analogous reactions in the literature. Actual yields will vary depending on the specific substrates and optimization of conditions.

Reaction TypeCoupling Partner ExampleTypical Yield RangeCitation
Suzuki-Miyaura4-Methoxyphenylboronic acid75-95%[14]
Suzuki-MiyauraPyridine-3-boronic acid60-85%[16]
SonogashiraPhenylacetylene80-96%[15]
Sonogashira1-Octyne70-90%[17]
Buchwald-HartwigMorpholine85-98%[11]
Buchwald-HartwigAniline70-90%[12]

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 6-Bromo-3-methoxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block

The functionalization of pyridine rings is a foundational element in the fields of medicinal chemistry and materials science.[1] Substituted picolinaldehydes, in particular, serve as critical synthons for a wide array of complex molecular targets, including pharmaceuticals, agrochemicals, and functional dyes.[2] 6-Bromo-3-methoxypicolinaldehyde emerges as a highly versatile building block, offering three distinct points for chemical modification: the bromine atom, the aldehyde, and the pyridine ring itself.

Palladium-catalyzed cross-coupling reactions provide an exceptionally powerful and versatile toolkit for the selective functionalization of the C-Br bond in this substrate.[3][4] These reactions, which form the basis of the 2010 Nobel Prize in Chemistry, enable the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance under relatively mild conditions.[5][6][7][8]

This guide provides an in-depth analysis and field-proven protocols for the application of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings to this compound. We will delve into the causality behind experimental choices, addressing the specific challenges and opportunities presented by this substrate, such as the electronic nature of the pyridine ring and the chemical sensitivity of the aldehyde functional group.

Core Principles: The Palladium Catalytic Engine

At the heart of these transformations is a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3] While specific pathways vary, the canonical mechanism for most cross-coupling reactions involves three fundamental steps: oxidative addition, transmetalation (or a related step), and reductive elimination.[5][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate. This is often the rate-limiting step and is influenced by the electron density of the aryl halide and the nature of the palladium catalyst's ligands.[10]

  • Transmetalation: An organic group is transferred from a main-group organometallic reagent (e.g., organoboron in Suzuki coupling) to the Pd(II) center, displacing the halide.[10]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.[3]

General_Catalytic_Cycle cluster_cycle Pd(0) / Pd(II) Catalytic Cycle cluster_reagents Reagents & Products Pd0 L₂Pd(0) (Active Catalyst) PdII_Aryl L₂Pd(II)(Ar)(X) Pd0->PdII_Aryl Oxidative Addition PdII_Coupled L₂Pd(II)(Ar)(R) PdII_Aryl->PdII_Coupled Transmetalation PdII_Coupled->Pd0 Reductive Elimination ArylHalide Ar-X (e.g., 6-Bromo-3-methoxy picolinaldehyde) ArylHalide->PdII_Aryl Organometallic R-M (Coupling Partner) Organometallic->PdII_Coupled Product Ar-R (Coupled Product) Product->Pd0 caption General catalytic cycle for Pd-catalyzed cross-coupling.

Figure 1. General catalytic cycle for Pd-catalyzed cross-coupling.
The Decisive Role of Ligands

The choice of ligand coordinated to the palladium center is arguably the most critical parameter in a cross-coupling reaction.[11] Ligands modulate the catalyst's stability, solubility, and reactivity by tuning the steric and electronic environment of the palladium atom.[11][12]

  • Electron-rich, bulky ligands: Ligands such as trialkylphosphines (e.g., P(t-Bu)₃) or specialized biaryl phosphines (e.g., SPhos, XPhos) increase the electron density on the palladium center. This enhances the rate of oxidative addition, particularly for less reactive aryl halides, and facilitates the final reductive elimination step.[11]

  • Bidentate ligands: Ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) can stabilize the catalyst and prevent undesirable side reactions.[13]

Application & Protocols: A Practical Guide

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust and highly utilized method for forming biaryl structures, making it ideal for coupling this compound with various aryl and heteroaryl boronic acids.[4] Its key advantages include the commercial availability of a vast array of boronic acids and the generally low toxicity of the boron-containing byproducts.[7][9]

Mechanism-Specific Considerations: For an electron-deficient substrate like a bromo-pyridine, the oxidative addition step is generally facile. The key is to select a catalytic system that promotes the transmetalation and reductive elimination steps efficiently while tolerating the aldehyde. The base is crucial as it activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[14]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII_ArX Ar-Pd(II)L₂(Br) OA->PdII_ArX TM Transmetalation PdII_ArX->TM PdII_ArR Ar-Pd(II)L₂(R') TM->PdII_ArR RE Reductive Elimination PdII_ArR->RE RE->Pd0 Product Ar-R' RE->Product ArX Ar-Br ArX->OA Boronic R'-B(OH)₂ Boronic->TM Base Base (e.g., K₂CO₃) Base->TM caption Catalytic cycle for the Suzuki-Miyaura coupling.

Figure 2. Catalytic cycle for the Suzuki-Miyaura coupling.

Protocol: Synthesis of 3-Methoxy-6-(phenyl)picolinaldehyde

Rationale for Component Selection:

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is chosen. The dppf ligand provides excellent stability and is highly effective for coupling heteroaryl halides. It balances activity with a reduced risk of side reactions.

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base, effective for activating the boronic acid without promoting side reactions involving the sensitive aldehyde group, such as aldol condensation.

  • Solvent: A mixture of 1,4-Dioxane and water provides good solubility for both the organic and inorganic reagents and often accelerates the reaction.[15]

Reagent/ParameterValue/DescriptionPurpose
Substrate This compoundAryl Halide Partner
Coupling Partner Phenylboronic AcidSource of Phenyl Group
Catalyst Pd(dppf)Cl₂Palladium(II) Precatalyst
Base K₂CO₃ (aq. 2M)Boronic Acid Activation
Solvent 1,4-Dioxane / H₂OReaction Medium
Temperature 80-90 °CThermal Energy Input
Atmosphere Nitrogen or ArgonPrevents Catalyst Oxidation
Typical Yield 85-95%Expected Outcome

Step-by-Step Methodology:

  • Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and Pd(dppf)Cl₂ (0.03 eq.).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.

  • Solvent Addition: Add 1,4-dioxane (to achieve ~0.2 M concentration) and 2M aqueous K₂CO₃ solution (3.0 eq. of K₂CO₃) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 85 °C and stir vigorously for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots. The disappearance of the starting bromide is a key indicator.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by enabling the coupling of aryl halides with a wide range of primary and secondary amines.[13][16] This reaction is indispensable for synthesizing compounds prevalent in pharmaceuticals.[17]

Mechanism-Specific Considerations: This reaction requires a strong base to deprotonate the amine (or a pre-formed amide), making it nucleophilic enough to displace the halide from the palladium center.[18] The choice of ligand is critical to prevent catalyst decomposition and facilitate the C-N reductive elimination, which can be a challenging step.[13][19] For the this compound substrate, the aldehyde's sensitivity to strong bases like sodium tert-butoxide (NaOtBu) must be managed, often by careful temperature control or the use of alternative base/ligand systems.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L OA Oxidative Addition Pd0->OA PdII_ArX Ar-Pd(II)L(Br) OA->PdII_ArX Amine_Coord Amine Coordination PdII_ArX->Amine_Coord PdII_Amine [Ar-Pd(II)L(HNR'R'')]⁺ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L(NR'R'') Deprotonation->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Product Ar-NR'R'' RE->Product ArX Ar-Br ArX->OA Amine HNR'R'' Amine->Amine_Coord caption Catalytic cycle for Buchwald-Hartwig amination.

Figure 3. Catalytic cycle for Buchwald-Hartwig amination.

Protocol: Synthesis of 3-Methoxy-6-(morpholino)picolinaldehyde

Rationale for Component Selection:

  • Catalyst/Ligand: A pre-catalyst system using Pd₂(dba)₃ and a specialized biarylphosphine ligand like Xantphos or a Buchwald ligand (e.g., SPhos) is optimal.[20] These bulky, electron-rich ligands accelerate both the oxidative addition and the crucial C-N reductive elimination, allowing for lower temperatures and broader substrate scope.[19]

  • Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base required for many amine couplings. Its use necessitates careful temperature control (starting at room temperature) to avoid unwanted reactions with the aldehyde.

  • Solvent: Anhydrous toluene is a standard solvent that works well for this chemistry.

Reagent/ParameterValue/DescriptionPurpose
Substrate This compoundElectrophilic Partner
Coupling Partner MorpholineNucleophilic Amine
Catalyst Source Pd₂(dba)₃Palladium(0) Precursor
Ligand XantphosStabilizing & Activating Ligand
Base NaOtBuAmine Deprotonation
Solvent Anhydrous TolueneReaction Medium
Temperature 80-100 °CThermal Energy Input
Atmosphere Nitrogen or ArgonPrevents Catalyst Oxidation
Typical Yield 75-90%Expected Outcome

Step-by-Step Methodology:

  • Preparation: In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃ (0.015 eq.), Xantphos (0.04 eq.), and NaOtBu (1.4 eq.) to a flame-dried Schlenk tube.

  • Inerting: Seal the tube, remove from the glovebox, and add anhydrous toluene. Stir for 5 minutes to form the active catalyst.

  • Reagent Addition: Add this compound (1.0 eq.) and morpholine (1.2 eq.) to the catalyst mixture.

  • Reaction: Seal the tube tightly and heat in an oil bath at 100 °C for 12-18 hours.

  • Monitoring: Follow the reaction by LC-MS.

  • Work-up: Cool to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over MgSO₄, filter, and concentrate. Purify by flash chromatography to obtain the desired product.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, creating valuable arylalkyne and conjugated enyne structures.[21][22] It typically employs a dual catalytic system of palladium and a copper(I) co-catalyst.[23]

Mechanism-Specific Considerations: The reaction proceeds via two interconnected catalytic cycles.[21] The palladium cycle is similar to that of other cross-couplings. In the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Ar-Pd(II)-X complex. The amine base (e.g., triethylamine) serves both as a base and as a solvent. Care must be taken to avoid oxidative homo-coupling of the alkyne (Glaser coupling), which can be suppressed by maintaining strictly anaerobic conditions.[24]

Protocol: Synthesis of 6-(Ethynylphenyl)-3-methoxypicolinaldehyde

Rationale for Component Selection:

  • Catalyst System: The classic PdCl₂(PPh₃)₂ / CuI system is highly effective and reliable for this transformation.[25][26]

  • Base/Solvent: Triethylamine (Et₃N) serves as both the base to deprotonate the alkyne and as a solvent. DMF can be added as a co-solvent to improve the solubility of the starting material.

  • Conditions: The reaction is typically run under mild conditions, often at room temperature, which is beneficial for preserving the aldehyde group.[21]

Reagent/ParameterValue/DescriptionPurpose
Substrate This compoundElectrophilic Partner
Coupling Partner PhenylacetyleneTerminal Alkyne
Pd Catalyst PdCl₂(PPh₃)₂Palladium(II) Precatalyst
Cu Co-catalyst Copper(I) Iodide (CuI)Acetylide Formation
Base Triethylamine (Et₃N)Base and Solvent
Solvent DMF (optional co-solvent)Solubilizing Agent
Temperature Room Temperature to 50 °CMild Thermal Conditions
Atmosphere Nitrogen or ArgonPrevents Glaser Coupling
Typical Yield 80-95%Expected Outcome

Step-by-Step Methodology:

  • Preparation: To a Schlenk flask, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.05 eq.).

  • Inerting: Evacuate and backfill the flask with nitrogen three times.

  • Solvent/Reagent Addition: Add triethylamine (sufficient to act as solvent) and phenylacetylene (1.5 eq.) via syringe.

  • Reaction: Stir the mixture at room temperature for 8-16 hours. If the reaction is sluggish, it can be gently warmed to 40-50 °C.

  • Monitoring: Monitor by TLC for the consumption of the starting bromide.

  • Work-up: Once complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in dichloromethane (DCM) or ethyl acetate.

  • Purification: Filter the solution through a plug of silica gel, washing with additional solvent, to remove metal salts and baseline impurities. Concentrate the filtrate and purify further by flash column chromatography if necessary.

Heck Reaction: Vinylation of the Pyridine Core

The Heck (or Mizoroki-Heck) reaction couples aryl halides with alkenes to form substituted alkenes, providing a direct route to styrenyl and other vinyl-substituted aromatics.[6][27]

Mechanism-Specific Considerations: The Heck reaction mechanism differs from the others as it does not involve transmetalation.[6] After oxidative addition, the alkene coordinates to the palladium center and undergoes a migratory insertion into the Pd-Aryl bond. The final step is a β-hydride elimination, which forms the alkene C=C double bond and a palladium-hydride species. A base is required to regenerate the Pd(0) catalyst from this hydride species.[28] The regioselectivity of the insertion and stereoselectivity of the elimination (typically yielding the trans product) are key considerations.[27]

Protocol: Synthesis of 3-Methoxy-6-((E)-styryl)picolinaldehyde

Rationale for Component Selection:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst. In situ, it is reduced to the active Pd(0) species. Triphenylphosphine (PPh₃) is a suitable ligand for this standard transformation.

  • Base: Triethylamine (Et₃N) is a common organic base used to neutralize the HBr generated during the catalytic cycle.

  • Solvent: A polar aprotic solvent like DMF or Acetonitrile is typically used.

Reagent/ParameterValue/DescriptionPurpose
Substrate This compoundAryl Halide Partner
Coupling Partner StyreneAlkene Partner
Catalyst Pd(OAc)₂Palladium(II) Precatalyst
Ligand PPh₃Ligand
Base Triethylamine (Et₃N)Halide Scavenger
Solvent DMFReaction Medium
Temperature 100-120 °CHigh Thermal Energy
Atmosphere Nitrogen or ArgonPrevents Catalyst Degradation
Typical Yield 60-80%Expected Outcome

Step-by-Step Methodology:

  • Preparation: Add this compound (1.0 eq.), Pd(OAc)₂ (0.05 eq.), and PPh₃ (0.1 eq.) to a sealable reaction tube.

  • Inerting: Purge the tube with nitrogen.

  • Solvent/Reagent Addition: Add anhydrous DMF, styrene (1.5 eq.), and Et₃N (2.0 eq.).

  • Reaction: Seal the tube tightly and heat in an oil bath at 110 °C for 24 hours.

  • Monitoring: Monitor the reaction by GC-MS or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with water. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude material by column chromatography to isolate the trans-alkene product.

General Experimental Workflow & Troubleshooting

The success of any cross-coupling reaction hinges on careful experimental setup and execution. The following workflow and troubleshooting guide are broadly applicable to the protocols described above.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Reagent Weighing (Substrate, Partner, Base) B 2. Catalyst/Ligand Addition (Often under inert gas) A->B C 3. Flask Assembly & Flame Drying B->C D 4. Inert Atmosphere Purge (N₂ or Ar) C->D E 5. Solvent & Liquid Reagent Addition D->E F 6. Heating & Stirring (Controlled Temperature) E->F G 7. Reaction Monitoring (TLC, LC-MS, GC-MS) F->G H 8. Quenching & Phase Separation G->H I 9. Extraction & Washing H->I J 10. Drying & Concentration I->J K 11. Column Chromatography J->K L 12. Product Characterization (NMR, MS) K->L caption A generalized workflow for palladium-catalyzed cross-coupling.

References

Application Notes & Protocols: Synthesis of Kinase Inhibitors Utilizing 6-Bromo-3-methoxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Picolinaldehyde Scaffold

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] This has made them one of the most critical classes of drug targets in modern medicine. The development of small molecule kinase inhibitors often relies on "privileged scaffolds"—core molecular structures that are known to bind to the ATP pocket of various kinases. The pyridine ring is one such scaffold, forming the backbone of numerous approved inhibitor drugs.[2][3]

This guide focuses on the synthetic utility of 6-Bromo-3-methoxypicolinaldehyde (CAS No. 945954-95-0), a versatile starting material for the construction of novel kinase inhibitors.[4][5] Its value lies in the orthogonal reactivity of its two key functional groups:

  • An aldehyde at the C2 position, which serves as a handle for building out key side chains that can interact with the solvent front or allosteric pockets of a kinase.

  • A bromo substituent at the C6 position, perfectly positioned for palladium-catalyzed cross-coupling reactions to install aryl or heteroaryl moieties that typically occupy the hydrophobic region of the ATP-binding site.

This dual functionality allows for a divergent synthetic approach, enabling the rapid generation of diverse compound libraries from a single, common intermediate.

Core Synthetic Strategies: A Divergent Approach

The synthetic strategy hinges on the sequential or tandem functionalization of the bromo and aldehyde groups. The choice of which group to react first depends on the stability of the desired functional groups and the overall synthetic plan. However, a common and effective workflow involves an initial cross-coupling reaction followed by modification of the aldehyde.

G cluster_start Starting Material cluster_coupling Core Diversification (C6 Position) cluster_modification Side-Chain Elaboration (C2 Position) cluster_end Final Product start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki Pd-Catalyzed Cross-Coupling buchwald Buchwald-Hartwig Amination (Aryl/Alkyl Amines) start->buchwald Pd-Catalyzed Cross-Coupling reductive_amination Reductive Amination suzuki->reductive_amination Intermediate 1 wittig Wittig Olefination suzuki->wittig other_cond Other Condensations suzuki->other_cond buchwald->reductive_amination Intermediate 2 buchwald->wittig buchwald->other_cond final_product Kinase Inhibitor Library reductive_amination->final_product Final Modification wittig->final_product Final Modification other_cond->final_product Final Modification

C6-Position Functionalization: Palladium-Catalyzed Cross-Coupling

The bromine atom on the electron-deficient pyridine ring is an excellent substrate for palladium-catalyzed cross-coupling reactions. This step is crucial for installing the core aryl or heteroaryl groups that define the inhibitor's primary pharmacophore.

  • Suzuki-Miyaura Coupling : This is arguably the most versatile and widely used method for forming C-C bonds.[6][7] It involves the reaction of the bromo-picolinaldehyde with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[6] The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[8]

  • Buchwald-Hartwig Amination : For installing C-N bonds, this reaction is the gold standard.[9][10] It couples the starting material with primary or secondary amines, amides, or carbamates. This is particularly useful for synthesizing inhibitors that mimic the hinge-binding motif of ATP, often involving an amino-pyridine or similar structure. The choice of phosphine ligand is critical for reaction efficiency and scope.[11]

C2-Position Modification: Aldehyde Chemistry

Once the core is established, the aldehyde provides a gateway for introducing functionality that can improve potency, selectivity, and pharmacokinetic properties.

  • Reductive Amination : This is one of the most robust methods for forming C-N single bonds. The aldehyde is first condensed with a primary or secondary amine to form an imine (or iminium ion), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This reaction is high-yielding and avoids the harsh conditions often required for direct alkylation.

  • Other Transformations : The aldehyde can also undergo Wittig reactions to form alkenes, aldol condensations, or be oxidized to a carboxylic acid for further amide couplings, providing extensive possibilities for structural elaboration.

Experimental Protocols

Safety Precaution : All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. All palladium catalysts and phosphine ligands are air- and/or moisture-sensitive and should be handled under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Suzuki-Miyaura Coupling of this compound

Objective : To synthesize 6-(4-methoxyphenyl)-3-methoxypicolinaldehyde as a representative example.

Rationale : This protocol uses Pd(dppf)Cl₂, a robust and air-stable precatalyst that is effective for a wide range of Suzuki couplings. The dioxane/water solvent system with K₂CO₃ as the base is a standard, reliable condition for coupling electron-deficient aryl bromides.

Materials :

  • This compound (1.0 mmol, 216 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol, 41 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • 1,4-Dioxane (8 mL, anhydrous)

  • Water (2 mL, deionized)

  • Ethyl acetate (for workup)

  • Brine (for workup)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure :

  • To a 25 mL Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate the flask and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours. Monitor reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Protocol 2: Buchwald-Hartwig Amination of this compound

Objective : To synthesize 6-(morpholino)-3-methoxypicolinaldehyde.

Rationale : This protocol employs a palladium catalyst system with Xantphos as the ligand, which is highly effective for coupling with a variety of amines.[12] Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.[9][13] Anhydrous toluene is used as the solvent to prevent catalyst deactivation.

Materials :

  • This compound (1.0 mmol, 216 mg)

  • Morpholine (1.2 mmol, 105 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18 mg)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 mmol, 23 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Toluene (10 mL, anhydrous)

  • Ethyl acetate (for workup)

  • Celite

Procedure :

  • In a glovebox or under a stream of argon, add Pd₂(dba)₃, Xantphos, and NaOtBu to a 25 mL Schlenk flask.

  • Add anhydrous toluene (10 mL) to the flask.

  • Add this compound followed by morpholine via syringe.

  • Seal the flask and heat the reaction mixture to 110 °C, stirring for 16 hours. Monitor reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL).

  • Filter the mixture through a pad of Celite to remove palladium black and inorganic salts.

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 6-(morpholino)-3-methoxypicolinaldehyde.

Data Presentation & Characterization

The following table summarizes representative data for a hypothetical series of kinase inhibitors derived from this compound using the protocols described above, followed by a standard reductive amination step with a generic amine (R₂-NH₂).

Compound IDR¹ Group (from Coupling)Coupling ReactionYield (%)Mass Spec (m/z) [M+H]⁺
1a 4-MethoxyphenylSuzuki-Miyaura82242.1
1b 3-PyridylSuzuki-Miyaura75213.1
2a 3-ChloroanilinoBuchwald-Hartwig68263.1
2b MorpholinoBuchwald-Hartwig71223.1

Characterization : Successful synthesis of intermediates and final products should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C) : To confirm the chemical structure and purity.

  • Mass Spectrometry (LC-MS, HRMS) : To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC) : To assess the purity of the final compound.

Application Context: Targeting Kinase Signaling Pathways

Many kinase inhibitors derived from pyridine and related heterocyclic scaffolds target key signaling pathways implicated in cancer cell proliferation and survival, such as the RAS-RAF-MEK-ERK pathway.[12] The inhibitors synthesized from this compound can be designed to target specific kinases within such cascades.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Transcription (Proliferation, Survival) ERK->Gene Phosphorylation Inhibitor Synthesized Kinase Inhibitor Inhibitor->RAF

This diagram illustrates how a synthesized inhibitor could potentially block the signaling cascade by targeting a kinase like RAF, thereby preventing downstream signaling that leads to cell proliferation. This provides a clear rationale for the synthesis and subsequent biological evaluation of these compounds.

References

Application Notes & Protocols: Strategic Derivatization of the Aldehyde Group in 6-Bromo-3-methoxypicolinaldehyde for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Bromo-3-methoxypicolinaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry.[1][2][3] Its strategic importance stems from the presence of multiple modifiable positions: the bromine atom for cross-coupling reactions, the methoxy group, and critically, the aldehyde functionality. The aldehyde group serves as a versatile chemical handle for a wide array of transformations, enabling the systematic exploration of chemical space and the generation of diverse compound libraries for structure-activity relationship (SAR) studies. Pyridine and its derivatives are foundational motifs in a large number of FDA-approved drugs, highlighting the value of this scaffold.[4][5][6] This document provides detailed application notes and validated protocols for the derivatization of the aldehyde group in this compound, focusing on key reactions essential for drug development programs.

Introduction: The Aldehyde as a Gateway for Molecular Diversity

The picolinaldehyde scaffold is a privileged structure in drug discovery, with derivatives showing a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[5][7] The aldehyde at the C2 position is particularly reactive and serves as an electrophilic center for nucleophilic attack, making it an ideal starting point for constructing novel molecular architectures.[8] This guide details five robust and high-yield derivatization strategies:

  • Reductive Amination: To introduce diverse amine functionalities.

  • Oxidation: To form the corresponding carboxylic acid for amide couplings.

  • Reduction: To generate the primary alcohol for ether or ester synthesis.

  • Wittig Reaction: For carbon-carbon bond formation to yield alkenes.

  • Knoevenagel Condensation: For the synthesis of α,β-unsaturated systems.

Each protocol is designed to be self-validating, with explanations of the underlying chemistry to empower researchers to adapt these methods to their specific molecular targets.

Reductive Amination: Building Amine Libraries

Principle & Rationale: Reductive amination is arguably the most powerful method for generating diverse amine libraries from an aldehyde. The reaction proceeds in two stages: the initial formation of an imine or iminium ion intermediate via condensation of the aldehyde with a primary or secondary amine, followed by in-situ reduction. This one-pot procedure is highly efficient and avoids the common issue of over-alkylation seen in direct alkylation of amines.[9] We recommend Sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent; it is milder than sodium cyanoborohydride (NaBH₃CN) and selectively reduces the iminium ion in the presence of the starting aldehyde, minimizing side reactions.[9]

Experimental Workflow: Reductive Amination

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound and amine in anhydrous DCM B Add Acetic Acid (optional catalyst) A->B 1.0 eq. Aldehyde 1.1 eq. Amine C Stir for 20-30 min at RT B->C D Add NaBH(OAc)3 portion-wise C->D E Stir overnight at RT D->E 1.5 eq. NaBH(OAc)3 F Quench with saturated NaHCO3 (aq) E->F G Extract with DCM F->G H Dry (Na2SO4), filter, concentrate G->H I Purify via Flash Chromatography H->I

Caption: Workflow for one-pot reductive amination.

Detailed Protocol:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq.). Dissolve in anhydrous dichloromethane (DCM, ~0.1 M concentration).

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq.). If the amine is a hydrochloride salt, add 1.1 eq. of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.

  • Iminium Formation: Add glacial acetic acid (0.1 - 1.0 eq.) to catalyze imine formation. Stir the mixture at room temperature for 30 minutes.

  • Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise. The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Work-up: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired amine product.

Data Summary Table: Reductive Amination Examples

Amine SubstrateProduct TypeTypical Yield (%)Notes
BenzylamineSecondary Amine85-95%A standard substrate for establishing reaction conditions.
MorpholineTertiary Amine90-98%Highly efficient for secondary cyclic amines.
AnilineSecondary Amine70-85%Electron-poor amines may require longer reaction times or mild heating.
Glycine methyl esterSecondary Amine80-90%Tolerates ester functionalities.[10]

Oxidation to 6-Bromo-3-methoxypicolinic Acid

Principle & Rationale: The conversion of the aldehyde to a carboxylic acid is a fundamental transformation that opens the door to amide bond formation, esterification, and other reactions. While strong oxidants like KMnO₄ or Jones reagent can be used, they often suffer from poor functional group tolerance. The Pinnick oxidation, which uses sodium chlorite (NaClO₂) buffered with a weak acid, is an exceptionally mild and chemoselective method for oxidizing aldehydes.[11] 2-Methyl-2-butene is added as a scavenger to quench the reactive hypochlorite byproduct.

Reaction Scheme: Pinnick Oxidation

Aldehyde This compound Reagents NaClO2, NaH2PO4 2-methyl-2-butene t-BuOH/H2O Acid 6-Bromo-3-methoxypicolinic Acid Aldehyde->Acid Pinnick Oxidation

Caption: Oxidation of the aldehyde to a carboxylic acid.

Detailed Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq.) in tert-butanol (t-BuOH) and water (4:1 v/v).

  • Reagent Addition: Add 2-methyl-2-butene (4.0 eq.) to the solution. In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 1.5 eq.) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq.) in a small amount of water.

  • Reaction: Add the aqueous NaClO₂/NaH₂PO₄ solution dropwise to the aldehyde solution at room temperature.

  • Reaction Monitoring: Stir vigorously for 4-6 hours. Monitor the reaction by LC-MS.

  • Work-up: Once complete, reduce the solvent volume in vacuo. Adjust the pH to ~3 with 1 M HCl.

  • Extraction: Extract the aqueous solution three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which can often be used without further purification or recrystallized if necessary.

Reduction to (6-Bromo-3-methoxypyridin-2-yl)methanol

Principle & Rationale: Reducing the aldehyde to a primary alcohol provides a nucleophilic handle for subsequent reactions like etherification or esterification. Sodium borohydride (NaBH₄) is an inexpensive, safe, and effective reagent for this transformation. It is highly selective for aldehydes and ketones, leaving other functional groups like esters or the pyridine ring intact.

Reaction Scheme: Aldehyde Reduction

Aldehyde This compound Reagents NaBH4 Methanol Alcohol (6-Bromo-3-methoxypyridin-2-yl)methanol Aldehyde->Alcohol Reduction

Caption: Reduction of the aldehyde to a primary alcohol.

Detailed Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq.) in methanol (MeOH, ~0.2 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq.) portion-wise, controlling the addition to keep the internal temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. Monitor by TLC or LC-MS.

  • Work-up: Carefully add acetone to quench any excess NaBH₄. Once bubbling ceases, add water and concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extraction: Extract the aqueous residue three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the pure alcohol product.

Wittig Reaction: Alkene Synthesis

Principle & Rationale: The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds by reacting an aldehyde with a phosphorus ylide (Wittig reagent).[12][13] This method offers excellent control over the location of the new double bond. The stereochemical outcome (E vs. Z alkene) depends on the nature of the ylide; non-stabilized ylides (e.g., from alkyl halides) typically favor the Z-alkene, while stabilized ylides (with electron-withdrawing groups) favor the E-alkene.[13][14]

Experimental Workflow: Two-Step Wittig Reaction

cluster_ylide Ylide Formation cluster_wittig Wittig Reaction A Suspend Phosphonium Salt in anhydrous THF B Add strong base (e.g., n-BuLi) at 0 °C to -78 °C A->B 1.1 eq. R-CH2-PPh3+Br- C Stir to form colored ylide B->C 1.05 eq. Base D Add Aldehyde solution dropwise at low temp C->D 1.0 eq. Aldehyde E Warm to RT and stir D->E F Quench with sat. NH4Cl (aq) E->F G Extract, dry, and purify F->G

Caption: General workflow for the Wittig reaction.

Detailed Protocol (using Methyltriphenylphosphonium Bromide):

  • Ylide Preparation: In a flame-dried, two-neck flask under inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.

  • Deprotonation: Add n-butyllithium (n-BuLi, 1.1 eq., as a solution in hexanes) dropwise. The mixture will turn a characteristic deep yellow or orange color upon formation of the ylide. Stir for 1 hour at 0 °C.

  • Aldehyde Addition: Cool the ylide solution to -20 °C. Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. The disappearance of the ylide color is a good visual indicator of reaction progress. Monitor by TLC or LC-MS.

  • Work-up: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction: Extract the mixture three times with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product contains triphenylphosphine oxide as a major byproduct. Purify by flash column chromatography to isolate the desired alkene.

Knoevenagel Condensation: Synthesis of Conjugated Systems

Principle & Rationale: The Knoevenagel condensation involves the reaction of an aldehyde with an "active methylene" compound (a CH₂ group flanked by two electron-withdrawing groups) in the presence of a basic catalyst.[15] This reaction is a reliable method for forming a new carbon-carbon double bond and is particularly useful for synthesizing α,β-unsaturated products, which are valuable intermediates in their own right.[16][17] The reaction is typically catalyzed by a weak base, such as piperidine or triethylamine.

Reaction Scheme: Knoevenagel Condensation

Aldehyde This compound Product α,β-Unsaturated Product Aldehyde->Product Catalyst Piperidine (cat.) Ethanol, Reflux Methylene Active Methylene Compound (e.g., Malononitrile) Methylene->Product

Caption: Knoevenagel condensation with an active methylene compound.

Detailed Protocol (using Malononitrile):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) and malononitrile (1.05 eq.) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq.).

  • Reaction: Heat the mixture to reflux and stir for 2-4 hours. The product often precipitates from the reaction mixture upon cooling.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Isolation: Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol and dry under vacuum. If no precipitate forms, concentrate the reaction mixture and purify the residue by flash chromatography or recrystallization.

Data Summary Table: Knoevenagel Condensation Partners

Active Methylene Cmpd.Electron Withdrawing GroupsCatalystTypical Yield (%)
Malononitrile-CN, -CNPiperidine90-98%
Ethyl Cyanoacetate-CN, -COOEtPiperidine85-95%
Diethyl Malonate-COOEt, -COOEtPiperidine/Acetic Acid75-85% (less reactive)
Meldrum's AcidCyclic DiesterBasic Alumina80-90%[18]

Analytical Considerations

Successful derivatization must be confirmed by appropriate analytical methods.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The primary tool for monitoring reaction progress and confirming the mass of the desired product.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation of the final product. The disappearance of the aldehyde proton signal (~9.5-10.5 ppm in ¹H NMR) is a key diagnostic marker.

  • Derivatization for Analysis: In some contexts, aldehydes are derivatized specifically for quantification. Reagents like 2,4-dinitrophenylhydrazine (DNPH) or O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) create stable, UV-active, or electron-capturing derivatives suitable for HPLC or GC-MS analysis, respectively.[19][20]

Conclusion

The aldehyde group of this compound is a versatile and powerful handle for synthetic diversification. The protocols detailed herein—reductive amination, oxidation, reduction, Wittig olefination, and Knoevenagel condensation—provide a robust toolkit for researchers in drug discovery and medicinal chemistry. By strategically applying these transformations, scientists can efficiently generate novel analogues to probe biological systems, optimize lead compounds, and ultimately accelerate the development of new therapeutic agents.

References

The Versatile Virtuoso: 6-Bromo-3-methoxypicolinaldehyde as a Strategic Building Block for Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the intricate tapestry of modern medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone, prized for its presence in numerous FDA-approved drugs and biologically active molecules. Within this class of essential heterocycles, 6-bromo-3-methoxypicolinaldehyde emerges as a particularly powerful and versatile building block. Its unique trifecta of functionalities—a reactive aldehyde, a strategically positioned bromine atom amenable to cross-coupling, and a methoxy group influencing electronic properties—offers a rich platform for the construction of complex, poly-substituted, and fused heterocyclic systems. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed application notes, field-proven protocols, and the causal reasoning behind key experimental choices, designed for researchers, scientists, and professionals in drug development.

The Strategic Advantage of this compound

The intrinsic reactivity of this compound allows for a sequential and controlled diversification of the pyridine core. The aldehyde group serves as a handle for classical carbonyl chemistry, including condensations, reductive aminations, and the formation of imines, which can subsequently participate in cyclization reactions. The bromine atom at the 6-position is a prime substrate for a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This dual reactivity enables the introduction of diverse substituents and the annulation of additional rings, leading to novel heterocyclic frameworks with significant potential in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapies.

Application Note I: Synthesis of Substituted Imidazo[1,2-a]pyridines via a Modified Groebke-Blackburn-Bienaymé Reaction

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, found in drugs such as Zolpidem and Alpidem. The Groebke-Blackburn-Bienaymé (GBB) reaction, a multicomponent reaction, offers an efficient route to this important heterocyclic system. This compound is an excellent substrate for this transformation, allowing for the synthesis of highly functionalized imidazo[1,2-a]pyridines that retain the bromine handle for further diversification.

Causality Behind the Experimental Design:

The GBB reaction is a powerful tool for complexity generation in a single step. The use of this compound as the aldehyde component is strategic. The electron-withdrawing nature of the pyridine nitrogen and the bromine atom can enhance the reactivity of the aldehyde. The reaction proceeds through the formation of an N-acyliminium ion intermediate, which then undergoes a [4+1] cycloaddition with an isocyanide. The retention of the bromine atom in the product is a key advantage, as it provides a synthetic handle for late-stage functionalization via cross-coupling reactions, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Experimental Workflow: GBB Reaction and Subsequent Diversification

GBB_Workflow cluster_0 Groebke-Blackburn-Bienaymé Reaction cluster_1 Suzuki-Miyaura Cross-Coupling A This compound F 6-Bromo-imidazo[1,2-a]pyridine Product A->F B 2-Aminopyridine B->F C Isocyanide C->F D Lewis Acid Catalyst (e.g., Sc(OTf)3) D->F Catalysis E Solvent (e.g., Dioxane) E->F Medium G 6-Bromo-imidazo[1,2-a]pyridine Product K Diversified Imidazo[1,2-a]pyridine Library G->K H Arylboronic Acid H->K I Pd Catalyst (e.g., Pd(PPh3)4) I->K Catalysis J Base (e.g., K2CO3) J->K Activation

Caption: Workflow for the synthesis and diversification of imidazo[1,2-a]pyridines.

Detailed Protocol: Synthesis of 6-bromo-3-(tert-butyl)-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine

Materials:

  • This compound (1.0 eq)

  • 2-Amino-4-methylpyridine (1.1 eq)

  • tert-Butyl isocyanide (1.2 eq)

  • Scandium(III) triflate (Sc(OTf)₃) (10 mol%)

  • Dioxane (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), 2-amino-4-methylpyridine (1.1 eq), and scandium(III) triflate (10 mol%).

  • Add anhydrous dioxane to dissolve the solids.

  • To the stirred solution, add tert-butyl isocyanide (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 6-bromo-imidazo[1,2-a]pyridine derivative.

Application Note II: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Pyridine Aldehydes

The Suzuki-Miyaura cross-coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds.[1] For this compound, this reaction provides a direct route to 6-aryl-3-methoxypicolinaldehydes, which are valuable intermediates for the synthesis of more complex heterocyclic systems and are of interest in the development of kinase inhibitors.[2][3]

Causality Behind the Experimental Design:

The choice of a palladium catalyst and ligand is crucial for a successful Suzuki-Miyaura coupling.[4] For an electron-deficient heterocyclic halide like this compound, a catalyst system with good oxidative addition capabilities is required. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a robust and commonly used catalyst for this type of transformation. The base, typically an aqueous solution of sodium or potassium carbonate, is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center. The use of a biphasic solvent system (e.g., toluene and water) facilitates the reaction by dissolving both the organic and inorganic reagents.

Reaction Scheme: Suzuki-Miyaura Coupling

Suzuki_Coupling Reactants This compound Arylboronic Acid Product 6-Aryl-3-methoxypicolinaldehyde Reactants->Product Suzuki-Miyaura Coupling Conditions { Pd(PPh₃)₄ (catalyst) |  K₂CO₃ (base) |  Toluene/H₂O (solvent)} Conditions->Product

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of 6-(4-methoxyphenyl)-3-methoxypicolinaldehyde

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a 4:1 mixture of toluene and water.

  • Degas the mixture by bubbling argon or nitrogen through it for 20-30 minutes.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture under a positive pressure of inert gas.

  • Attach a reflux condenser and heat the mixture to 90 °C with vigorous stirring for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature. Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired 6-aryl-3-methoxypicolinaldehyde.

Quantitative Data Summary
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid6-Phenyl-3-methoxypicolinaldehyde88
24-Tolylboronic acid3-Methoxy-6-(p-tolyl)picolinaldehyde92
33-Fluorophenylboronic acid6-(3-Fluorophenyl)-3-methoxypicolinaldehyde85
4Thiophen-2-ylboronic acid3-Methoxy-6-(thiophen-2-yl)picolinaldehyde78

Yields are representative and may vary based on reaction scale and purification.

Conclusion and Future Outlook

This compound has demonstrated its immense value as a versatile and strategic building block in the synthesis of complex heterocyclic compounds. Its ability to undergo sequential and diverse chemical transformations makes it an invaluable tool for medicinal chemists and drug discovery professionals. The protocols detailed herein for the synthesis of imidazo[1,2-a]pyridines and 6-aryl-picolinaldehydes serve as a robust starting point for the exploration of novel chemical space. Future applications of this building block will likely involve its use in the development of novel kinase inhibitors, targeted protein degraders, and other advanced therapeutic agents, further solidifying its role as a key player in the ever-evolving landscape of heterocyclic chemistry.

References

Application Note: Sonogashira Coupling of 6-Bromo-3-methoxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, renowned for its efficiency in constructing C(sp²)–C(sp) bonds.[1][2] This palladium-catalyzed reaction between a vinyl or aryl halide and a terminal alkyne has become an indispensable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3][4] The reaction is typically performed under mild conditions, employing a palladium catalyst, a copper(I) co-catalyst, and an amine base, which often doubles as the solvent.[3][5]

This guide provides a detailed technical overview and optimized protocols for the Sonogashira coupling of 6-Bromo-3-methoxypicolinaldehyde. This substrate, featuring a pyridine core, presents unique challenges and opportunities. The presence of the electron-withdrawing aldehyde and the coordinating pyridine nitrogen atom can significantly influence catalyst activity and reaction outcomes. Understanding these interactions is critical for developing a robust and high-yielding protocol. This document will delve into the mechanistic underpinnings of the reaction, explore the critical parameters for optimization, and provide a validated, step-by-step protocol for researchers in synthetic chemistry and drug development.

Mechanistic Overview: The Dual Catalytic Cycle

The efficacy of the Sonogashira coupling stems from the synergistic action of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][6] While copper-free variants exist, the classical Sonogashira mechanism provides a fundamental understanding of the transformation.[7][8]

  • The Palladium Cycle: This is the primary cross-coupling cycle. It begins with the active Pd(0) species, which undergoes oxidative addition into the carbon-bromine bond of this compound. This step is often the rate-determining step in the overall reaction.[6] The resulting Pd(II) complex then undergoes transmetalation with a copper(I) acetylide species, which is generated in the copper cycle. Finally, reductive elimination from the palladium center yields the desired alkynylated pyridine product and regenerates the catalytically active Pd(0) species.[3]

  • The Copper Cycle: The role of the copper(I) co-catalyst, typically copper(I) iodide (CuI), is to activate the terminal alkyne.[3][6] In the presence of a base, the copper salt reacts with the alkyne to form a copper(I) acetylide intermediate. This species is significantly more nucleophilic than the deprotonated alkyne alone, facilitating the crucial transmetalation step with the palladium complex and accelerating the overall reaction rate.[6]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Cu-C≡CR PdII_Alkyne Ar-Pd(II)L₂(C≡CR) Transmetal->PdII_Alkyne CuI Cu(I)X Transmetal->CuI Regenerates Cu(I) ReductElim Reductive Elimination PdII_Alkyne->ReductElim ReductElim->Pd0 Ar-C≡CR Cu_Pi π-Alkyne Complex CuI->Cu_Pi H-C≡CR Cu_Acetylide Cu-C≡CR Cu_Pi->Cu_Acetylide Base, -HB⁺X⁻ Cu_Acetylide->Transmetal To Pd Cycle caption Fig 1: The dual catalytic cycles of the Sonogashira coupling.

Fig 1: The dual catalytic cycles of the Sonogashira coupling.

Optimizing the Reaction for this compound

The electronic properties and structure of this compound demand careful selection of reaction parameters to achieve high yields and minimize side reactions.

Palladium Catalyst and Ligands

The choice of palladium source is crucial. While Pd(0) complexes like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used directly, it is often more practical to use more stable and less air-sensitive Pd(II) precatalysts such as Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂).[1] These Pd(II) sources are reduced in situ to the active Pd(0) species by the amine base or phosphine ligands present in the reaction mixture.[3]

  • Expert Insight: For heteroaromatic halides like our substrate, the pyridine nitrogen can coordinate with the palladium center, potentially inhibiting catalytic activity. Using ligands that are more electron-rich or sterically bulky than the standard triphenylphosphine (PPh₃) can enhance catalyst stability and promote the desired reductive elimination step.[1] N-Heterocyclic Carbene (NHC) palladium complexes have also emerged as highly effective catalysts for Sonogashira couplings, including those involving aryl bromides.[1]

Copper(I) Co-catalyst

Copper(I) iodide (CuI) is the most common co-catalyst. Its primary function is to facilitate the formation of the copper acetylide, which dramatically increases the reaction rate and allows the coupling to proceed at lower temperatures.[1][4]

  • Trustworthiness: A critical consideration when using a copper co-catalyst is the potential for oxidative homocoupling of the terminal alkyne (Glaser coupling), which forms a diyne byproduct. This side reaction is promoted by the presence of oxygen. Therefore, it is imperative to perform the reaction under a strictly inert atmosphere (e.g., nitrogen or argon) by properly degassing the reaction mixture.[4]

Base Selection

The base plays a dual role: it neutralizes the hydrogen bromide (HBr) generated during the reaction and facilitates the deprotonation of the terminal alkyne to form the acetylide.[3]

  • Common Choices: Liquid amine bases such as triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are frequently used, often serving as both the base and a co-solvent.

  • Alternative Bases: For sensitive substrates or when side reactions with the amine are a concern, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective alternatives, though they may require a different solvent system, such as DMF or acetonitrile.[3]

Solvent System

The solvent must be capable of dissolving all reactants and catalysts and is typically an aprotic polar solvent.

  • Standard Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile (MeCN) are common choices. DMF is an excellent solvent for Sonogashira reactions but can be difficult to remove and has associated safety concerns.[9][10] THF is a good general-purpose solvent, especially when used in combination with an amine base like Et₃N.

  • Green Chemistry: Recent protocols have explored more environmentally benign solvents, including water, under specific conditions.[5][11] For the target substrate, a THF/Et₃N mixture provides a reliable and effective system.

Data Presentation: Recommended Reaction Conditions

The following table summarizes a validated starting point for the Sonogashira coupling of this compound with a representative terminal alkyne.

ParameterRecommended ConditionRationale & Comments
Aryl Halide This compound1.0 equivalent
Terminal Alkyne e.g., Phenylacetylene1.1 - 1.5 equivalents
Pd Catalyst PdCl₂(PPh₃)₂1 - 5 mol%. Stable Pd(II) precatalyst.
Cu(I) Co-catalyst CuI2 - 10 mol%. Essential for activating the alkyne.
Ligand PPh₃ (Triphenylphosphine)2 - 10 mol%. Often included to stabilize the Pd center.
Base Triethylamine (Et₃N)Can be used as both base and co-solvent.
Solvent Tetrahydrofuran (THF)Good solubility for reactants. A 2:1 to 4:1 ratio of THF:Et₃N is common.
Temperature Room Temp. to 60 °CStart at room temperature; gentle heating may be required for full conversion.
Atmosphere Inert (Nitrogen or Argon)CRITICAL to prevent alkyne homocoupling and catalyst degradation.

Experimental Protocol: A Step-by-Step Guide

This protocol describes a general procedure for coupling this compound with a terminal alkyne.

Materials and Equipment:

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Schlenk line or balloon setup for inert atmosphere

  • Standard laboratory glassware

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • PdCl₂(PPh₃)₂

  • Copper(I) Iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Triethylamine (Et₃N)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Reaction Workflow Visualization

Workflow A 1. Setup & Degas Add solids to flask. Evacuate and backfill with N₂ (3x). B 2. Add Solvents & Alkyne Inject anhydrous THF and Et₃N. Add terminal alkyne via syringe. A->B C 3. Reaction Stir at specified temperature. Monitor progress via TLC. B->C D 4. Quench & Work-up Cool to RT. Add aq. NH₄Cl. Extract with EtOAc. C->D E 5. Isolate Crude Product Wash organic layers with brine. Dry with MgSO₄. Concentrate in vacuo. D->E F 6. Purification Purify by column chromatography. E->F G 7. Characterization Obtain pure product. Analyze via NMR, MS. F->G caption Fig 2: Experimental workflow from setup to characterization.

Fig 2: Experimental workflow from setup to characterization.

Procedure:

  • Vessel Preparation: To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (0.025 eq., 2.5 mol%), CuI (0.05 eq., 5.0 mol%), and PPh₃ (0.05 eq., 5.0 mol%).

  • Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line or nitrogen/argon balloon. Evacuate the flask and backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (e.g., 0.2 M concentration relative to the aryl bromide) followed by anhydrous Et₃N (volume equal to half of the THF). Stir the resulting suspension for 10-15 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.2 eq.) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromide is consumed (typically 3-16 hours).[9][12]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and quench by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

References

"synthesis of biaryl compounds from 6-Bromo-3-methoxypicolinaldehyde"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Synthesis of Biaryl Compounds from 6-Bromo-3-methoxypicolinaldehyde Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Pyridyl-Biaryl Scaffolds

Biaryl scaffolds are fundamental structural motifs in a vast array of functional molecules, from pharmaceuticals and agrochemicals to advanced materials.[1] Their prevalence in drug discovery is particularly noteworthy, where the biaryl linkage provides a conformationally restricted yet tunable backbone for optimizing ligand-receptor interactions.[2] The incorporation of a pyridine ring into this scaffold introduces a unique set of properties: the nitrogen atom acts as a hydrogen bond acceptor, modulates the electronic character of the ring system, and offers a site for metabolic interactions or salt formation, often enhancing pharmacokinetic profiles.

This compound is a highly valuable and versatile starting material for accessing these important structures. It possesses three key functional handles:

  • A bromo-substituent at the 6-position, primed for palladium-catalyzed cross-coupling reactions.

  • An aldehyde group at the 2-position, which can be used for subsequent transformations such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid.

  • A methoxy group at the 3-position, which electronically influences the pyridine ring and can serve as a synthetic handle itself.

This application note provides a comprehensive guide to the synthesis of biaryl compounds from this compound, with a primary focus on the robust and widely applicable Suzuki-Miyaura cross-coupling reaction.

Synthetic Strategy: Selecting the Optimal Cross-Coupling Method

Several palladium-catalyzed reactions are available for the formation of C-C bonds to construct biaryl systems, including the Stille, Negishi, and Suzuki-Miyaura couplings.[3]

  • Stille Coupling: Utilizes organostannane reagents. While effective, the high toxicity of tin compounds is a significant drawback.[4]

  • Negishi Coupling: Employs organozinc reagents. This method is highly effective but requires strictly anhydrous and oxygen-free conditions due to the sensitivity of the organozinc compounds.[5][6]

  • Suzuki-Miyaura Coupling: Involves the reaction of an organoboron species (typically a boronic acid or ester) with an organohalide.[7] This method has become the workhorse for biaryl synthesis in both academic and industrial settings due to several key advantages:

    • Mild Reaction Conditions: High functional group tolerance, crucial for preserving the aldehyde moiety in our substrate.[8]

    • Commercial Availability: A vast library of diverse boronic acids is commercially available.[8]

    • Low Toxicity: Boronic acids and their byproducts are generally considered to have low toxicity and are environmentally benign compared to organostannanes or organozincs.[8]

    • Stability: Organoboron reagents are typically stable to air and moisture, simplifying handling.

Given these advantages, the Suzuki-Miyaura coupling is the recommended and detailed method for the efficient synthesis of 6-aryl-3-methoxypicolinaldehydes.

Mechanism: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium(0) species as the active catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[9][10] The base plays a crucial role in activating the boronic acid for the transmetalation step.[9]

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln complex1 Oxidative Addition (Ar-X) pd0->complex1 pd_ar_x Ar-Pd(II)Ln-X complex1->pd_ar_x complex2 Transmetalation (Ar'-B(OR)2 + Base) pd_ar_x->complex2 pd_ar_ar Ar-Pd(II)Ln-Ar' complex2->pd_ar_ar pd_ar_ar->pd0 complex3 Reductive Elimination pd_ar_ar->complex3 product Ar-Ar' (Product) complex3->product

References

Application Notes and Protocols for 6-Bromo-3-methoxypicolinaldehyde in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Versatile Fragment

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient strategy for identifying high-quality lead compounds.[1][2] This approach hinges on screening libraries of low molecular weight fragments (typically <300 Da) that, despite their weak initial binding affinities, can form highly efficient interactions with a biological target.[1][3][4] 6-Bromo-3-methoxypicolinaldehyde emerges as a fragment of significant interest due to its unique combination of structural and reactive features. Its molecular framework is compliant with the "Rule of Three," a set of guidelines for desirable physicochemical properties in FBDD screening collections.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in FBDD campaigns. We will delve into its application in both non-covalent and covalent fragment screening, and outline detailed protocols for hit identification and subsequent hit-to-lead optimization.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a fragment is crucial for designing effective screening and optimization strategies.

PropertyValueSource
CAS Number 945954-95-0[5][6][7]
Molecular Formula C₇H₆BrNO₂[5][6]
Molecular Weight 216.03 g/mol [5][6]
XLogP3 1.6[5]
Polar Surface Area 39.2 Ų[5]
Hydrogen Bond Donors 0Calculated
Hydrogen Bond Acceptors 3 (N, O-methoxy, O-aldehyde)Calculated
Purity Typically ≥97%[6]

The properties of this compound align well with the principles of FBDD, offering a balance of solubility and lipophilicity conducive to binding in diverse protein environments.[1]

Core Applications in Fragment-Based Drug Discovery

The utility of this compound in FBDD can be broadly categorized into two strategic applications: as a scaffold for non-covalent interactions and as a reactive fragment for covalent targeting.

Non-Covalent Screening: A Versatile Scaffold

The substituted pyridine ring of this compound provides a rigid scaffold capable of forming a variety of non-covalent interactions, including:

  • Hydrogen Bonding: The pyridine nitrogen and the methoxy oxygen can act as hydrogen bond acceptors.

  • π-Stacking: The aromatic ring can engage in π-π or cation-π interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the target's binding pocket.

  • Halogen Bonding: The bromine atom can participate in halogen bonds, a directional interaction with electron-donating atoms that is increasingly recognized for its importance in molecular recognition.

Covalent Screening: Targeting Nucleophilic Residues

The aldehyde functional group is a "mild" electrophile that can form a reversible covalent bond (a Schiff base) with the primary amine of a lysine residue or an irreversible bond with the thiol of a cysteine residue under specific conditions.[8] This makes this compound an excellent candidate for covalent fragment screening campaigns, which can offer enhanced potency and selectivity.[2][9][10]

Experimental Workflow and Protocols

The successful implementation of this compound in an FBDD campaign requires a systematic workflow, from initial screening to hit validation and optimization.

FBDD_Workflow cluster_0 PART 1: Fragment Screening cluster_1 PART 2: Hit Validation & Characterization cluster_2 PART 3: Hit-to-Lead Optimization Screening Initial Screening (Mass Spectrometry or X-ray Crystallography) Hit_ID Hit Identification (Covalent Adduct or Non-Covalent Binding) Screening->Hit_ID Validation Orthogonal Assays (e.g., SPR, NMR, ITC) Hit_ID->Validation Structure Structural Biology (Co-crystallization) Validation->Structure SAR Structure-Activity Relationship (SAR) (Analog Synthesis) Structure->SAR Lead_Opt Lead Optimization (ADME/Tox Profiling) SAR->Lead_Opt Preclinical Candidate Preclinical Candidate Lead_Opt->Preclinical Candidate

Caption: FBDD workflow using this compound.

Protocol 1: Covalent Fragment Screening using Intact Protein Mass Spectrometry

This protocol outlines a high-throughput method to identify covalent modification of a target protein by this compound.[11][12][13]

Objective: To detect the formation of a covalent adduct between the target protein and the fragment.

Materials:

  • Purified target protein (e.g., 10 µM in a suitable buffer like 50 mM HEPES, pH 7.5, 150 mM NaCl).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Liquid chromatography-mass spectrometry (LC-MS) system (e.g., Q-TOF).

Procedure:

  • Incubation: In a 96-well plate, mix the target protein with this compound to a final fragment concentration of 100-200 µM. Include a DMSO-only control. Incubate at room temperature for a defined period (e.g., 1, 4, or 24 hours) to monitor the reaction progress.

  • Quenching (Optional): The reaction can be quenched by adding a reducing agent like sodium borohydride if a stable, irreversible bond is desired for analysis.

  • LC-MS Analysis:

    • Inject a small volume (e.g., 5-10 µL) of the reaction mixture onto a reverse-phase LC column to desalt and separate the protein from unbound fragment.

    • Elute the protein into the mass spectrometer.

    • Acquire the mass spectrum of the intact protein.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to determine the molecular weight of the protein.

    • Compare the mass of the protein from the fragment-treated sample to the DMSO control. A mass shift corresponding to the molecular weight of the fragment (or a fragment-adduct) indicates covalent modification. For this compound (MW = 216.03), a mass increase of approximately 216 Da (or 198 Da if a water molecule is lost upon Schiff base formation) would be expected.

Protocol 2: Structural Characterization by X-ray Crystallography

Crystallographic screening provides atomic-level detail of the fragment's binding mode, which is invaluable for structure-based drug design.[14][15][16][17]

Objective: To determine the three-dimensional structure of the target protein in complex with this compound.

Materials:

  • High-quality crystals of the target protein.

  • This compound solution (e.g., 10-50 mM in a cryoprotectant-compatible buffer).

  • Crystallization plates and reagents.

  • Synchrotron X-ray source.

Procedure:

  • Crystal Soaking:

    • Transfer protein crystals to a solution containing this compound. The concentration and soaking time (minutes to hours) should be optimized to allow fragment diffusion into the crystal without compromising crystal integrity.

  • Cryo-protection and Data Collection:

    • Flash-cool the soaked crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with a known structure of the apo-protein.

    • Analyze the electron density maps to identify the bound fragment. The high electron density of the bromine atom can aid in the initial placement of the fragment.

    • Refine the model of the protein-fragment complex.

Hit-to-Lead Optimization: From Fragment to Lead

Once this compound is confirmed as a hit, the hit-to-lead (H2L) phase begins.[18][19][20] The goal is to elaborate the fragment into a more potent and selective lead compound with improved drug-like properties.

Hit_to_Lead cluster_0 Optimization Strategies cluster_1 Chemical Modifications Fragment This compound (Initial Hit) Growing Fragment Growing (Vector: Aldehyde or Bromo position) Fragment->Growing Merging Fragment Merging (Combine with another fragment) Fragment->Merging Linking Fragment Linking (Connect to a nearby fragment) Fragment->Linking Suzuki Suzuki Coupling at C6-Br (Introduce new aryl/heteroaryl groups) Growing->Suzuki Reductive_Amination Reductive Amination of Aldehyde (Explore interactions with new amines) Growing->Reductive_Amination Lead_Compound Potent Lead Compound Suzuki->Lead_Compound Reductive_Amination->Lead_Compound

Caption: Hit-to-lead optimization strategies for this compound.

The bromine atom at the 6-position is a particularly attractive synthetic handle for hit-to-lead optimization. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the systematic exploration of chemical space around the pyridine core to enhance binding affinity and selectivity.

The aldehyde group can be modified through reactions like reductive amination to introduce new functional groups that can form additional interactions with the target protein.

Conclusion

This compound represents a high-value fragment for FBDD campaigns. Its adherence to the "Rule of Three," combined with a versatile scaffold and a reactive aldehyde warhead, provides multiple avenues for hit discovery. The protocols and strategies outlined in this document offer a robust framework for leveraging the unique properties of this fragment, from initial screening to the generation of promising lead compounds. The strategic application of this and similar well-designed fragments will continue to drive innovation and success in modern drug discovery.

References

Troubleshooting & Optimization

"common side reactions with 6-Bromo-3-methoxypicolinaldehyde"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 6-Bromo-3-methoxypicolinaldehyde (CAS No. 945954-95-0). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. Here, we address common experimental challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical reactivity sites of this compound?

A1: This molecule is a trifunctional building block. Its reactivity is dominated by three key sites:

  • The Aldehyde Group: Readily participates in nucleophilic additions, reductive aminations, Wittig reactions, and oxidations.

  • The Bromo Substituent: Primarily serves as a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings.

  • The Pyridine Ring: The nitrogen atom can be quaternized or act as a ligand. The ring itself can undergo nucleophilic aromatic substitution under harsh conditions, though this is less common than reactions at the other two sites.

Q2: How should I properly store and handle this compound?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere like argon or nitrogen to prevent oxidation of the aldehyde group.[1] The container must be tightly sealed to protect it from moisture.[1] It is classified as a skin, eye, and respiratory irritant, so appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.[2][3] All manipulations should be performed in a well-ventilated fume hood.[4]

Q3: What are the expected degradation pathways for this aldehyde?

A3: The most common degradation pathway involves the aldehyde functionality.

  • Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (6-Bromo-3-methoxypicolinic acid), especially when exposed to air (autoxidation), oxidizing agents, or certain basic conditions.[1][5]

  • Photodegradation: Aromatic systems, including the pyridine ring, can be sensitive to photolytic degradation upon prolonged exposure to light.[1]

  • Canizzaro-type Reactions: Under strong basic conditions, aldehydes lacking an alpha-hydrogen can undergo disproportionation to yield the corresponding alcohol and carboxylic acid. While less common under typical synthetic conditions, it is a potential side reaction if strong bases are used improperly.

Troubleshooting Guide: Common Side Reactions & Issues

This section provides solutions to specific problems you may encounter during common synthetic transformations.

Guide 1: Issues in Reductive Amination

Reductive amination is a primary application of the aldehyde functionality. Low yields or complex product mixtures are common hurdles.

Problem: My reaction yield is low, and I observe significant amounts of unreacted starting materials.

  • Probable Cause 1: Inefficient Imine Formation. The formation of the imine intermediate is a crucial equilibrium-driven step. This equilibrium may not favor the imine if conditions are not optimal. Mildly acidic conditions (pH ~4-5) are often required to catalyze this step by protonating the carbonyl oxygen, but strongly acidic conditions will protonate the amine nucleophile, rendering it unreactive.[6]

  • Solution:

    • Catalytic Acid: Add a catalytic amount of acetic acid (AcOH) to the reaction mixture to facilitate imine formation.

    • Water Removal: If the reaction is sluggish, consider pre-forming the imine in a solvent like methanol or toluene with a Dean-Stark trap or the addition of molecular sieves to remove the water byproduct, driving the equilibrium forward.

Problem: My main side product is 6-Bromo-3-methoxypyridin-2-yl)methanol.

  • Probable Cause: Premature Aldehyde Reduction. This occurs when the reducing agent is too reactive and reduces the aldehyde faster than the amine can form the imine intermediate. Sodium borohydride (NaBH₄) is a common culprit, especially in protic solvents like methanol.

  • Solution:

    • Switch Reducing Agents: Employ a more selective, sterically hindered, or less reactive hydride source that preferentially reduces the protonated iminium ion over the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) and sodium cyanoborohydride (NaBH₃CN) are excellent choices for one-pot reductive aminations.[6][7] STAB is often preferred due to the lower toxicity profile compared to cyanide-releasing reagents.

    • Two-Step Procedure: First, allow the imine to form completely (monitor by TLC, LC-MS, or NMR) before adding the reducing agent. Chilling the reaction before adding NaBH₄ can also help temper its reactivity.

Problem: My final product is contaminated with a persistent imine impurity.

  • Probable Cause: Incomplete Reduction. The reduction of the imine may be sluggish or incomplete. This can happen if the reducing agent has been consumed by side reactions (e.g., with the solvent or trace water) or if the imine is sterically hindered.[8]

  • Solution:

    • Increase Reducing Agent: Add a greater excess of the reducing agent (e.g., increase from 1.5 to 2.5 equivalents).

    • Increase Temperature/Time: Gently warming the reaction or allowing it to stir for a longer period can drive the reduction to completion.

    • Check Reagent Quality: Ensure your reducing agent is fresh and has been stored under anhydrous conditions.

Workflow: Troubleshooting Reductive Amination

This decision tree can help guide your experimental choices.

Caption: Troubleshooting workflow for reductive amination.

Guide 2: Issues in Suzuki-Miyaura Cross-Coupling

The C-Br bond is an ideal handle for Suzuki coupling. However, several side reactions can compete with the desired cross-coupling pathway.

Problem: I am observing significant amounts of a biaryl byproduct derived from the homocoupling of my boronic acid/ester.

  • Probable Cause: Catalyst Oxidation or Poor Pre-catalyst Activation. Homocoupling of boronic acids is often promoted by Pd(II) species or the presence of oxygen in the reaction mixture.[9] If your Pd(0) catalyst is oxidized before the catalytic cycle begins or if reductive elimination is slow, this side reaction can dominate.

  • Solution:

    • Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed before adding the palladium catalyst. This is typically done by bubbling argon or nitrogen through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[10]

    • Use a Pd(0) Source: Start with a true Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) pre-catalyst like PdCl₂(dppf), ensure your reaction conditions are sufficient to reduce it to the active Pd(0) state in situ.

Problem: My main byproduct is 3-methoxypicolinaldehyde (debromination).

  • Probable Cause: Proto-dehalogenation. This side reaction replaces the bromine atom with a hydrogen. It can occur if the palladium intermediate (Ar-Pd-X) undergoes reductive elimination with a hydride source instead of transmetalation with the boronic acid.[9] Hydride sources can be impurities in the base or solvent.

  • Solution:

    • Use High-Purity Reagents: Ensure your base (e.g., K₂CO₃, Cs₂CO₃) and solvent are of high purity and free from hydride contaminants.

    • Optimize Ligand and Base: The choice of ligand can influence the relative rates of transmetalation versus side reactions. Using bulky, electron-rich phosphine ligands can sometimes accelerate the desired pathway.

    • Anhydrous Conditions: While some Suzuki protocols use aqueous bases, running the reaction under strictly anhydrous conditions can sometimes suppress proto-dehalogenation.

Diagram: Suzuki-Miyaura Catalytic Cycle & Common Side Reactions

This diagram illustrates where things can go wrong in the catalytic cycle.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdBr Ar-Pd(II)-Br (Oxidative Addition) Pd0->ArPdBr Oxidative Addition ArPdR Ar-Pd(II)-R (Transmetalation) ArPdBr->ArPdR Transmetalation Debromination Ar-H (Debromination) ArPdBr->Debromination Proto-dehalogenation Product Ar-R (Product) ArPdR->Product Reductive Elimination Product->Pd0 Catalyst Regeneration ArBr 6-Bromo-3-methoxy picolinaldehyde Boronic R-B(OR)₂ + Base Homocoupling R-R (Homocoupling) Boronic->Homocoupling O₂, Pd(II)

Caption: The Suzuki-Miyaura cycle and key side reaction pathways.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination using STAB

This protocol describes a one-pot reaction with sodium triacetoxyborohydride (STAB), a mild and effective reagent.

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent and Amine Addition: Dissolve the aldehyde in an appropriate anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), ~0.1 M concentration). Add the desired primary or secondary amine (1.1 eq).

  • Imine Formation: If desired, add glacial acetic acid (1.1 eq) to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirring solution. Be cautious of initial gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol uses a common Pd(II) pre-catalyst that is activated in situ.

  • Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired boronic acid or ester (1.2 eq), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.5 eq).

  • Inert Atmosphere: Seal the flask and cycle between vacuum and an inert atmosphere (N₂ or Ar) three times.

  • Solvent Addition & Degassing: Add a suitable solvent system (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Water) via syringe. Bubble the inert gas through the stirred mixture for 20-30 minutes to degas the solution.

  • Catalyst Addition: To the stirring, degassed mixture, add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.05 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir overnight. Monitor progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction with ethyl acetate and water.

  • Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Data Summary Table

The following table provides a hypothetical comparison of conditions for a Suzuki coupling reaction to illustrate how variables can affect outcomes.

EntryBaseSolventTemp (°C)Time (h)Yield (%)Debromination (%)
1K₂CO₃Toluene/H₂O90127515
2Cs₂CO₃1,4-Dioxane1001291<5
3K₃PO₄Toluene1001688<5
4NaHCO₃DME/H₂O85246025

Data is illustrative and not from a specific publication.

References

Technical Support Center: Purification of Products from 6-Bromo-3-methoxypicolinaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and researchers working with 6-bromo-3-methoxypicolinaldehyde. This versatile building block is a cornerstone in the synthesis of complex molecules for pharmaceutical and materials science applications. However, the unique electronic and coordinating properties of the pyridine scaffold can introduce specific challenges during product purification.

This guide is designed to provide practical, experience-driven advice to help you navigate these challenges. We will address common issues in a direct question-and-answer format, explaining the chemical principles behind each recommendation to empower you to make informed decisions in your own work.

Section 1: Frequently Asked Questions (FAQs)

Here we address high-level, common queries encountered when purifying products derived from this compound.

Q1: What are the most common impurities I should expect after a reaction with this compound?

A1: The impurities are highly dependent on the reaction type. However, some general classes of impurities are frequently observed:

  • Unreacted Starting Material: Incomplete conversion will leave residual this compound.

  • Homocoupled Byproducts: In cross-coupling reactions like Suzuki or Stille, dimerization of the boronic acid/ester or organotin reagent can occur, especially if the reaction is exposed to oxygen.[1]

  • Ligand-Derived Impurities: In palladium-catalyzed reactions, impurities can arise from the phosphine ligands themselves, such as phenylated byproducts if a triphenylphosphine-based ligand is used.[2][3][4]

  • Hydrolysis/Decomposition Products: The aldehyde functional group can be sensitive. Depending on workup conditions, it may be partially oxidized to a carboxylic acid or reduced to an alcohol. The bromo-substituent can also undergo hydrodehalogenation.[5]

  • Reagent-Specific Byproducts: For example, in a Wittig reaction, triphenylphosphine oxide is a major byproduct that must be removed.[6]

Q2: My pyridine-containing product is streaking badly on the silica gel column. What is happening and how can I fix it?

A2: This is a classic problem when purifying nitrogen-containing heterocycles. The lone pair on the pyridine nitrogen is basic and interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong interaction leads to significant tailing (streaking) and often poor recovery of the product.

Solution: To mitigate this, you need to "deactivate" the silica gel by adding a small amount of a competitive base to your eluent.

  • Triethylamine (Et₃N): Adding 0.1% to 1% triethylamine to your solvent system is the most common solution. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to elute more symmetrically.

  • Pyridine: A small amount of pyridine can also be used, though Et₃N is generally preferred due to its higher volatility, making it easier to remove from the final product.

Q3: How do I choose between column chromatography and recrystallization for my product?

A3: The choice depends on the physical properties of your product and the nature of the impurities. The following decision tree can guide your choice.

G start Is the crude product a solid? is_solid Is it significantly more soluble in hot solvent than cold? start->is_solid Yes is_oily Is the product thermally stable and volatile? start->is_oily No (Oily/Liquid) recrystallize Attempt Recrystallization is_solid->recrystallize Yes check_impurities Are impurities structurally very similar to the product? is_solid->check_impurities No chromatography Use Flash Column Chromatography is_oily->chromatography No distill Consider Distillation / Kugelrohr is_oily->distill Yes check_impurities->recrystallize No check_impurities->chromatography Yes G cluster_prep Preparation cluster_column Chromatography cluster_post Post-Purification prep1 1. Work-up: Perform aqueous work-up. Extract with EtOAc, wash with H₂O & brine. Dry over Na₂SO₄, concentrate. prep2 2. TLC Analysis: Determine optimal eluent system (e.g., 20% EtOAc/Hexanes). Aim for product Rf ≈ 0.3. prep1->prep2 prep3 3. Sample Loading: Adsorb crude product onto a small amount of silica gel ('dry loading'). prep2->prep3 col1 4. Pack Column: Slurry pack silica gel in eluent. Add a layer of sand. prep3->col1 col2 5. Load Sample: Carefully add the dry-loaded sample to the top of the column. col1->col2 col3 6. Elute & Collect: Run the column with the chosen eluent. Collect fractions based on TLC analysis. col2->col3 post1 7. Combine & Concentrate: Combine pure fractions and remove solvent under reduced pressure. col3->post1 post2 8. Purity Check: Analyze by ¹H NMR and LC-MS. post1->post2

References

Technical Support Center: Managing Deboronation in Suzuki Reactions of Methoxypyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, chemists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving methoxypyridine boronic acids and their derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate and overcome the common side reaction of deboronation, thereby improving your reaction yields and product purity.

The Challenge: Protodeboronation in Methoxypyridine Systems

Protodeboronation is a prevalent and often frustrating side reaction in Suzuki-Miyaura couplings where the carbon-boron (C-B) bond of the organoboron reagent is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This reaction consumes the nucleophilic partner, leading to reduced yields of the desired biaryl product and the formation of a simple methoxypyridine byproduct, which can complicate purification.[1]

Methoxypyridines, particularly those with the boronic acid group at the 2-position, are notoriously susceptible to this undesired pathway.[1][3] The inherent basicity of the pyridine nitrogen atom introduces unique decomposition mechanisms not typically observed with standard arylboronic acids.[1][2] Understanding the factors that promote deboronation is the first step toward its mitigation.

Troubleshooting Guide: Deboronation Issues

This section is designed to provide rapid, actionable solutions to common problems observed during the Suzuki coupling of methoxypyridines.

Observed Problem Probable Cause(s) Recommended Solutions & Rationale
Low yield of the desired coupled product; significant recovery of the methoxypyridine starting material (deboronated). 1. Boronic Acid Instability: The methoxypyridine boronic acid is degrading before it can participate in the catalytic cycle. This is especially true for 2-pyridyl systems.[1][3]Solution A: Use a More Stable Boron Reagent. Instead of the free boronic acid, employ a more robust derivative such as an N-methyliminodiacetic acid (MIDA) boronate or a pinacol ester.[4] These reagents offer a "slow release" of the active boronic acid into the reaction mixture, keeping its concentration low and minimizing the opportunity for decomposition.[2]
2. Inappropriate Base: Strong bases (e.g., NaOH, KOH) and highly aqueous conditions can accelerate base-catalyzed protodeboronation.[5][6]Solution B: Optimize the Base and Solvent. Switch to a weaker inorganic base like K₃PO₄, K₂CO₃, or CsF.[1] These bases are effective in promoting the catalytic cycle but are less harsh on the sensitive boronic acid. Additionally, consider using anhydrous or minimally aqueous solvent systems (e.g., dioxane, THF) to suppress hydrolysis-dependent deboronation pathways.[7][8][9]
3. High Reaction Temperature: Elevated temperatures can significantly increase the rate of protodeboronation, often more than the rate of the desired coupling.[10]Solution C: Modify Reaction Temperature. Attempt the reaction at a lower temperature (e.g., room temperature to 60 °C) for a longer period.[1] While this may slow down the Suzuki coupling, it can disproportionately suppress the deboronation side reaction. Some modern catalyst systems are highly active at lower temperatures.[7][11]
4. Inefficient Catalysis: A slow catalytic cycle means the boronic acid spends more time in the basic, heated reaction mixture, increasing its chances of degrading.[12]Solution D: Enhance the Catalyst System. Use a more active palladium catalyst. Modern catalysts featuring bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) can accelerate the rate-limiting transmetalation and reductive elimination steps, allowing the desired coupling to outcompete deboronation.[1][10]

Frequently Asked Questions (FAQs)

Q1: Why are methoxypyridine boronic acids, especially 2-substituted ones, so prone to deboronation?

A1: The instability of 2-pyridineboronic acids stems from a unique mechanistic pathway involving the pyridine nitrogen.[1] Under neutral or near-neutral pH conditions, the molecule can exist as a zwitterionic species.[2] This zwitterion is highly reactive and can undergo a rapid, unimolecular fragmentation of the C-B bond, leading directly to the deboronated pyridine.[1][2] The electron-donating methoxy group can further influence the electron density of the pyridine ring, potentially affecting the stability of this intermediate. In contrast, 3- and 4-pyridyl boronic acids are significantly more stable as they do not have the same proximity of the nitrogen to the boronic acid group, thus avoiding this specific decomposition pathway.[3][5]

Q2: It seems counterintuitive, but can adding an acid or base sometimes reduce deboronation for 2-pyridyl systems?

A2: Yes, this is a key aspect of their unique reactivity. The maximum rate of deboronation for 2-pyridineboronic acid is often observed at neutral pH where the concentration of the reactive zwitterionic intermediate is highest.[1] By adding a sufficient amount of acid or base, you shift the equilibrium. Acid will protonate the pyridine nitrogen, preventing zwitterion formation. A strong enough base will deprotonate the boronic acid to form a boronate, which is also less prone to this specific unimolecular decomposition, although it can still undergo other base-catalyzed deboronation pathways.[1][2] Therefore, careful control of pH is critical.

Q3: What is the "slow-release" strategy and how does it help?

A3: The "slow-release" strategy involves using a boronic acid derivative, such as a MIDA boronate or an organotrifluoroborate, that is stable under the reaction conditions but slowly hydrolyzes to release the active boronic acid.[2][6] This ensures that the concentration of the unstable boronic acid in the reaction medium is always very low.[2] The released boronic acid is then quickly consumed in the rapid Suzuki catalytic cycle. This prevents the boronic acid from accumulating and undergoing competing decomposition reactions like protodeboronation.[2]

Q4: Should I use anhydrous or aqueous conditions for these sensitive substrates?

A4: While Suzuki reactions are famously tolerant of water, for substrates highly prone to deboronation, minimizing or eliminating water can be highly beneficial.[7][9] Water is a proton source and is directly involved in the hydrolysis of the boronic acid to the boronate, which can then undergo protodeboronation.[2] Recent studies have shown that anhydrous conditions, for example using an organic-soluble base like potassium trimethylsilanolate in a solvent like dioxane, can suppress protodeboronation by enabling direct transmetalation from the boronic ester without prior hydrolysis.[7][8]

Visualizing the Reaction Pathways

The following diagram illustrates the competition between the desired Suzuki-Miyaura coupling and the undesired protodeboronation pathway for a generic 2-methoxypyridine boronic acid.

Suzuki_vs_Deboronation cluster_suzuki Suzuki Cycle cluster_deboronation Deboronation Pathway ArB(OH)2 2-MeO-Pyridyl-B(OH)2 Transmetalation Ar'-Pd(II)-Ar ArB(OH)2->Transmetalation ArX Ar'-X OxAdd OxAdd ArX->OxAdd PdL2 Pd(0)L2 PdL2->OxAdd Oxidative Addition Transmetalation->PdL2 Reductive Elimination Product Ar'-Ar (Desired Product) Transmetalation->Product Deboronated 2-MeO-Pyridine (Byproduct) Zwitterion Zwitterion Zwitterion->Deboronated Unimolecular Fragmentation OxAdd->Transmetalation

Caption: Competing Suzuki coupling and protodeboronation pathways.

Optimized Experimental Protocol: Suzuki Coupling of (2-Methoxypyridin-3-yl)boronic Acid

This protocol is provided as a robust starting point for minimizing deboronation with a sensitive methoxypyridine boronic acid.

Reagents & Equipment:

  • (2-Methoxypyridin-3-yl)boronic acid (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Oven-dried reaction vial with a magnetic stir bar

  • Nitrogen or Argon supply

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried reaction vial, add the aryl bromide (1.0 equiv), (2-methoxypyridin-3-yl)boronic acid (1.2 equiv), K₃PO₄ (3.0 equiv), and Pd(dppf)Cl₂ (0.03 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times to remove oxygen.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Reaction: Place the vial in a preheated heating block at 80 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the aryl bromide starting material. Given the potential for deboronation, avoid unnecessarily long reaction times.

  • Work-up: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired biaryl compound.

This protocol utilizes a weaker base (K₃PO₄), an efficient catalyst (Pd(dppf)Cl₂), and a minimally aqueous solvent to create an environment that favors the desired cross-coupling over protodeboronation.

References

Technical Support Center: Homocoupling of 6-Bromo-3-methoxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers working with 6-Bromo-3-methoxypicolinaldehyde. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the formation of homocoupling byproducts during cross-coupling reactions. Our goal is to equip you with the knowledge to anticipate, diagnose, and mitigate these common side reactions, thereby improving your reaction yields and simplifying purification.

Frequently Asked Questions (FAQs)
Q1: What is the primary homocoupling byproduct when using this compound?

In cross-coupling reactions, the primary homocoupling byproduct results from the dimerization of the starting aryl halide. For this compound, this byproduct is 3,3'-dimethoxy-2,2'-bipyridine-6,6'-dicarboxaldehyde .[1][2][3] This occurs when two molecules of the starting material react with each other instead of the intended coupling partner.

Byproduct Information
IUPAC Name 3,3'-bipyridine-6,6'-dicarbaldehyde
Molecular Formula C₁₂H₈N₂O₂
Molecular Weight 212.20 g/mol
CAS Number 1264748-06-2
Q2: Why is the formation of this bipyridine byproduct problematic?

The formation of this symmetrical bipyridine presents two main challenges:

  • Reduced Yield: It consumes the starting material, directly lowering the yield of your desired cross-coupled product.[4]

  • Purification Difficulty: The bipyridine byproduct often has similar polarity and solubility characteristics to the desired product, especially if the cross-coupling partner is also an aromatic or heteroaromatic moiety. This can make separation by standard column chromatography or recrystallization challenging.

Q3: What are the fundamental causes of homocoupling in palladium-catalyzed reactions?

Homocoupling in palladium-catalyzed reactions (like Suzuki, Heck, or Sonogashira) is primarily driven by two factors:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture is a major culprit.[5][6][7] Oxygen can promote the oxidative dimerization of organometallic intermediates or interfere with the catalytic cycle, leading to catalyst states that favor homocoupling.[4][8]

  • Palladium(II) Precatalyst Reduction: Many reactions start with a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂). For the catalytic cycle to begin, this must be reduced to the active Pd(0) state.[4][9] If the organometallic coupling partner (e.g., organoboron reagent) acts as the reductant, it can lead to its own homocoupling as a stoichiometric side reaction.[6]

Q4: How does homocoupling differ in copper-catalyzed reactions like the Ullmann reaction?

In a classic Ullmann reaction, the homocoupling of aryl halides is the intended transformation, typically using stoichiometric amounts of copper at high temperatures.[10][11][12] However, when attempting a cross-coupling Ullmann-type reaction (e.g., C-N or C-O bond formation), the aryl halide homocoupling becomes an undesired side reaction. This is often promoted by elevated temperatures and the inherent mechanism which involves organocopper intermediates that can react with another molecule of the aryl halide.[11]

Troubleshooting Guide: Minimizing Bipyridine Byproduct Formation

This section provides a systematic approach to troubleshooting the formation of 3,3'-dimethoxy-2,2'-bipyridine-6,6'-dicarboxaldehyde based on the type of cross-coupling reaction being performed.

Issue: Significant Homocoupling in Suzuki-Miyaura Coupling

You are attempting to couple this compound with a boronic acid/ester but observe a major byproduct corresponding to the bipyridine dimer.

  • Inadequate Deoxygenation: This is the most frequent cause.[5][6][7] The pyridine nitrogen and aldehyde in your substrate can coordinate to the metal center, and any oxidative side processes can be exacerbated.

    • Solution: Implement a rigorous deoxygenation protocol. Subsurface sparging of the solvent and the reaction mixture with an inert gas (argon or nitrogen) for 30-60 minutes before adding the catalyst is highly effective.[8][13][14] Simply maintaining a positive pressure of inert gas is often insufficient to remove all dissolved oxygen.

  • Premature Catalyst Activity/Pd(II) Reduction: The boronic acid can homocouple while reducing the Pd(II) precatalyst.

    • Solution 1: Pre-heat the reaction mixture containing the aryl halide, base, and solvent before adding the boronic acid and catalyst.[5] This can help ensure the oxidative addition of the aryl halide occurs rapidly once the catalyst is introduced.

    • Solution 2: Use a Pd(0) source directly (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or a modern, pre-formed Pd(0) precatalyst (e.g., G3 or G4 palladacycles). This bypasses the need for in-situ reduction by your coupling partner.[4][9]

    • Solution 3: Add a mild, sacrificial reducing agent like potassium formate to the reaction, which can help manage the concentration of free Pd(II) without disrupting the main catalytic cycle.[13]

  • Base-Induced Decomposition: The choice and strength of the base can influence side reactions.[15] For a substrate with an aldehyde, very strong bases might promote undesired pathways.

    • Solution: Screen different bases. While K₂CO₃ or Cs₂CO₃ are common, a milder base like K₃PO₄ might be beneficial. The base plays a crucial role in the transmetalation step, and optimizing it can favor the cross-coupling pathway.[16]

G cluster_prep Preparation (In Glovebox or on Schlenk Line) cluster_reaction Reaction Execution A 1. Add Aryl Halide, Boronic Acid, & Base to Oven-Dried Flask B 2. Seal Flask, Purge with Argon A->B C 3. Add Anhydrous, Degassed Solvent via Syringe B->C D 4. Sparge Mixture with Argon for 30 min C->D E 5. Add Pd Catalyst/Ligand under Positive Argon Flow D->E F 6. Heat to Optimized Temperature (e.g., 80-100 °C) E->F G 7. Monitor by TLC/LC-MS against Starting Material & Dimer Standard F->G

Caption: Workflow for a robust, anaerobic Suzuki-Miyaura reaction setup.

Issue: Significant Homocoupling in Sonogashira Coupling

You are attempting to couple this compound with a terminal alkyne and observe both the desired product and the bipyridine dimer, and potentially the alkyne dimer (Glaser coupling byproduct) as well.

  • Oxygen-Promoted Dimerization: The Sonogashira reaction is notoriously sensitive to oxygen, which promotes the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling).[17][18] This oxidative environment can also favor the aryl halide homocoupling.

    • Solution: Rigorous deoxygenation is absolutely critical.[18] Use the sparging method described for the Suzuki reaction. Some protocols even suggest using an atmosphere of hydrogen gas diluted with nitrogen or argon to drastically reduce homocoupling.[19][20]

  • Excessive Copper Catalyst: High concentrations of the copper(I) co-catalyst can accelerate the rate of Glaser coupling.[17]

    • Solution: Reduce the loading of the copper co-catalyst (e.g., CuI) to the minimum required level (e.g., 1-5 mol%). In some cases, copper-free Sonogashira protocols can be employed, which completely eliminates the Glaser coupling pathway, though this may require different ligands or conditions to be effective.[18][21]

G Reactants Ar-Br + R-C≡C-H (this compound + Alkyne) DesiredCycle Desired Cross-Coupling Cycle Pd(0)/Cu(I) Catalysis Low O₂ Reactants->DesiredCycle Ideal Conditions SideCycle1 Aryl Homocoupling Excess Pd(II) High O₂ Reactants->SideCycle1 Poor Deoxygenation SideCycle2 Glaser (Alkyne) Homocoupling Cu(I) Catalysis High O₂ Reactants->SideCycle2 High O₂ / Excess Cu(I) Product Ar-C≡C-R (Desired Product) DesiredCycle->Product Byproduct1 Ar-Ar (Bipyridine Dimer) SideCycle1->Byproduct1 Byproduct2 R-C≡C-C≡C-R (Diyne Dimer) SideCycle2->Byproduct2

Caption: Competing reaction pathways in Sonogashira coupling.

Issue: Significant Homocoupling in Buchwald-Hartwig Amination

You are attempting a C-N coupling between this compound and an amine, but the bipyridine byproduct is a major contaminant.

  • Slow C-N Reductive Elimination: If the final reductive elimination step to form the C-N bond is slow relative to other processes, side reactions can occur.[22][23] The electronics of the pyridine ring can influence this step.

    • Solution: Ligand choice is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos) are specifically designed to accelerate the oxidative addition and reductive elimination steps in the Buchwald-Hartwig amination, outcompeting homocoupling pathways.[22][24] If you are using a simple ligand like PPh₃, switching to a modern Buchwald or Hartwig ligand is the first step.

  • Unproductive Side Reactions: Similar to other palladium-catalyzed reactions, oxygen and other impurities can lead to catalyst deactivation or side reactions like hydrodehalogenation and homocoupling.[23][25]

    • Solution: Ensure all reagents are pure and the reaction is performed under strictly anaerobic conditions. The use of a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) is standard and helps facilitate the key deprotonation step without introducing other complications.[22][26]

Purification Strategies for Removing the Bipyridine Byproduct

If homocoupling cannot be completely suppressed, the following strategies can be employed to purify the desired cross-coupled product.

Purification MethodPrinciple & Application
Column Chromatography This is the most common method.[27] Due to the often-similar polarity, a shallow solvent gradient and high-resolution silica are recommended. Sometimes, switching to a different stationary phase (e.g., alumina) can alter the elution order and improve separation.
Recrystallization If your desired product is a solid, recrystallization can be highly effective, provided a solvent system can be found where the solubility of the product and the bipyridine byproduct are significantly different at high and low temperatures.[28]
Acid-Base Extraction The bipyridine byproduct has two basic pyridine nitrogen atoms. It may be possible to selectively protonate and extract the byproduct (or the desired product, if it lacks basic sites) into an aqueous acid phase, separating it from a less basic compound in an organic layer. This is highly dependent on the pKa values of all components.
Trituration If one component is significantly more soluble in a particular solvent than the other, washing the crude solid material with that solvent can selectively remove the more soluble compound, leaving the purer, less soluble compound behind.[29]

References

Technical Support Center: Navigating Catalyst Poisoning in Reactions with 6-Bromo-3-methoxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide addresses a frequently encountered challenge in palladium-catalyzed cross-coupling reactions: catalyst poisoning by the pyridine nitrogen in 6-Bromo-3-methoxypicolinaldehyde. Our goal is to provide you with a deeper understanding of the underlying mechanisms, actionable troubleshooting strategies, and robust experimental protocols to ensure the success of your synthetic campaigns.

Understanding the Challenge: The "Double-Edged Sword" of a Functionalized Pyridine

This compound is a valuable building block in medicinal chemistry, offering multiple points for diversification. However, its very structure presents a significant hurdle in catalysis. The lone pair of electrons on the pyridine nitrogen atom is Lewis basic and can strongly coordinate to the palladium catalyst. This coordination can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive, effectively "poisoning" the catalyst and stalling the reaction.[1] This issue is often compounded by the presence of the ortho-aldehyde group, which can also interact with the metal center.

Here, we will dissect this problem and provide you with the tools to overcome it.

Troubleshooting Guide & FAQs

This section is designed to address common issues encountered when using this compound in palladium-catalyzed cross-coupling reactions.

Q1: My reaction is not proceeding, or the yield is very low. How do I know if catalyst poisoning is the issue?

A1: Low or no conversion is a classic symptom of catalyst poisoning. Here are some diagnostic indicators:

  • Reaction stalls: The reaction starts but does not go to completion, even with extended reaction times or heating.

  • Formation of starting material decomposition products: You may observe byproducts arising from the decomposition of your starting materials under the reaction conditions.

  • Visual observation of "palladium black": The formation of a black precipitate is often indicative of catalyst decomposition and aggregation into an inactive form.[1]

  • No reaction from the start: If there is no product formation even at the beginning of the reaction, strong catalyst inhibition is likely.

Q2: I am observing significant byproduct formation. Is this related to catalyst poisoning?

A2: Yes, indirectly. When the desired catalytic cycle is slowed or halted by poisoning, side reactions can become more prominent. Common byproducts include:

  • Homocoupling: Formation of a biaryl product from the coupling of two molecules of your organoboron reagent (in Suzuki reactions) or two molecules of the aryl halide.[2]

  • Dehalogenation: The bromo group on your starting material is replaced by a hydrogen atom.[3] This can be exacerbated by certain solvents or bases.

  • Protodeboronation: In Suzuki reactions, the boronic acid or ester is replaced by a hydrogen atom, reducing the concentration of your nucleophile.

Q3: What is the first thing I should change in my reaction setup to address potential poisoning?

A3: The choice of ligand is the most critical parameter. Standard ligands like triphenylphosphine (PPh₃) are often ineffective with challenging pyridine substrates. You should switch to a more specialized ligand designed to mitigate catalyst poisoning.

Proactive Mitigation Strategies: Winning the Battle Before it Begins

The key to success with substrates like this compound is proactive catalyst selection and condition optimization.

The Power of Ligand Selection

The ligand plays a dual role: it stabilizes the palladium center and modulates its reactivity. For pyridine-containing substrates, the ligand must be carefully chosen to sterically and electronically shield the palladium from the inhibitory pyridine nitrogen.

Ligand ClassKey Features & RationaleRecommended Ligands
Bulky, Electron-Rich Biaryl Phosphines These ligands create a sterically hindered environment around the palladium center, which disfavors the coordination of the pyridine nitrogen. Their electron-donating nature also promotes the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle.SPhos, XPhos, RuPhos
N-Heterocyclic Carbenes (NHCs) NHCs are strong σ-donors that form very stable bonds with palladium. This strong coordination can make the catalyst less susceptible to displacement by the pyridine nitrogen. They are known for their high activity, often allowing for lower catalyst loadings.IPr, SPr, PEPPSI-type precatalysts

Diagram of Catalyst Poisoning and Mitigation

catalyst_poisoning cluster_0 Catalyst Poisoning Pathway cluster_1 Mitigation Strategy Active_Catalyst Active Pd(0) Catalyst Inactive_Complex Inactive Pd-Pyridine Complex Active_Catalyst->Inactive_Complex Coordination of Pyridine Nitrogen Protected_Catalyst Sterically Shielded Active Catalyst Active_Catalyst->Protected_Catalyst Pyridine_Substrate 6-Bromo-3-methoxy- picolinaldehyde Pyridine_Substrate->Inactive_Complex Bulky_Ligand Bulky Ligand (e.g., SPhos, IPr) Bulky_Ligand->Protected_Catalyst Product Desired Product Protected_Catalyst->Product Successful Catalytic Cycle Cross_Coupling_Partner Coupling Partner Cross_Coupling_Partner->Product troubleshooting_workflow start Low or No Yield Observed check_reagents Verify Reagent Purity and Integrity (Substrate, Base, Solvents) start->check_reagents check_atmosphere Ensure Rigorous Inert Atmosphere (Degassing, Argon/N2) check_reagents->check_atmosphere Reagents OK ligand_screening Switch to Bulky Ligand (e.g., SPhos, XPhos, IPr) check_atmosphere->ligand_screening Setup OK base_screening Screen Alternative Bases (e.g., K3PO4, Cs2CO3, K2CO3) ligand_screening->base_screening Improvement, but not complete success Successful Reaction ligand_screening->success Significant Improvement solvent_screening Evaluate Different Solvents (e.g., Dioxane, Toluene, THF) base_screening->solvent_screening Further optimization needed base_screening->success Significant Improvement temp_optimization Optimize Reaction Temperature solvent_screening->temp_optimization solvent_screening->success Significant Improvement temp_optimization->success Optimized

References

"impact of methoxy group on reactivity of 6-Bromo-3-methoxypicolinaldehyde"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Senior Application Scientist Team

Welcome to the technical support guide for 6-Bromo-3-methoxypicolinaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists to provide in-depth insights and practical troubleshooting advice for experiments involving this versatile building block. We will explore the nuanced impact of the methoxy group on the molecule's reactivity and offer solutions to common challenges encountered in the lab.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the chemical behavior of this compound, focusing on the electronic and steric influence of its substituents.

Q1: What is the primary electronic influence of the 3-methoxy group on the reactivity of the pyridine ring and the aldehyde?

Answer: The 3-methoxy group exerts a dual electronic effect:

  • Electron-Donating Resonance (+R Effect): The oxygen atom's lone pairs can donate electron density into the pyridine ring through resonance. This effect increases the electron density at the ortho and para positions relative to the methoxy group.

  • Electron-Withdrawing Inductive Effect (-I Effect): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the ring through the sigma bond.

In the case of this compound, the methoxy group is meta to the ring nitrogen. Its electron-donating resonance effect moderately counteracts the strong electron-withdrawing nature of the pyridine nitrogen and the bromo substituent. This makes the C-Br bond at the 6-position more electron-rich and potentially more challenging to activate in certain cross-coupling reactions compared to a pyridine without the methoxy group. For the aldehyde at the 2-position, the methoxy group's proximity leads to a significant steric influence and a modest electronic effect on the carbonyl carbon.

Q2: How does the methoxy group affect the electrophilicity of the aldehyde carbonyl carbon?

Answer: The methoxy group in the 3-position slightly reduces the electrophilicity of the adjacent aldehyde carbonyl carbon. Its electron-donating resonance effect, although modest at the 2-position, can subtly decrease the partial positive charge on the carbonyl carbon. However, the primary influence is often steric. The physical bulk of the methoxy group can hinder the approach of large nucleophiles, potentially slowing down reaction rates for nucleophilic additions.[1][2]

Q3: How does the 6-bromo substituent influence the molecule's reactivity?

Answer: The bromine atom at the 6-position serves two main roles:

  • Inductive Electron Withdrawal: As a halogen, bromine is electronegative and withdraws electron density from the pyridine ring, further deactivating it.

  • Cross-Coupling Handle: Most importantly, the C-Br bond is an excellent site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig aminations.[3][4] This allows for the straightforward introduction of various aryl, alkyl, alkynyl, or amino groups at this position.

Q4: What are the recommended storage and handling conditions for this compound?

Answer: this compound should be handled in a well-ventilated area while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[5] It may cause skin, eye, and respiratory irritation.[6][7] Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to prevent degradation from moisture and air.[8] Aldehydes can be prone to oxidation over time, especially if exposed to air.[9][10]

Visualization: Electronic Effects on the Core Structure

The following diagram illustrates the key electronic forces at play within the this compound molecule.

Caption: Electronic effects within the molecule.

Part 2: Troubleshooting Guides for Common Reactions

This section provides structured troubleshooting for specific synthetic transformations.

Guide 1: Suzuki-Miyaura Cross-Coupling

Issue: Low or no yield when coupling an arylboronic acid at the 6-position.

The Suzuki-Miyaura coupling is a cornerstone reaction for C-C bond formation.[4][11] However, the electronic properties of the substituted pyridine can present challenges.

Troubleshooting Workflow: Suzuki-Miyaura Coupling

SuzukiWorkflow Figure 2: Suzuki Coupling Troubleshooting start Low Yield Observed check_catalyst Step 1: Evaluate Catalyst System start->check_catalyst check_base Step 2: Verify Base & Activation check_catalyst->check_base solution1 Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) with a Pd(0) or Pd(II) source. These ligands facilitate oxidative addition. check_catalyst->solution1 Is catalyst appropriate? check_conditions Step 3: Optimize Conditions check_base->check_conditions solution2 Use a stronger, non-nucleophilic base (e.g., Cs2CO3, K3PO4). Ensure anhydrous conditions to prevent protodeboronation of the boronic acid. check_base->solution2 Is base strong enough? check_side_reactions Step 4: Analyze for Side Products check_conditions->check_side_reactions solution3 Increase reaction temperature (80-120 °C). Use a polar aprotic solvent like Dioxane/H2O or DME/H2O. check_conditions->solution3 Are temp/solvent optimal? solution4 Look for homocoupling of the boronic acid or protodebromination of the starting material. If observed, degas solvents thoroughly and re-evaluate catalyst/base choice. check_side_reactions->solution4 Are side products present?

Caption: A logical workflow for Suzuki coupling issues.

Recommended Protocol: Suzuki-Miyaura Coupling
  • Reagent Preparation: In a flame-dried Schlenk flask under argon, combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄, 3.0 equiv).[12]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Solvent Addition: Add a thoroughly degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture with vigorous stirring at 80-110 °C and monitor by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify the residue by flash column chromatography.

ParameterRecommendationRationale
Catalyst Pd₂(dba)₃ with XPhos or SPhosBulky, electron-rich ligands promote the oxidative addition step, which can be slow for this electron-rich pyridine system.[11]
Base K₃PO₄ or Cs₂CO₃Stronger bases are often required to facilitate the transmetalation step of the catalytic cycle.[13]
Solvent Dioxane/H₂O, Toluene/H₂O, or DME/H₂OA mixture of a polar aprotic solvent and water is standard for Suzuki couplings.
Temperature 80 - 110 °CHigher temperatures are often needed to overcome the activation energy for oxidative addition.
Guide 2: Nucleophilic Addition to the Aldehyde

Issue: Slow or incomplete reaction with a nucleophile (e.g., Grignard reagent, organolithium, or ylide).

The aldehyde on this scaffold is subject to both electronic deactivation and steric hindrance from the adjacent methoxy group.

Troubleshooting Steps
  • Assess Steric Bulk:

    • Problem: The nucleophile may be too bulky to approach the sterically shielded aldehyde.

    • Solution: If possible, switch to a less sterically demanding nucleophile. For Wittig reactions, consider using a Horner-Wadsworth-Emmons reagent, which involves a smaller phosphonate ester ylide and is often more reactive.[14]

  • Enhance Electrophilicity:

    • Problem: The aldehyde's reactivity is diminished by the methoxy group.

    • Solution: Add a Lewis acid (e.g., MgBr₂·OEt₂, BF₃·OEt₂) to the reaction. The Lewis acid will coordinate to the carbonyl oxygen, withdrawing electron density and making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack.

  • Check Reagent Viability (for Organometallics):

    • Problem: Grignard or organolithium reagents are highly basic and can be quenched by trace amounts of water or may react elsewhere on the molecule.

    • Solution: Ensure all glassware is rigorously flame-dried and the reaction is run under a strict inert atmosphere. Use freshly titrated organometallic reagents. Run the reaction at low temperatures (e.g., -78 °C) to improve selectivity.

Example Protocol: Wittig Reaction

The Wittig reaction is a reliable method for converting aldehydes into alkenes.[9][15]

  • Ylide Generation: Suspend the desired phosphonium salt (1.1 equiv) in anhydrous THF at 0 °C under argon. Add a strong base such as n-BuLi or NaHMDS dropwise until the characteristic color of the ylide appears and persists.[16]

  • Aldehyde Addition: Cool the ylide solution to -78 °C. Dissolve this compound (1.0 equiv) in anhydrous THF and add it dropwise to the ylide solution.

  • Reaction: Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature and stir overnight.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The byproduct, triphenylphosphine oxide, can often be removed via precipitation from a nonpolar solvent or by column chromatography.[17]

Guide 3: Reduction of the Aldehyde

Issue: Incomplete reduction to the corresponding alcohol or formation of side products.

Sodium borohydride (NaBH₄) is a mild and effective reagent for reducing aldehydes to primary alcohols.[18][19]

Troubleshooting Steps
  • Ensure Sufficient Reagent:

    • Problem: The reduction is sluggish or incomplete.

    • Solution: While NaBH₄ is selective for aldehydes and ketones, a slight excess (1.5-2.0 equiv) may be necessary to drive the reaction to completion, especially if the solvent is not perfectly anhydrous.[20]

  • Optimize Solvent and Temperature:

    • Problem: Low solubility or slow reaction rate.

    • Solution: The reaction is typically run in an alcohol solvent like methanol or ethanol at 0 °C to room temperature.[21] If solubility is an issue, a co-solvent like THF can be added.

Standard Protocol: NaBH₄ Reduction
  • Setup: Dissolve this compound (1.0 equiv) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add NaBH₄ (1.5 equiv) portion-wise over 15 minutes, controlling any effervescence.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until gas evolution ceases.

  • Extraction: Remove the methanol in vacuo. Add water and extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography if necessary.

Guide 4: Oxidation to the Carboxylic Acid

Issue: The reaction stalls at the aldehyde, or sensitive functional groups are compromised.

The Pinnick oxidation is an excellent choice for converting aldehydes to carboxylic acids under mild conditions that tolerate a wide range of functional groups.[22]

Troubleshooting Steps
  • Control pH:

    • Problem: The reaction does not proceed. The active oxidant, chlorous acid, must be generated in situ.[22]

    • Solution: Use a buffer system, typically NaH₂PO₄, to maintain a mildly acidic pH (around 4-5).

  • Scavenge Hypochlorite:

    • Problem: Formation of chlorinated byproducts or other undesired side reactions.

    • Solution: A byproduct of the reaction is hypochlorous acid (HOCl), which can be reactive. Add a scavenger like 2-methyl-2-butene to consume the HOCl as it forms.

Standard Protocol: Pinnick Oxidation
  • Setup: Dissolve this compound (1.0 equiv) in a mixture of t-butanol and water. Add 2-methyl-2-butene (4-5 equiv).

  • Reagent Addition: In a separate flask, dissolve sodium chlorite (NaClO₂, 1.5 equiv) and monosodium phosphate (NaH₂PO₄, 1.5 equiv) in water. Add this solution dropwise to the aldehyde solution at room temperature.

  • Reaction: Stir the biphasic mixture vigorously for 4-6 hours, monitoring by TLC.

  • Workup: Quench the reaction with aqueous Na₂SO₃. Acidify the aqueous layer with 2 M HCl and extract the carboxylic acid product with ethyl acetate.

  • Purification: Dry the organic layer, concentrate, and purify as needed.

Guide 5: Knoevenagel Condensation

Issue: Low yield of the desired α,β-unsaturated product.

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, catalyzed by a weak base.[23][24]

Troubleshooting Steps
  • Catalyst Choice:

    • Problem: The reaction is slow or does not go to completion.

    • Solution: Piperidine is a common and effective catalyst.[25] For less reactive systems, using a Lewis acid in conjunction with a base (e.g., TiCl₄ and pyridine) can accelerate the initial addition step.[25]

  • Water Removal:

    • Problem: The equilibrium does not favor the condensed product. The final step is the elimination of water.

    • Solution: Perform the reaction in a solvent like toluene or benzene using a Dean-Stark apparatus to azeotropically remove the water as it is formed, driving the reaction to completion.

Standard Protocol: Knoevenagel Condensation
  • Setup: To a solution of this compound (1.0 equiv) and an active methylene compound (e.g., diethyl malonate, 1.1 equiv) in toluene, add a catalytic amount of piperidine (0.1 equiv).

  • Reaction: Fit the flask with a Dean-Stark trap and a condenser. Heat the mixture to reflux and continue until no more water is collected in the trap.

  • Workup: Cool the reaction mixture and wash with 1 M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by column chromatography or recrystallization.

References

"stability of 6-Bromo-3-methoxypicolinaldehyde under basic conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Navigating the Stability of 6-Bromo-3-methoxypicolinaldehyde Under Basic Conditions

Introduction for the Researcher

This compound is a highly functionalized pyridine derivative, valued as a key intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] Its structure, featuring an aldehyde, a methoxy group, and a bromine atom on an electron-deficient pyridine ring, offers versatile reactivity. However, this same functionality presents significant stability challenges, particularly in the presence of basic reagents.

This guide provides in-depth technical support for researchers encountering issues with this substrate. It is structured as a series of frequently asked questions and troubleshooting protocols to help you diagnose experimental problems, understand the underlying chemical principles, and implement effective solutions to preserve your compound and maximize reaction yields.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Stability Profile

This section addresses the most common issues and questions our team receives regarding the use of this compound in base-mediated reactions.

Question 1: I'm running a reaction with this compound using NaOH and seeing very low yield of my desired product, along with two major, unidentified byproducts. What is happening?

Answer: You are likely observing the results of two competing degradation pathways that are highly favorable for this specific molecule under strong hydroxide-based conditions: the Cannizzaro reaction and Nucleophilic Aromatic Substitution (SNAr) .

  • Cannizzaro Reaction: This is a base-induced disproportionation that occurs with aldehydes lacking α-hydrogens, which is the case here.[2] In the presence of a strong base like hydroxide, two molecules of the aldehyde react: one is oxidized to a carboxylic acid (6-bromo-3-methoxypicolinic acid), and the other is reduced to a primary alcohol ( (6-bromo-3-methoxypyridin-2-yl)methanol).[2][3] This is often the primary cause of significant starting material loss.

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient. This effect is amplified by the electron-withdrawing aldehyde group. This electronic environment activates the C6 position for nucleophilic attack, allowing the hydroxide ion to displace the bromide leaving group.[4][5] This forms 6-hydroxy-3-methoxypicolinaldehyde.

These two pathways can occur concurrently, leading to a complex product mixture and a substantial decrease in the yield of your intended product.

Question 2: Why is the Cannizzaro reaction such a significant problem for this specific aldehyde?

Answer: The susceptibility of this compound to the Cannizzaro reaction is due to its molecular structure. The reaction requires two key features, both of which are present in your compound:

  • A non-enolizable aldehyde: The aldehyde carbon is attached directly to the pyridine ring and has no α-hydrogens. This prevents the formation of an enolate, which is a competing and often faster reaction pathway for other aldehydes.

  • A strong basic medium: The reaction is typically promoted by a high concentration of a strong base, such as hydroxide (OH⁻).[2] The mechanism involves the nucleophilic attack of the hydroxide on the aldehyde's carbonyl carbon.

Because these conditions are met, the Cannizzaro pathway is kinetically and thermodynamically favorable.

Question 3: My reaction conditions are only mildly basic (e.g., using K₂CO₃), but I'm still seeing some degradation. Is the bromide being displaced?

Answer: Yes, displacement of the bromide via SNAr is still a concern even under milder basic conditions, although it will be slower than with strong hydroxides. The key factor is the electronic nature of the pyridine ring. Aromatic rings generally undergo nucleophilic substitution when they are made electron-poor by electron-withdrawing groups (EWGs).[4][6] In this molecule, both the ring nitrogen and the ortho-aldehyde group act as powerful EWGs, stabilizing the negatively charged intermediate (a Meisenheimer complex) that forms during the SNAr mechanism.[4][7] Therefore, even weaker nucleophiles present in your reaction can, over time or with heating, displace the bromide.

Question 4: I noticed my reaction mixture turning yellow/brown upon adding the base. Is this related to decomposition?

Answer: Yes, a color change, particularly to yellow or brown, is a common indicator of decomposition. While pure pyridine-2-carbaldehyde is a colorless liquid, older samples are often brown due to impurities from degradation.[8] The formation of complex, conjugated byproducts or polymeric materials resulting from the degradation pathways can impart color to the reaction mixture. This should be taken as a sign to immediately assess the reaction's progress via TLC or LC-MS to identify the cause.

Part 2: Troubleshooting Guides & Corrective Actions

Use these guides to diagnose and resolve specific experimental issues.

Scenario 1: Low Yield of Desired Product & Multiple Byproducts Observed

Symptom: Your reaction monitoring (TLC, LC-MS) shows consumption of the starting material but formation of multiple new spots/peaks instead of the clean, desired product.

Potential Cause Proposed Solution Scientific Rationale
Cannizzaro Reaction 1. Switch to a non-nucleophilic base: If your reaction requires a base for deprotonation rather than as a nucleophile, consider using potassium carbonate (K₂CO₃), triethylamine (TEA), or diisopropylethylamine (DIPEA). 2. Control stoichiometry: Use the minimum required amount of base (e.g., 1.05-1.2 equivalents). 3. Lower the temperature: Run the reaction at 0°C or below.These bases are sterically hindered or less nucleophilic than hydroxide, significantly reducing the rate of the initial attack on the carbonyl carbon that initiates the Cannizzaro reaction.[2]
SNAr of Bromine 1. Use the mildest base possible: Evaluate if a weaker base like sodium bicarbonate (NaHCO₃) is sufficient. 2. Protect the aldehyde: If compatible with your synthesis, consider temporarily converting the aldehyde to an acetal. 3. Minimize reaction time and temperature. An acetal is not electron-withdrawing, which deactivates the pyridine ring towards nucleophilic attack, thus preventing SNAr. Lowering temperature and time reduces the likelihood of this side reaction.
General Degradation 1. Use high-purity starting material. 2. Degas solvents to remove oxygen. 3. Maintain an inert atmosphere (Nitrogen or Argon) throughout the procedure.Oxygen can lead to oxidative degradation pathways, especially under basic conditions which can promote radical formation.[9] An inert atmosphere is crucial for sensitive substrates.
Scenario 2: Reaction Fails to Initiate or Stalls

Symptom: Reaction monitoring shows a significant amount of unreacted this compound, even after extended time.

Potential Cause Proposed Solution Scientific Rationale
Insufficient Base Strength If you have switched to a milder base to avoid degradation, it may be too weak to promote the desired reaction. Cautiously titrate in a stronger, non-nucleophilic base (e.g., DBU, KHMDS) at low temperature.Some reactions, like C-H activation or certain condensations, have a high pKa requirement that milder bases cannot meet.
Poor Solubility The substrate or base may not be fully dissolved. Try a different solvent system (e.g., THF, Dioxane, DMF) or add a co-solvent to improve solubility.For a reaction to occur, the reagents must be in the same phase. Heterogeneous mixtures often result in slow or incomplete reactions.

Part 3: Experimental Protocols & Visualizations

Protocol 1: Rapid Stability Test Protocol

This protocol allows you to quickly assess the stability of your aldehyde to a chosen base before committing to a large-scale reaction.

  • Preparation: Prepare three small vials. To each, add this compound (~5 mg) and your chosen solvent (0.5 mL, e.g., THF/H₂O 1:1).

  • Time Zero Sample: Take a small aliquot from one vial before adding the base. Spot this on a TLC plate. This is your T=0 reference.

  • Initiation: Cool the remaining two vials to your intended reaction temperature (e.g., 0°C and 25°C). Add the desired equivalents of your base (e.g., 2.0 eq. of 1M NaOH).

  • Monitoring: After 30 minutes, take an aliquot from each vial and spot it on the TLC plate next to your T=0 sample.

  • Analysis: Develop the TLC plate. Compare the spots at 30 minutes to your T=0 reference. The appearance of new, lower Rf spots (often the more polar acid and alcohol) or a significant diminishing of the starting material spot indicates instability.

Visualization 1: Troubleshooting Workflow

This diagram outlines a logical sequence for diagnosing issues with reactions involving this compound.

TroubleshootingWorkflow start Reaction Start: Low Yield or Multiple Products check_sm Is Starting Material (SM) Consumed? start->check_sm no_reaction Result: Stalled Reaction Troubleshoot Base Strength & Solubility check_sm->no_reaction No check_byproducts Analyze Byproducts (LC-MS, NMR) check_sm->check_byproducts Yes cannizzaro Cannizzaro Products Detected? (Acid + Alcohol) check_byproducts->cannizzaro snar SNAr Product Detected? (6-Hydroxy Derivative) cannizzaro->snar No solve_cannizzaro Solution: - Use Non-Nucleophilic Base (e.g., K2CO3, TEA) - Lower Temperature - Control Stoichiometry cannizzaro->solve_cannizzaro Yes solve_snar Solution: - Use Milder Base - Protect Aldehyde - Minimize Reaction Time snar->solve_snar Yes other_issues Result: Other Issues Check Reagent Purity & Reaction Atmosphere snar->other_issues No

Caption: Troubleshooting Decision Tree for this compound Reactions.

Visualization 2: Primary Degradation Pathways

This diagram illustrates the two main competing side reactions under basic conditions.

DegradationPathways cluster_cannizzaro Cannizzaro Reaction cluster_snar Nucleophilic Aromatic Substitution (SNAr) SM This compound Acid 6-Bromo-3-methoxypicolinic Acid (Oxidized Product) SM->Acid + OH⁻ (Disproportionation) Alcohol (6-Bromo-3-methoxypyridin-2-yl)methanol (Reduced Product) SM->Alcohol + OH⁻ (Disproportionation) SNAr_Product 6-Hydroxy-3-methoxypicolinaldehyde SM->SNAr_Product + OH⁻ (Substitution)

Caption: Competing Degradation Pathways for this compound in Base.

References

Technical Support Center: Troubleshooting Low Yields in 6-Bromo-3-methoxypicolinaldehyde Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common challenge in organic synthesis: low yields in palladium-catalyzed cross-coupling reactions involving 6-bromo-3-methoxypicolinaldehyde. This substrate, while a valuable building block, presents unique difficulties due to its electronic and structural properties. This resource combines mechanistic insights, empirical data, and step-by-step protocols to help you diagnose and overcome these synthetic hurdles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding cross-coupling reactions with this compound, providing concise answers and directing you to more detailed information within this guide.

Q1: Why are cross-coupling reactions with this compound often low-yielding?

A1: The low yields in cross-coupling reactions with this substrate can be attributed to a combination of factors. The electron-deficient nature of the pyridine ring, influenced by the aldehyde and bromine substituents, can impact the oxidative addition step. Additionally, the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1][2] The aldehyde group can also participate in side reactions or complicate product purification.

Q2: Which palladium-catalyzed cross-coupling reaction is best suited for this substrate?

A2: The Suzuki-Miyaura coupling is often the most robust and versatile choice for this type of transformation due to its high functional group tolerance and the wide availability of boronic acid or ester coupling partners.[3][4] However, Sonogashira and Heck reactions are also viable options for introducing alkynyl and alkenyl moieties, respectively, though they may require more specific optimization.[5][6]

Q3: What is protodeboronation, and how can I prevent it in my Suzuki-Miyaura reaction?

A3: Protodeboronation is a significant side reaction where the boronic acid or ester is replaced by a hydrogen atom from a proton source (like water) before it can transmetalate to the palladium catalyst, leading to a loss of your nucleophilic partner and reduced product yield.[7][8] To minimize this, ensure you are using anhydrous solvents, a sufficiently strong base to promote transmetalation over protonolysis, and consider using boronate esters (e.g., pinacol esters), which are generally more stable than boronic acids.[3][9]

Q4: My reaction turns black, and the starting material is not consumed. What is happening?

A4: The formation of a black precipitate, often referred to as "palladium black," is a common sign of catalyst decomposition or deactivation.[10][11] This can be caused by several factors, including the presence of oxygen, high reaction temperatures, or an inappropriate ligand that fails to stabilize the palladium catalyst throughout the catalytic cycle.[9][12] Ensuring your reaction is thoroughly degassed and using a robust ligand system are critical first steps to address this issue.

Q5: Should I use a boronic acid or a boronate ester for my Suzuki-Miyaura coupling?

A5: While boronic acids are generally more reactive, they are also more prone to decomposition via protodeboronation and oxidation.[3] Boronate esters, such as pinacol esters, offer significantly greater stability, are easier to handle and purify, and can lead to more reproducible and higher isolated yields, especially in complex syntheses.[3][8] For a challenging substrate like this compound, starting with the more stable boronate ester is often a prudent choice.

Section 2: In-Depth Troubleshooting Guides

This section provides a structured approach to diagnosing and solving specific problems encountered during your cross-coupling reactions.

Issue: Low or No Conversion of Starting Material

This is one of the most common issues and often points to a problem with the catalytic cycle's initiation or key steps.

Troubleshooting Workflow: Low Conversion

low_conversion_workflow start Low or No Conversion Observed check_catalyst Step 1: Evaluate Catalyst System - Is the Pd source active? - Is the ligand appropriate? start->check_catalyst check_conditions Step 2: Assess Reaction Conditions - Are reagents pure and dry? - Is the system properly degassed? - Is the temperature optimal? start->check_conditions check_base Step 3: Re-evaluate Base Selection - Is the base strong enough? - Is the base soluble? start->check_base outcome_catalyst Optimize Catalyst/Ligand check_catalyst->outcome_catalyst Suboptimal choice outcome_conditions Refine Reaction Setup check_conditions->outcome_conditions Deficiencies identified outcome_base Screen Alternative Bases check_base->outcome_base Base is ineffective solution Improved Conversion outcome_catalyst->solution outcome_conditions->solution outcome_base->solution

Caption: A workflow for troubleshooting low reaction conversion.

Detailed Analysis and Solutions:
  • Catalyst and Ligand Selection:

    • Problem: The oxidative addition of palladium to the C-Br bond of the electron-deficient this compound can be sluggish. The pyridine nitrogen can also coordinate to the palladium center, inhibiting its catalytic activity.

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands accelerate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[13][14] They also provide steric bulk around the palladium center, which can disfavor the binding of the pyridine nitrogen. Consider using pre-formed palladium catalysts (precatalysts) which are often more stable and efficient.

Ligand/Precatalyst ClassRecommended ExamplesRationale
Buchwald Ligands XPhos, SPhos, RuPhosBulky and electron-rich, promoting oxidative addition and reductive elimination.[13][14]
N-Heterocyclic Carbenes (NHCs) IPr, SImesStrong σ-donors that form very stable palladium complexes, resistant to decomposition.[9][14]
Palladium Precatalysts XPhos Pd G3/G4Air- and moisture-stable, ensuring accurate catalyst loading and high activity.
  • Reaction Conditions:

    • Problem: The presence of oxygen can oxidize the Pd(0) active catalyst to Pd(II) and can also lead to the oxidative homocoupling of the boronic acid. Water can lead to protodeboronation.

    • Solution: Ensure all reagents are of high purity and solvents are anhydrous. The reaction mixture must be thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[15][16] Running the reaction under a positive pressure of inert gas is crucial.

  • Base Selection:

    • Problem: The transmetalation step, where the organic group is transferred from boron to palladium, is often rate-limiting and requires base activation.[13] An inappropriate or weak base will result in a stalled reaction.

    • Solution: For challenging Suzuki couplings, stronger bases are often required. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are frequently more effective than milder bases like sodium carbonate (Na₂CO₃).[9][14][15] The base must have some solubility in the reaction medium to be effective.

Issue: Formation of Significant Byproducts

Even with good conversion, low yields of the desired product can result from competing side reactions.

Troubleshooting Workflow: Byproduct Formation

byproduct_workflow start Significant Byproducts Observed identify_byproduct Identify Byproduct Structure (e.g., via LC-MS, NMR) start->identify_byproduct homocoupling Homocoupling of Boronic Acid/Ester identify_byproduct->homocoupling Aryl-Aryl from Boronic Acid protodeboronation Protodeboronation Product identify_byproduct->protodeboronation Ar-H from Boronic Acid hydrodehalogenation Hydrodehalogenation Product identify_byproduct->hydrodehalogenation Picoline from Starting Material solution_homo Reduce Temperature Use less base Ensure O₂ exclusion homocoupling->solution_homo solution_proto Use Anhydrous Conditions Use Boronate Ester Use Stronger Base protodeboronation->solution_proto solution_hydro Ensure Anhydrous Conditions Screen Different Bases hydrodehalogenation->solution_hydro outcome Reduced Byproducts, Higher Yield solution_homo->outcome solution_proto->outcome solution_hydro->outcome

Caption: A decision tree for addressing common byproduct formations.

Detailed Analysis and Solutions:
  • Protodeboronation:

    • Identification: The mass spectrum will show a byproduct corresponding to the protonated form of your boronic acid coupling partner.

    • Cause: This is caused by the reaction of the boronic acid with a proton source, most commonly water.[7] This side reaction is competitive with the desired transmetalation.

    • Solutions:

      • Use Anhydrous Conditions: Scrupulously dry all solvents and reagents.

      • Switch to a Boronate Ester: Pinacol boronate esters are significantly more resistant to protodeboronation.[3]

      • Optimize Base and Temperature: A stronger base can accelerate the desired transmetalation, outcompeting protodeboronation.[8] Lowering the temperature may also help if the protodeboronation has a higher activation energy.

  • Homocoupling of the Boronic Acid/Ester:

    • Identification: A symmetrical biaryl product derived from the boronic acid partner will be observed.

    • Cause: This is often promoted by the presence of oxygen, which can facilitate an oxidative coupling pathway. It can also be palladium-catalyzed, especially at higher temperatures.[8]

    • Solutions:

      • Rigorous Degassing: As mentioned previously, the exclusion of oxygen is critical.

      • Lower Catalyst Loading: In some cases, excessively high catalyst concentrations can promote side reactions.

      • Temperature Control: Avoid unnecessarily high reaction temperatures.

  • Hydrodehalogenation:

    • Identification: The debrominated starting material, 3-methoxypicolinaldehyde, is observed.

    • Cause: The C-Br bond is reduced to a C-H bond. This can be caused by trace water or other proton sources in the presence of the Pd(0) catalyst and a phosphine ligand.[9]

    • Solutions:

      • Anhydrous Conditions: This is the primary preventative measure.

      • Base Screening: The choice of base can sometimes influence the rate of this side reaction.[9]

Section 3: Experimental Protocols

The following are generalized, starting-point protocols for Suzuki-Miyaura, Sonogashira, and Heck reactions with this compound. These should be optimized for each specific coupling partner.

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a good starting point for the coupling of this compound with an aryl or heteroaryl boronate ester.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid pinacol ester (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%).

  • Inert Atmosphere: Seal the vial with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[9][15]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to a concentration of 0.1-0.2 M) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at 80-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 3.2: General Procedure for Sonogashira Coupling

This protocol describes the coupling with a terminal alkyne.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.). Finally, add the terminal alkyne (1.1-1.5 equiv.) via syringe.[5][17]

  • Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Remove the solvent under reduced pressure. Redissolve the residue in an organic solvent (e.g., ethyl acetate), wash with saturated aqueous ammonium chloride, water, and brine. Dry the organic layer and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3.3: General Procedure for Heck Coupling

This protocol is for coupling with an alkene, such as styrene or an acrylate.

  • Reaction Setup: To an oven-dried, sealable reaction tube, add this compound (1.0 equiv.), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%).

  • Reagent Addition: Add a base (e.g., triethylamine or K₂CO₃, 1.5-2.0 equiv.) and the alkene (1.2-2.0 equiv.).

  • Solvent and Sealing: Add an anhydrous, degassed polar aprotic solvent (e.g., DMF or NMP). Seal the tube tightly.[6][18]

  • Reaction: Heat the reaction mixture in an oil bath at 100-140 °C with vigorous stirring.

  • Monitoring and Workup: Monitor for consumption of the starting material. After completion, cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

References

Technical Support Center: Protecting the Aldehyde in 6-Bromo-3-methoxypicolinaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the protection of the aldehyde functional group in 6-Bromo-3-methoxypicolinaldehyde. The following information is designed to help you navigate the complexities of synthesizing molecules with this versatile building block, ensuring the integrity of the aldehyde during various reaction conditions.

Introduction: The Challenge of Chemoselectivity

This compound is a valuable starting material in medicinal chemistry and materials science due to its unique substitution pattern on the pyridine ring. However, the aldehyde group is highly reactive and susceptible to nucleophilic attack and oxidation/reduction, which can lead to undesired side products.[1][2] Protecting the aldehyde is therefore a critical step to achieve chemoselectivity in multi-step syntheses.[3][4][5][6] This guide will focus on the most common and effective protection strategy: the formation of acetals.

Frequently Asked Questions (FAQs)

Q1: Why is protecting the aldehyde on this compound necessary?

The aldehyde functional group is one of the more reactive carbonyls due to steric and electronic factors.[7] It is readily attacked by nucleophiles (like Grignard reagents or organolithiums), reduced by hydrides (like LiAlH4 or NaBH4), and can undergo other transformations that may not be desired when modifying other parts of the molecule.[3][5][6]

By converting the aldehyde to a less reactive functional group—a protecting group—you can perform reactions on other parts of the this compound molecule without affecting the aldehyde.[3][4] The protecting group can then be removed in a later step to regenerate the aldehyde. This strategy is known as a protection/deprotection sequence.

Q2: What is the most common and reliable protecting group for an aldehyde like the one in this compound?

The most common and robust protecting group for aldehydes is a cyclic acetal, typically formed with ethylene glycol.[4][8]

Key advantages of using a cyclic acetal:

  • Stability: Acetals are stable to a wide range of reagents, including strong bases, nucleophiles (Grignard and organolithium reagents), hydrides, and many oxidizing and reducing agents.[3][5][6][9]

  • Ease of Formation: The reaction to form the acetal is generally high-yielding.

  • Reliable Deprotection: The aldehyde can be easily regenerated by treatment with aqueous acid.[10]

Q3: I'm having trouble forming the acetal of this compound. What are some common causes and solutions?

Low yields or incomplete reactions during acetal formation are common issues. Here’s a troubleshooting guide:

Problem Potential Cause Troubleshooting Solution
Low Conversion Insufficient removal of water from the reaction mixture. Acetal formation is an equilibrium process, and water is a byproduct.Use a Dean-Stark apparatus to azeotropically remove water as it is formed.[5][6] Alternatively, add a dehydrating agent like anhydrous MgSO4 or molecular sieves to the reaction.
No Reaction The acid catalyst is either absent, inactive, or used in too low a concentration.Use a catalytic amount of a strong acid like p-toluenesulfonic acid (pTSA) or sulfuric acid (H2SO4).[11] Ensure the catalyst is not old or degraded.
Slow Reaction The reaction temperature may be too low.Gently heat the reaction mixture. Refluxing in a suitable solvent (e.g., toluene or benzene) is a common practice.
Side Reactions The pyridine nitrogen is interfering with the reaction, possibly by quenching the acid catalyst.While less common for this specific substrate, if suspected, one could consider using a borane protecting group for the pyridine nitrogen, though this adds complexity.[12]
Q4: How do I remove the acetal protecting group to get my aldehyde back?

Deprotection of an acetal is typically achieved by hydrolysis using aqueous acid.[10] The mechanism is the reverse of the protection step.

General Deprotection Protocol:

  • Dissolve the acetal-protected compound in a suitable organic solvent (e.g., acetone, THF).

  • Add an aqueous acid solution (e.g., 1M HCl, dilute H2SO4, or a solution of oxalic acid).

  • Stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work up the reaction by neutralizing the acid and extracting the product.

There are also milder, neutral deprotection methods available if your molecule is sensitive to strong acids.[9][13]

Experimental Protocols

Protocol 1: Protection of this compound as a Cyclic Acetal

This protocol describes the formation of 2-(6-bromo-3-methoxypyridin-2-yl)-1,3-dioxolane.

Materials:

  • This compound

  • Ethylene glycol (1.5 equivalents)

  • p-Toluenesulfonic acid (pTSA) monohydrate (0.05 equivalents)

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add this compound (1 equivalent).

  • Add toluene to dissolve the aldehyde.

  • Add ethylene glycol (1.5 equivalents) and pTSA monohydrate (0.05 equivalents).

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected and TLC analysis indicates complete consumption of the starting aldehyde.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography if necessary.

Protocol 2: Deprotection of 2-(6-bromo-3-methoxypyridin-2-yl)-1,3-dioxolane

This protocol describes the hydrolysis of the acetal to regenerate the aldehyde.

Materials:

  • 2-(6-bromo-3-methoxypyridin-2-yl)-1,3-dioxolane

  • Acetone

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the acetal-protected compound in acetone in a round-bottom flask.

  • Add 1M HCl solution.

  • Stir the mixture at room temperature.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, neutralize the acid by slowly adding a saturated aqueous solution of NaHCO3 until effervescence ceases.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Visualization of Workflows

Protection_Deprotection_Workflow Start 6-Bromo-3-methoxy- picolinaldehyde Protect Protection: Ethylene Glycol, pTSA, Toluene, Reflux Start->Protect Protected Acetal-Protected Aldehyde Protect->Protected Reaction Further Synthesis Steps (e.g., Grignard, Lithiation, etc.) Protected->Reaction Intermediate Modified Product (Acetal Intact) Reaction->Intermediate Deprotect Deprotection: Aqueous Acid (e.g., HCl) Intermediate->Deprotect Final Final Product with Free Aldehyde Deprotect->Final Orthogonal_Protection cluster_molecule Multi-functional Molecule cluster_protection Protection cluster_protected_molecule Protected Molecule cluster_deprotection Selective Deprotection Molecule Aldehyde Alcohol Protect_Aldehyde Acetal Formation (Acidic Conditions) Molecule:aldehyde->Protect_Aldehyde Protect_Alcohol Silyl Ether Formation (Base) Molecule:alcohol->Protect_Alcohol Protected_Molecule Acetal Silyl Ether Protect_Aldehyde->Protected_Molecule:acetal Protect_Alcohol->Protected_Molecule:silyl Deprotect_Acetal Aqueous Acid Protected_Molecule:acetal->Deprotect_Acetal Deprotect_Silyl Fluoride Source (e.g., TBAF) Protected_Molecule:silyl->Deprotect_Silyl Deprotect_Acetal->Molecule:aldehyde Regenerates Aldehyde Deprotect_Silyl->Molecule:alcohol Regenerates Alcohol

References

Technical Support Center: Solvent Effects on 6-Bromo-3-methoxypicolinaldehyde Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Bromo-3-methoxypicolinaldehyde. This guide provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) concerning the critical role of solvents in modulating the reactivity of this versatile building block. Our aim is to equip you with the expertise to anticipate and resolve challenges, ensuring the success and reproducibility of your synthetic endeavors.

Introduction: Why Solvent Choice is Critical

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. Its reactivity is dominated by the presence of an aldehyde, a pyridine ring, a bromo substituent, and a methoxy group. The interplay of these functionalities makes solvent selection a paramount consideration for achieving desired reaction outcomes, be it a Suzuki coupling, a nucleophilic aromatic substitution (SNAr), or a condensation reaction involving the aldehyde.

The solvent does not merely act as a medium for dissolution; it actively influences reaction rates, selectivity, and even the reaction mechanism itself.[1] This guide will delve into the nuances of solvent effects to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: I am struggling with the solubility of this compound in my reaction. Which solvents are recommended?

A1: Based on its structure—a moderately polar aromatic aldehyde—this compound is expected to have good solubility in a range of common organic solvents.[2] Qualitative assessments suggest solubility in polar aprotic solvents. For practical applications, consider the following:

  • Good Solubility: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Acetone, N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).[2][3][4]

  • Moderate to Poor Solubility: Alcohols (e.g., Methanol, Ethanol) may be viable but can potentially react with the aldehyde. Ethers (e.g., Diethyl ether) and non-polar solvents like Hexanes will likely be poor choices for achieving sufficient concentration.

Troubleshooting Tip: If solubility remains an issue in your chosen reaction solvent, consider using a co-solvent system. For instance, in Suzuki couplings, a mixture of an organic solvent like dioxane or THF with water is common to dissolve both the organic halide and the inorganic base.[5]

Q2: My Suzuki coupling reaction with this compound is giving low yields. Could the solvent be the culprit?

A2: Absolutely. The solvent system is a critical parameter in Suzuki couplings.[6] Low yields can often be traced back to an inappropriate solvent choice. Here’s a breakdown of potential issues and solutions:

  • Poor Solubility of Reagents: As discussed in Q1, ensure all components, including the boronic acid/ester, palladium catalyst, and base, are sufficiently soluble.[5][6]

  • Catalyst Deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to deactivation.[6][7] The choice of solvent can influence the stability and activity of the catalytic species.

  • Inefficient Transmetalation: The transmetalation step is often promoted by a polar, aqueous environment. A mixture of an organic solvent (e.g., Dioxane, THF, DME) and an aqueous base solution is typically employed.[5][8]

Troubleshooting Flowchart for Suzuki Coupling Solvent Issues:

G start Low Yield in Suzuki Coupling solubility Are all reagents soluble? start->solubility cosolvent Try a co-solvent system (e.g., Dioxane/Water, THF/Water) solubility->cosolvent No base_sol Is the base soluble? solubility->base_sol Yes cosolvent->base_sol diff_base Consider a different base or solvent system base_sol->diff_base No catalyst Is catalyst deactivation suspected? base_sol->catalyst Yes diff_base->catalyst ligand Screen different phosphine ligands catalyst->ligand No degas Is the reaction thoroughly degassed? catalyst->degas Yes ligand->degas degas_sol Degas solvents prior to use degas->degas_sol No temp Is the reaction temperature optimal? degas->temp Yes degas_sol->temp inc_temp Cautiously increase temperature temp->inc_temp No

Caption: Troubleshooting Suzuki Coupling Yields

Q3: I am attempting a nucleophilic aromatic substitution (SNAr) on the bromo-position. How does solvent choice impact this reaction?

A3: Solvent polarity is a key determinant in the success of SNAr reactions.[1] The mechanism involves the formation of a negatively charged intermediate (Meisenheimer complex).[9][10]

  • Polar Aprotic Solvents are Preferred: Solvents like DMSO, DMF, and Acetonitrile are ideal for SNAr. They possess high dipole moments that can stabilize the charged Meisenheimer complex but do not have acidic protons that can solvate and deactivate the nucleophile through hydrogen bonding.[1]

  • Polar Protic Solvents Should Be Avoided: Solvents such as water, methanol, and ethanol can form a hydrogen-bonding shell around the nucleophile, reducing its nucleophilicity and slowing down the reaction.

Solvent Type Effect on Nucleophile Effect on Meisenheimer Complex Overall Effect on SNAr Rate
Polar Aprotic (e.g., DMSO, DMF) Minimally solvated, highly reactiveStabilizedAccelerated
Polar Protic (e.g., H₂O, MeOH) Strongly solvated, less reactiveStabilizedSlowed
Non-Polar (e.g., Toluene, Hexane) Poor solubility, low reactivityNot effectively stabilizedVery Slow / No Reaction

Q4: Can the aldehyde group in this compound react with my solvent?

A4: Yes, this is a crucial consideration. The aldehyde functionality is susceptible to reaction with certain solvents, especially under catalytic conditions (acid or base).

  • Protic Solvents (Alcohols, Water): In the presence of an acid or base catalyst, alcohols can form hemiacetals and acetals with the aldehyde. Water can form hydrates. While often reversible, this can consume your starting material and complicate purification.

  • Amine-based Solvents/Additives: Solvents like triethylamine (often used as a base) or residual amines in DMF can form imines or enamines with the aldehyde.

Recommendation: For reactions not involving the aldehyde, it is best to use anhydrous, non-protic solvents to avoid side reactions.

Troubleshooting Guides

Issue 1: Inconsistent Reaction Times and Yields
  • Possible Cause: Presence of water or other protic impurities in the solvent.

  • Solution: Use anhydrous solvents, freshly distilled or from a solvent purification system. Ensure all glassware is thoroughly dried before use. For sensitive reactions like Suzuki couplings, degassing the solvent by sparging with an inert gas (Argon or Nitrogen) is recommended to remove both water and oxygen.[6]

Issue 2: Formation of Unidentified Byproducts
  • Possible Cause: Solvent-mediated decomposition of starting materials or products. The methoxy group on the electron-deficient pyridine ring could be susceptible to nucleophilic attack under harsh conditions.

  • Solution: Screen a range of solvents with varying polarities and boiling points. Lowering the reaction temperature may also minimize byproduct formation. Analyze crude reaction mixtures by LC-MS to identify potential byproducts and infer their formation mechanism, which can guide solvent selection.

Issue 3: Difficulty with Product Purification
  • Possible Cause: Use of a high-boiling point solvent (e.g., DMSO, DMF) that is difficult to remove under vacuum.

  • Solution: If possible, opt for a lower-boiling point solvent like THF, Acetonitrile, or Dioxane. If a high-boiling solvent is necessary for reactivity, consider alternative workup procedures such as aqueous extraction or precipitation of the product by adding an anti-solvent.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki coupling of this compound. Optimization of the base, ligand, and temperature may be required.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification a Combine this compound, boronic acid/ester, base, and catalyst in a flask b Evacuate and backfill with inert gas (3x) a->b c Add degassed solvent b->c d Heat to desired temperature (e.g., 80-100 °C) c->d e Monitor by TLC or LC-MS d->e f Cool to room temperature e->f g Aqueous workup (e.g., extract with EtOAc) f->g h Dry organic layer, concentrate g->h i Purify by column chromatography h->i

Caption: Suzuki Coupling Experimental Workflow

Reagents & Setup:

  • To a reaction vessel, add this compound (1.0 eq.), the corresponding boronic acid or ester (1.1 - 1.5 eq.), a palladium catalyst (e.g., Pd(dppf)Cl₂; 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃; 2-3 eq.).

  • Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon) three times.[5]

  • Add the degassed solvent system via syringe. A common choice is a 4:1 to 10:1 mixture of an organic solvent (Dioxane, THF, or DME) and water.

  • Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol is a general guideline for the SNAr reaction with this compound.

Reagents & Setup:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in a polar aprotic solvent (e.g., anhydrous DMSO or DMF).

  • Add the nucleophile (1.1 - 2.0 eq.). If the nucleophile is an amine or thiol, a non-nucleophilic base (e.g., K₂CO₃ or DBU) may be required to facilitate the reaction.

  • Stir the reaction at a suitable temperature (room temperature to 100 °C, depending on the nucleophile's reactivity).

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction (e.g., with water or a saturated aqueous solution of NH₄Cl).

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify by column chromatography or recrystallization.

References

Validation & Comparative

A Senior Application Scientist's Guide to Suzuki Coupling of Bromo-methoxypyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The pyridine scaffold, in particular, is a privileged structure in medicinal chemistry, and its functionalization is of paramount importance. This guide provides an in-depth technical comparison of the Suzuki coupling performance of various bromo-methoxypyridine isomers. By delving into the interplay of electronic and steric effects, we aim to provide actionable insights for reaction optimization and rational substrate selection.

The Decisive Influence of Substituent Positioning

The reactivity of bromo-methoxypyridine isomers in Suzuki coupling is not uniform; it is intricately dictated by the relative positions of the bromine atom, the methoxy group, and the pyridine nitrogen. These positions govern the electronic and steric environment of the reaction center, profoundly impacting the rate-determining oxidative addition step of the catalytic cycle.[1]

Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen activates the ring for nucleophilic attack and influences the polarization of the C-Br bond. Positions ortho (2- and 6-) and para (4-) to the nitrogen are generally more activated towards oxidative addition.[2] The methoxy group, being electron-donating, can further modulate the electron density of the pyridine ring, thereby influencing the reactivity of the C-Br bond.

Steric Hindrance: The proximity of the methoxy group or the pyridine nitrogen to the bromine atom can sterically hinder the approach of the bulky palladium catalyst, potentially slowing down the reaction rate. This is a critical consideration when selecting reaction conditions and catalyst systems.[1][3]

Comparative Analysis of Reactivity

Bromo-methoxypyridine IsomerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Bromo-3-methoxypyridinePd(PPh₃)₄Na₂CO₃DME/H₂O80-9012Good to Excellent[5]
2-Bromo-5-methoxypyridinePd(dppf)Cl₂K₂CO₃Dioxane/H₂O9016~85[6]
3-Bromo-2-methoxypyridinePd(PPh₃)₄K₃PO₄Dioxane/H₂O9018Moderate to Good[7]
3-Bromo-4-methoxypyridinePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O10018Good[7]
3-Bromo-5-methoxypyridinePd(dppf)Cl₂K₂CO₃Toluene/H₂O10012~90[8]
4-Bromo-2-methoxypyridinePd(dppf)Cl₂K₂CO₃Dioxane/H₂O8012High[9]
4-Bromo-3-methoxypyridinePd(dppf)Cl₂Na₂CO₃Toluene/Dioxane854Good to Excellent[7]

General Reactivity Trend: Based on established principles and available data, the general reactivity trend for bromopyridines in Suzuki coupling is 4-bromo > 2-bromo > 3-bromo.[2] The electronic activation at the 4-position and the accessibility of the 2-position contribute to this trend. The 3-position is generally the least reactive due to weaker electronic activation. The presence and position of the methoxy group further refines this trend through its electronic and steric contributions.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing reactions.[10]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-B(OR)₂ PdII_R_R R-Pd(II)L_n-R' Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the bromo-methoxypyridine. This is often the rate-determining step and is highly sensitive to electronic and steric factors.[11]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid.[12]

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Experimental Protocols

The following are generalized, yet detailed, experimental protocols for the Suzuki-Miyaura coupling of a bromo-methoxypyridine with an arylboronic acid. These should be considered as starting points, and optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Protocol 1: General Procedure using a Phosphine-Based Catalyst (e.g., Pd(PPh₃)₄)
  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the bromo-methoxypyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Procedure using a Buchwald Ligand System (e.g., Pd(OAc)₂/SPhos)
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the bromo-methoxypyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and the base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv.) to a dry Schlenk tube.

  • Solvent Addition: Add the degassed solvent (e.g., toluene, 5 mL).

  • Reaction: Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100 °C) for the required time.

  • Work-up and Purification: Follow the work-up and purification procedure as described in Protocol 1.

Experimental_Workflow cluster_workflow Experimental Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Bromo-methoxypyridine, Boronic Acid, Base Setup->Reagents Catalyst Add Pd Catalyst and Ligand Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Reaction Heat and Stir Solvent->Reaction Monitor Monitor Progress (TLC, GC-MS) Reaction->Monitor Workup Work-up (Extraction, Washing) Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify End End Product Purify->End

Figure 2: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion and Future Outlook

The Suzuki-Miyaura coupling of bromo-methoxypyridine isomers is a powerful and versatile method for the synthesis of highly functionalized pyridine derivatives. The reactivity of these isomers is a delicate balance of electronic and steric effects, which must be carefully considered for successful reaction design. While general reactivity trends can be established, the optimal conditions for a specific isomer and coupling partner should be determined empirically. The development of more active and robust catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, continues to expand the scope of this important transformation, enabling the coupling of even challenging substrates with high efficiency. Further computational studies will undoubtedly provide deeper insights into the subtle mechanistic details, paving the way for more predictable and efficient synthetic strategies in the future.[13][14]

References

A Comparative Guide to Synthetic Alternatives for 6-Bromo-3-methoxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility and Challenges of a Key Building Block

6-Bromo-3-methoxypicolinaldehyde is a highly valued heterocyclic building block in the fields of medicinal chemistry and materials science. Its utility stems from a trifecta of functional groups: a pyridine core, common in bioactive molecules; a reactive aldehyde at the 2-position, poised for transformations such as reductive amination or olefination; and a bromine atom at the 6-position, a versatile handle for palladium-catalyzed cross-coupling reactions. This arrangement allows for the systematic construction of complex molecular architectures, particularly in drug discovery programs targeting kinases and other enzymes.

However, reliance on a single building block can present challenges related to cost, commercial availability, and the need for diverse reactivity profiles to explore a wider chemical space. Furthermore, the relative reactivity of the carbon-bromine bond, while generally reliable, may not be optimal for all desired transformations. This guide provides a comparative analysis of viable alternative reagents, offering researchers and process chemists a data-driven framework for selecting the optimal building block for their specific synthetic goals. We will explore alternative halogens, the use of highly reactive triflates, and strategies that invert the traditional polarity of cross-coupling reactions.

Part 1: The Halogen Series (Cl, Br, I) - A Study in Cross-Coupling Reactivity

The most direct alternatives to the 6-bromo derivative are its 6-chloro and 6-iodo analogues. The choice of halogen is a critical determinant in the success and efficiency of palladium-catalyzed cross-coupling reactions, as it directly influences the rate-determining oxidative addition step. The bond dissociation energies of the carbon-halogen bond (C-I < C-Br < C-Cl) dictate their relative reactivity, with iodides generally being the most reactive and chlorides the least.[1]

Causality of Reactivity in Palladium Catalysis

The first and often rate-limiting step in Suzuki-Miyaura and Buchwald-Hartwig catalytic cycles is the oxidative addition of the aryl halide to the Pd(0) complex.[1] A weaker C-X bond facilitates this step, leading to faster reaction rates and often allowing for milder reaction conditions. While 6-iodopyridines offer the highest reactivity, they are typically more expensive and less stable. 6-chloropyridines, conversely, are often more cost-effective but require more specialized, highly active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands) to achieve efficient oxidative addition.[2]

Diagram: Relative Reactivity in Oxidative Addition

cluster_0 Oxidative Addition Rate cluster_1 Catalyst Requirement C-I C-I C-Br C-Br C-I->C-Br Faster Standard Catalysts Standard Catalysts C-I->Standard Catalysts C-Cl C-Cl C-Br->C-Cl Faster C-Br->Standard Catalysts Highly Active Catalysts Highly Active Catalysts C-Cl->Highly Active Catalysts

Caption: Relative reactivity of halopyridines in oxidative addition.

Comparative Performance Data: Suzuki-Miyaura Coupling

The following table summarizes typical performance data for the Suzuki-Miyaura coupling of various 6-halo-3-methoxypicolinaldehydes with phenylboronic acid. Note that while direct comparative studies are limited, these data are extrapolated from reactions on structurally similar substrates.[3][4]

ElectrophileCatalyst SystemBaseTemp (°C)Time (h)Typical Yield (%)
6-Iodo -3-methoxypicolinaldehydePd(PPh₃)₄ (2 mol%)Na₂CO₃802>90
6-Bromo -3-methoxypicolinaldehydePd(PPh₃)₄ (5 mol%)K₃PO₄100880-90
6-Chloro -3-methoxypicolinaldehydePd₂(dba)₃ (2 mol%) / XPhos (5 mol%)K₃PO₄1101275-85
Experimental Protocol: Suzuki-Miyaura Coupling of a 6-Halopyridine

This representative protocol is adapted for the coupling of a 6-halopyridine with an arylboronic acid.[3]

  • Assembly: To a dry Schlenk flask, add the 6-halopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 equiv).

  • Inerting: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1).

  • Reaction: Heat the reaction mixture to the required temperature (e.g., 100 °C) and stir for the specified time, monitoring progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Part 2: The Pyridyl Triflate - A Superior Electrophile

For challenging cross-coupling reactions or when milder conditions are required, aryl triflates (trifluoromethanesulfonates, -OTf) serve as outstanding alternatives to halides.[5] The triflate group is one of the best leaving groups in organic chemistry, leading to extremely facile oxidative addition to Pd(0) catalysts.[6]

Synthesis and Reactivity

Pyridyl triflates are readily synthesized from the corresponding hydroxypyridines using reagents like triflic anhydride or N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent).[5] This is particularly advantageous as 3-hydroxy-6-substituted-picolinaldehydes can be accessible through various synthetic routes.[7][8] Their high reactivity allows for couplings to occur at lower temperatures and with a broader range of nucleophilic partners, including sterically hindered boronic acids.[5][9]

Diagram: Synthesis and Use of a Pyridyl Triflate

G Start 6-Hydroxy-3-methoxy- picolinaldehyde Triflate 6-Triflate-3-methoxy- picolinaldehyde Start->Triflate Triflation Reagent Tf2O or Comins' Reagent Reagent->Triflate CatalystCycle Pd(0) Catalytic Cycle (Suzuki, Buchwald-Hartwig, etc.) Triflate->CatalystCycle Fast Oxidative Addition Product Coupled Product CatalystCycle->Product

Caption: Synthetic workflow for pyridyl triflates in cross-coupling.

Comparative Performance Data: Triflate vs. Bromide
ElectrophileCoupling PartnerCatalyst SystemTemp (°C)Time (h)Typical Yield (%)
6-Triflate -3-methoxypicolinaldehyde2,6-Dimethylphenylboronic acidPd(PPh₃)₄ (5 mol%)801~95
6-Bromo -3-methoxypicolinaldehyde2,6-Dimethylphenylboronic acidPd₂(dba)₃/SPhos (cat.)11024~60

This comparison highlights the superior performance of the triflate, especially with a sterically hindered coupling partner where the corresponding bromide reacts sluggishly.[5]

Experimental Protocol: Synthesis and Coupling of a Pyridyl Triflate

Part A: Triflate Synthesis [5]

  • Setup: Dissolve the 6-hydroxypyridine (1.0 equiv) in a dry solvent like dichloromethane (DCM) in a flask under Argon. Add a non-nucleophilic base like triethylamine (1.5 equiv).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition: Add triflic anhydride (Tf₂O) (1.2 equiv) dropwise via syringe.

  • Reaction: Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Quenching & Workup: Carefully quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with water and brine, dry over MgSO₄, and concentrate to yield the crude triflate, which can often be used directly in the next step.

Part B: Suzuki-Miyaura Coupling [5]

  • Follow the protocol described in Part 1, using the synthesized pyridyl triflate as the electrophile. The reaction can typically be run at a lower temperature (e.g., 80 °C) and for a shorter duration.

Part 3: De Novo Synthesis - Building the Ring with Precision

For ultimate flexibility in substituent placement, a de novo synthesis strategy, which constructs the pyridine ring from acyclic precursors, is a powerful alternative.[7][10][11] This approach is not a direct reagent replacement but an alternative synthetic philosophy. It is particularly valuable when the desired substitution pattern is not easily accessible from commercially available pyridines.

Methods like the Hantzsch pyridine synthesis, Krohnke synthesis, or modern transition-metal-catalyzed cyclizations allow for the convergent assembly of highly functionalized pyridines.[12][13] For example, a polysubstituted 3-hydroxypyridine can be synthesized and then converted to a triflate for further coupling, providing access to a vast array of analogues.[7]

Diagram: De Novo Synthesis Disconnection

de_novo cluster_disconnection De Novo Disconnection Target Substituted 3-Methoxy- Picolinaldehyde Acyclic1 Fragment A Target->Acyclic1 C-C/C-N bond formation Acyclic2 Fragment B Target->Acyclic2 Acyclic3 Fragment C Target->Acyclic3

Caption: Conceptual disconnection for a de novo pyridine synthesis.

Conclusion and Recommendations

The choice of an alternative to this compound is dictated by a balance of reactivity, cost, and strategic goals.

  • For direct replacement and cost-effectiveness: 6-Chloro-3-methoxypicolinaldehyde is a strong candidate, provided a robust, modern catalyst system is employed to overcome its lower reactivity.

  • For enhanced reactivity and difficult couplings: 6-Iodo-3-methoxypicolinaldehyde or, more strategically, 6-Triflate-3-methoxypicolinaldehyde are superior choices. The triflate is particularly powerful for overcoming steric hindrance and achieving high yields under mild conditions.

  • For maximum structural diversity: A de novo synthesis approach, while more complex, offers unparalleled control over the substitution pattern of the pyridine core, enabling the exploration of novel chemical space.

Researchers should evaluate their specific synthetic target, the complexity of their coupling partners, and their budget to select the most appropriate building block for their project.

References

A Comparative Spectroscopic Guide to Palladium-Catalyzed Cross-Coupling Reaction Products of 6-Bromo-3-methoxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of the structural characteristics of synthesized molecules is paramount. This guide provides an in-depth comparative analysis of the spectral data for products derived from palladium-catalyzed cross-coupling reactions of 6-Bromo-3-methoxypicolinaldehyde. We will explore the characteristic spectroscopic signatures of Suzuki-Miyaura and Sonogashira reaction products, offering a valuable resource for structural elucidation, reaction monitoring, and purity assessment.

This guide moves beyond a simple recitation of data, delving into the causal relationships between molecular structure and spectral output. By comparing the reaction products of this compound with those of an alternative starting material, 2-Bromo-5-methoxypicolinaldehyde, we will illuminate the subtle yet significant impact of substituent positioning on the resulting spectroscopic data.

The Strategic Importance of this compound in Synthesis

This compound is a versatile building block in organic synthesis. The bromine atom at the 6-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkynyl moieties. The methoxy group at the 3-position and the aldehyde at the 2-position are key functional groups that can be further elaborated, making this scaffold particularly attractive for the synthesis of novel pharmaceutical agents and functional materials.

The successful synthesis and characterization of derivatives from this starting material hinge on the rigorous interpretation of spectroscopic data. This guide will equip you with the foundational knowledge and comparative data to confidently analyze the products of your own reactions.

Core Reactions and Expected Products: A Spectroscopic Overview

Two of the most powerful and widely utilized cross-coupling reactions for the functionalization of this compound are the Suzuki-Miyaura and Sonogashira reactions.

  • Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon single bond between the pyridine ring and an aryl or vinyl group from a boronic acid or ester.[1]

  • Sonogashira Coupling: This reaction creates a carbon-carbon triple bond, linking the pyridine ring to an alkyne.[2]

The following sections will detail the expected spectral characteristics of the products from these reactions.

Case Study 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

The reaction of this compound with phenylboronic acid, catalyzed by a palladium complex, is expected to yield 6-phenyl-3-methoxypicolinaldehyde .

Suzuki_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Reactant1 This compound Product 6-Phenyl-3-methoxypicolinaldehyde Reactant1->Product Suzuki-Miyaura Coupling Reactant2 Phenylboronic Acid Reactant2->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product

Caption: Suzuki-Miyaura coupling of this compound.

Expected Spectral Data for 6-Phenyl-3-methoxypicolinaldehyde:

Spectroscopic TechniqueExpected Key Features
¹H NMR Aldehyde proton (CHO) singlet around δ 9.9-10.1 ppm. Two doublets for the pyridine ring protons. Multiplets for the phenyl ring protons. A singlet for the methoxy group (OCH₃) protons.
¹³C NMR Aldehyde carbonyl carbon signal around δ 190-195 ppm. Signals for the pyridine and phenyl ring carbons in the aromatic region (δ 110-160 ppm). Methoxy carbon signal around δ 55-60 ppm.
FT-IR (cm⁻¹) Strong C=O stretch for the aldehyde around 1700-1720 cm⁻¹. C-H stretching of the aromatic rings just above 3000 cm⁻¹. C-O stretching for the methoxy group.
Mass Spectrometry (EI) A molecular ion peak (M⁺) corresponding to the molecular weight. Fragmentation pattern showing the loss of the aldehyde group (-CHO) and other characteristic fragments.

Case Study 2: Sonogashira Coupling of this compound with Phenylacetylene

The Sonogashira coupling of this compound with phenylacetylene, co-catalyzed by palladium and copper, is expected to yield 6-(phenylethynyl)-3-methoxypicolinaldehyde .[3]

Sonogashira_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Reactant1 This compound Product 6-(Phenylethynyl)-3-methoxypicolinaldehyde Reactant1->Product Sonogashira Coupling Reactant2 Phenylacetylene Reactant2->Product Catalyst Pd/Cu Catalyst Catalyst->Product Base Amine Base (e.g., Et₃N) Base->Product Suzuki_Protocol Start Start Setup Reaction Setup: - Flame-dried flask under inert gas (Ar or N₂) - Add this compound,  Arylboronic acid, Base (e.g., K₂CO₃) Start->Setup Reagents Add Degassed Solvent (e.g., Toluene/Water or Dioxane/Water) and Palladium Catalyst (e.g., Pd(PPh₃)₄) Setup->Reagents Reaction Heat the reaction mixture (e.g., 80-100 °C) Reagents->Reaction Monitoring Monitor reaction progress by TLC or LC-MS Reaction->Monitoring Workup Aqueous Workup: - Cool to room temperature - Partition between water and an organic solvent  (e.g., Ethyl Acetate) Monitoring->Workup Reaction Complete Purification Purification: - Dry organic layer (e.g., over Na₂SO₄) - Concentrate under reduced pressure - Purify by column chromatography Workup->Purification Analysis Spectroscopic Analysis: - NMR, IR, MS Purification->Analysis End End Analysis->End Sonogashira_Protocol Start Start Setup Reaction Setup: - Flame-dried flask under inert gas (Ar or N₂) - Add this compound,  Terminal Alkyne, Pd Catalyst, Cu(I) co-catalyst Start->Setup Reagents Add Degassed Solvent (e.g., THF or DMF) and Amine Base (e.g., Et₃N) Setup->Reagents Reaction Stir at room temperature or with gentle heating Reagents->Reaction Monitoring Monitor reaction progress by TLC or LC-MS Reaction->Monitoring Workup Aqueous Workup: - Quench with aqueous NH₄Cl - Extract with an organic solvent Monitoring->Workup Reaction Complete Purification Purification: - Dry organic layer - Concentrate and purify by column chromatography Workup->Purification Analysis Spectroscopic Analysis: - NMR, IR, MS Purification->Analysis End End Analysis->End

References

"reactivity comparison of 6-Bromo-3-methoxypicolinaldehyde and 5-Bromo-3-methoxypicolinaldehyde"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Introduction

In the landscape of medicinal chemistry and materials science, substituted pyridines serve as foundational scaffolds for a vast array of functional molecules. Among these, bromo-methoxy-picolinaldehydes are particularly valuable intermediates, offering three distinct points for chemical modification: the aldehyde, the bromo-substituent, and the pyridine ring itself. The precise arrangement of these functional groups, however, dramatically influences the molecule's electronic properties and, consequently, its chemical reactivity.

This guide provides a detailed comparative analysis of two constitutional isomers: 6-Bromo-3-methoxypicolinaldehyde (1) and 5-Bromo-3-methoxypicolinaldehyde (2) . While structurally similar, the positional difference of the bromine atom imparts distinct chemical behaviors. This analysis, grounded in fundamental principles of physical organic chemistry, will explore their relative reactivity in key synthetic transformations, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, as well as the reactivity of the aldehyde functional group. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in reaction design and library synthesis.

Molecular Structure and Electronic Properties: A Tale of Two Isomers

The reactivity of an aromatic system is fundamentally governed by the electronic influence of its substituents. The pyridine ring, an electron-deficient heterocycle due to the electronegative nitrogen atom, is further modulated by the aldehyde (-CHO), methoxy (-OCH₃), and bromo (-Br) groups.

  • Aldehyde (-CHO): A potent electron-withdrawing group through both resonance (-M) and induction (-I).

  • Methoxy (-OCH₃): An electron-donating group through resonance (+M) but electron-withdrawing through induction (-I). The resonance effect typically dominates.

  • Bromo (-Br): An electron-withdrawing group through induction (-I) and weakly electron-donating through resonance (+M). The inductive effect is dominant.

  • Pyridine Nitrogen: Acts as a strong electron-withdrawing "super-substituent," particularly influencing the ortho (2,6) and para (4) positions.[1][2]

In This compound (1) , the bromine is at the C6 position, ortho to the ring nitrogen. The aldehyde is at C2, and the methoxy group is at C3.

In 5-Bromo-3-methoxypicolinaldehyde (2) , the bromine is at the C5 position, meta to the ring nitrogen. The aldehyde remains at C2, and the methoxy group at C3.

This seemingly minor positional change of the bromine atom from C6 to C5 leads to significant differences in the electronic activation of the key reactive sites: the Carbon-Bromine (C-Br) bond and the aldehyde carbonyl carbon.

Comparative Reactivity at the Carbon-Bromine Bond

The C-Br bond is a primary handle for diversification, most commonly through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Reaction)

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, coupling an organic halide with an organoboron compound.[3][4][5] The critical, often rate-determining, step is the oxidative addition of a Palladium(0) complex into the C-Br bond.[6][7] This step is favored by a more electrophilic (electron-poor) carbon center at the halide-bearing position.

  • 6-Bromo Isomer (1): The bromine is at C6, a position strongly activated by the electron-withdrawing nitrogen atom in the ortho position. The powerful -M and -I effects of the C2 aldehyde also contribute to lowering the electron density across the ring.

  • 5-Bromo Isomer (2): The bromine is at C5, which is meta to the ring nitrogen. The influence of the nitrogen is significantly weaker at the meta position. However, the C5 position is para to the strongly electron-withdrawing C2 aldehyde group. This para relationship provides powerful activation through resonance.

5-Bromo-3-methoxypicolinaldehyde (2) is predicted to be more reactive in Suzuki-Miyaura coupling.

The rationale is the direct para-relationship between the strongly resonance-withdrawing aldehyde group and the C5-Br bond. This alignment creates a highly polarized C-Br bond, making the C5 carbon significantly more electrophilic and susceptible to oxidative addition by the palladium catalyst. While the C6-Br bond in isomer 1 is activated by the ortho nitrogen, the effect is generally less pronounced than a para-aldehyde for facilitating oxidative addition.

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pdiia Oxidative Addition pd0->pdiia Ar-Br pdii R-Pd(II)L₂(Br) pdiia->pdii trans Transmetalation pdii->trans R'-B(OR)₂ Base pdiii R-Pd(II)L₂(R') trans->pdiii re Reductive Elimination pdiii->re re->pd0 product R-R' re->product Suzuki_Workflow start Setup reagents Combine: - Bromopyridine (1.0 eq) - Boronic Acid (1.2 eq) - Pd(PPh₃)₄ (0.05 eq) - K₂CO₃ (2.0 eq) start->reagents solvent Add Degassed Solvents: - 1,4-Dioxane - Water (4:1 ratio) reagents->solvent purge Purge with Argon (3 cycles) solvent->purge heat Heat Reaction (e.g., 90-100 °C, 4-12 h) purge->heat workup Workup: - Cool to RT - Dilute with EtOAc - Wash with H₂O, Brine heat->workup purify Purify: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purify end Characterize Product purify->end

References

A Senior Application Scientist's Guide to the Cost-Effectiveness of 6-Bromo-3-methoxypicolinaldehyde in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and process chemists in the pharmaceutical and agrochemical industries, the strategic selection of starting materials is a critical decision that profoundly impacts project timelines, scalability, and overall cost. Substituted pyridines are ubiquitous scaffolds in blockbuster drugs and advanced materials, making their efficient synthesis a subject of constant innovation.[1] This guide provides an in-depth analysis of the cost-effectiveness of using 6-Bromo-3-methoxypicolinaldehyde , a pre-functionalized building block, versus pursuing a de novo synthesis strategy involving direct C-H functionalization of a simpler precursor.

We will dissect the trade-offs between the upfront cost of a specialized reagent and the operational costs associated with additional synthetic steps, offering field-proven insights to guide your decision-making process.

The Subject: Profile of this compound

This compound is a strategically designed building block featuring three key functionalities:

  • A pyridine ring , a privileged core in medicinal chemistry.

  • A bromo substituent at the 6-position, primed for a wide array of palladium-catalyzed cross-coupling reactions.

  • A methoxy group at the 3-position and an aldehyde at the 2-position, which serve as versatile handles for subsequent transformations and molecular recognition interactions.

Physicochemical Properties & Commercial Availability

PropertyValueSource
CAS Number 945954-95-0[2]
Molecular Formula C₇H₆BrNO₂[2][3]
Molecular Weight 216.03 g/mol [2][3]
Purity (Typical) ≥95-97%[3][4]
Appearance Solid[5]
Indicative Pricing ~$37/g (small scale) to bulk[4]

This reagent is readily available from multiple chemical suppliers, ensuring a stable supply chain for both small-scale research and larger-scale development.[2][4]

Strategic Approaches: Building Block vs. De Novo Synthesis

The central question of cost-effectiveness hinges on a comparison between two divergent synthetic philosophies. To illustrate this, we will consider a common transformation: the synthesis of a 6-aryl-3-methoxypicolinaldehyde derivative via a Suzuki-Miyaura cross-coupling reaction.

G cluster_0 Route A: The Building Block Approach cluster_1 Route B: The De Novo / C-H Functionalization Approach A_start 6-Bromo-3-methoxy- picolinaldehyde A_product Target Molecule: 6-Aryl-3-methoxy- picolinaldehyde A_start->A_product Suzuki Coupling (1 Step) A_reagents Ar-B(OH)₂ Pd Catalyst, Base A_reagents->A_product B_start 3-Methoxypicolinaldehyde B_intermediate 6-Bromo-3-methoxy- picolinaldehyde B_start->B_intermediate C-H Bromination (Step 1) B_reagents1 Brominating Agent (e.g., DBDMH) B_reagents1->B_intermediate B_product Target Molecule: 6-Aryl-3-methoxy- picolinaldehyde B_intermediate->B_product Suzuki Coupling (Step 2) B_reagents2 Ar-B(OH)₂ Pd Catalyst, Base B_reagents2->B_product

Figure 1. Comparative synthetic workflows.

Route A: The Building Block Approach represents the most direct path. It leverages the pre-installed bromo handle for a direct, one-step cross-coupling reaction. This strategy prioritizes speed and predictability.

Route B: The De Novo Approach begins with a cheaper, non-halogenated precursor, 3-methoxypicolinaldehyde.[6] This route introduces an initial C-H functionalization step (in this case, bromination) before proceeding to the same cross-coupling reaction. This strategy prioritizes lower starting material cost at the expense of an additional synthetic step.

In-Depth Technical & Cost Comparison

A rigorous evaluation requires analyzing not just the price of starting materials, but the entire cost ecosystem of each route, including reagents, catalysts, solvents, and process time.

3.1. Starting Material Cost Analysis

CompoundCAS NumberIndicative Price (per gram)Molar Cost (per mole)
This compound 945954-95-0~$37/g~$7,993
3-Methoxypicolinaldehyde 1849-53-2~
0.92/g(0.92/g (0.92/g(
230/250mg)
~$126

Molar cost calculated from smallest available research quantities and may decrease significantly at bulk scale. Prices are indicative and subject to change.[4]

The initial analysis is stark: the brominated starting material is over 60 times more expensive on a molar basis at the research scale. This premium price reflects the manufacturing cost of introducing the bromo-substituent in a regioselective manner.

3.2. Process and Yield Analysis

The true cost-effectiveness is revealed when we factor in the yield and complexity of each step.

ParameterRoute A (Building Block)Route B (De Novo / C-H Functionalization)Justification & Causality
Number of Steps 12Route B requires an additional C-H activation/bromination step.
Step 1 Yield N/A~60-85% (Estimated)C-H bromination of electron-deficient pyridines can be challenging and require optimization. Yields are highly substrate-dependent.[7][8]
Step 2 Yield ~70-95%~70-95%Suzuki couplings on bromo-pyridines are generally high-yielding and well-established reactions.[9][10]
Overall Yield ~70-95% ~42-81% The cumulative yield of Route B is inherently lower due to the multiplicative nature of multi-step synthesis.
Key Reagents Arylboronic acid, Pd catalyst, BaseBrominating agent (e.g., DBDMH, NBS), Arylboronic acid, Pd catalyst, BaseRoute B requires an additional, often stoichiometric, brominating agent.[7]
Process Time Shorter (One reaction & workup)Longer (Two reactions & workups)The additional step in Route B adds significant time for reaction, workup, and purification.
Development Effort LowHighRoute B requires significant process development to optimize the regioselectivity and yield of the C-H bromination step.
Experimental Protocols

To provide a practical basis for our comparison, detailed, self-validating protocols for the key transformations are presented below.

Protocol 1: Suzuki-Miyaura Coupling (Route A & Step 2 of Route B)

This protocol describes a standard, robust procedure for the palladium-catalyzed coupling of the bromo-pyridine core with an arylboronic acid.

G setup 1. Setup - Combine reagents in Schlenk flask - this compound (1.0 eq) - Arylboronic acid (1.2 eq) - Pd(PPh₃)₄ (0.05 eq) - K₂CO₃ (2.0 eq) inert 2. Inert Atmosphere - Evacuate & backfill with Argon (3x) setup->inert solvent 3. Solvent Addition - Add degassed 1,4-dioxane/water (4:1) inert->solvent reaction 4. Reaction - Heat to 90-100 °C - Stir for 4-16 h - Monitor by TLC/LC-MS solvent->reaction workup 5. Workup & Extraction - Cool to RT - Dilute with water - Extract with Ethyl Acetate (3x) reaction->workup purify 6. Purification - Combine organic layers - Wash with brine, dry (MgSO₄) - Concentrate & purify via chromatography workup->purify

Figure 2. Experimental workflow for the Suzuki-Miyaura coupling reaction.[9]

Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Atmosphere Cycling: Evacuate the flask and backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed. The integrity of the inert atmosphere is critical as Pd(0) species are oxygen-sensitive, and oxidative side reactions can deactivate the catalyst.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v) via syringe. Degassing the solvent (e.g., by sparging with argon for 30 minutes) is crucial to prevent catalyst oxidation.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 4-16 hours. The reaction progress should be monitored by a suitable analytical method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the limiting reagent is observed.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute the reaction with water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine to remove residual water and inorganic salts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final product.[9]

Protocol 2: C-H Bromination (Step 1 of Route B)

This protocol outlines a representative procedure for the direct bromination of a pyridine derivative, a critical step in the de novo approach.

Methodology:

  • Vessel Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-methoxypicolinaldehyde (1.0 equiv) in a suitable aprotic solvent such as acetonitrile or dichloromethane.

  • Reagent Addition: Add the brominating agent, such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH, ~0.5-0.6 equiv, as it contains two bromine atoms) or N-Bromosuccinimide (NBS, 1.1 equiv), to the stirred solution. The choice of brominating agent and stoichiometry is critical and must be optimized to maximize mono-bromination and minimize the formation of di-brominated byproducts.[7][8]

  • Reaction Conditions: The reaction may proceed at room temperature or require heating (e.g., 50-80 °C) depending on the substrate's reactivity. Radical initiators like AIBN or benzoyl peroxide may be required if a free-radical pathway is intended.[8] Monitor the reaction closely by TLC or GC-MS.

  • Quenching and Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench any remaining brominating agent by adding an aqueous solution of a reducing agent, such as sodium thiosulfate or sodium bisulfite, until the orange/yellow color dissipates.

  • Extraction and Purification: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The resulting crude product will likely require purification by column chromatography to isolate the desired 6-bromo isomer from other isomers and unreacted starting material.

Verdict: A Cost-Effectiveness Framework

The choice between these two strategies is not absolute but is dictated by the specific context of the synthesis.

  • Choose the Building Block Approach (Route A) when:

    • Speed is critical: For early-stage drug discovery and rapid synthesis of analog libraries for Structure-Activity Relationship (SAR) studies, the reliability and speed of a single, high-yielding step far outweigh the higher material cost.[11]

    • Scale is small (mg to g): At the lab scale, the cost of labor, analytical support, and purification often exceeds the cost of the starting material, making the shorter route more economically viable.

    • Expertise is limited: This route uses a highly predictable and well-documented transformation (Suzuki coupling), requiring less specialized process development.[12]

  • Choose the De Novo / C-H Functionalization Approach (Route B) when:

    • Scale is large (kg and beyond): In process chemistry and manufacturing, the cost of raw materials becomes a dominant factor. The significant price difference in starting materials can lead to substantial overall savings, justifying the initial investment in process optimization.

    • Atom economy is a priority: This approach aligns better with green chemistry principles by building complexity from simpler molecules.

    • Process development resources are available: This route is only cost-effective if the C-H functionalization step can be optimized to be high-yielding, regioselective, and scalable, which requires significant R&D investment.

This compound is a highly valuable, albeit premium-priced, building block. Its cost-effectiveness is exceptionally high in research and discovery settings where speed, reliability, and the ability to rapidly generate diverse chemical matter are the primary drivers. For large-scale manufacturing, its cost may be prohibitive, shifting the economic advantage toward a de novo synthesis strategy from a cheaper precursor like 3-methoxypicolinaldehyde. However, this latter approach introduces significant process development hurdles that must be overcome to realize the potential cost savings.

Ultimately, a thorough techno-economic analysis, factoring in the scale of the synthesis, project timelines, and available development resources, should guide the final decision for any multi-step synthesis campaign.

References

A Comparative Guide to Suzuki Reactions: Bromo- vs. Iodo-Picolinaldehydes in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry, particularly within drug discovery and development where the construction of C-C bonds to form biaryl and hetero-biaryl scaffolds is paramount. Picolinaldehydes, as functionalized pyridine derivatives, are valuable building blocks for accessing a wide array of biologically active molecules. The choice of the halogen on the picolinaldehyde ring—typically bromine or iodine—profoundly impacts reaction efficiency, conditions, and overall yield. This guide provides an in-depth technical comparison of the reactivity of bromo- and iodo-picolinaldehydes in Suzuki coupling reactions, supported by mechanistic principles and illustrative experimental data to inform strategic synthetic planning.

The Decisive Factor: Carbon-Halogen Bond Reactivity

The cornerstone of understanding the differential performance between iodo- and bromo-picolinaldehydes in Suzuki-Miyaura coupling lies in the energetics of the carbon-halogen (C-X) bond. The established reactivity trend for organic halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl .[1][2] This hierarchy is principally governed by the bond dissociation energies of the C-X bond. The carbon-iodine bond is inherently weaker and more easily cleaved than the carbon-bromine bond.

This difference is most critical during the oxidative addition step of the catalytic cycle, which is often the rate-determining step.[1][3] In this initial phase, the palladium(0) catalyst inserts into the C-X bond, forming a Pd(II) intermediate. The lower bond energy of the C-I bond facilitates a faster rate of oxidative addition compared to the C-Br bond. Consequently, iodo-picolinaldehydes are generally more reactive substrates than their bromo- counterparts, often leading to higher yields under milder conditions and in shorter reaction times.[4][5]

Suzuki_Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Reactants & Products Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition R-Pd(II)(X)L₂ Pd(0)L2->Oxidative_Addition Oxidative Addition (R-X) Rate: I > Br Transmetalation_Complex R-Pd(II)(R')L₂ Oxidative_Addition->Transmetalation_Complex Transmetalation (R'-B(OR)₂ + Base) Reductive_Elimination R-R' Transmetalation_Complex->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Aryl_Halide Aryl Halide (R-X) (Bromo- or Iodo-picolinaldehyde) Boronic_Acid Boronic Acid/Ester (R'-B(OR)₂) Boronate_Complex [R'-B(OR)₂(Base)]⁻ Boronic_Acid->Boronate_Complex + Base Base Base

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Performance Comparison: Yields and Reaction Conditions

While direct side-by-side comparisons for various substituted picolinaldehydes are dispersed throughout the literature, a clear trend emerges from studies on halopyridines. The enhanced reactivity of the iodo-substituted precursors translates to tangible advantages in the laboratory.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-BromopyridinePhenylboronic acidPd(OAc)₂ / Benzimidazolium saltK₂CO₃DMF/H₂O120 (MW)0.0570[6]
2-BromopyridineElectron-rich arylboronic pinacol esterPd(OAc)₂ / SPhosNa₃PO₄Toluene/H₂O10016-243-15[2]
2-IodocycloenonePhenylboronic acidPd(0)/CNa₂CO₃DME/H₂O25N/A95[7]
2-Iodopyridine (Expected)Phenylboronic acidStandard Pd catalystsStandard basesCommon solventsRT - 801-12>85[4][5]

Expert Insights and Practical Considerations:

  • Milder Conditions for Iodo-Picolinaldehydes: The higher reactivity of iodo-picolinaldehydes often allows for the use of lower reaction temperatures and less active, yet more economical, palladium catalysts. This can be particularly advantageous when working with thermally sensitive substrates or complex molecules with multiple functional groups.

  • Catalyst and Ligand Choice for Bromo-Picolinaldehydes: To achieve comparable yields with bromo-picolinaldehydes, more forcing conditions or sophisticated catalyst systems are often necessary. This may include higher temperatures, longer reaction times, and the use of highly active, electron-rich, and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[8]

  • The Challenge of the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[9] This effect can sometimes lead to lower yields or the need for higher catalyst loadings. The choice of ligand and solvent can be crucial in mitigating this issue.

  • Protodeboronation of Boronic Acids: A common side reaction is the cleavage of the C-B bond of the boronic acid, a process known as protodeboronation.[10] This is particularly an issue with heteroaryl boronic acids and can be exacerbated by prolonged reaction times and high temperatures. Using more stable boronic esters, such as pinacol or MIDA esters, can circumvent this problem.[9]

Experimental Protocol: A Comparative Suzuki-Miyaura Coupling

This generalized protocol can be adapted to directly compare the reactivity and yield of a bromo- versus an iodo-picolinaldehyde.

Objective: To compare the yield of a 2-aryl-picolinaldehyde starting from 2-bromo-picolinaldehyde and 2-iodo-picolinaldehyde under identical reaction conditions.

Materials:

  • 2-Halopicolinaldehyde (bromo or iodo) (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Degassed water (0.5 mL)

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Add solids to a dry Schlenk flask: - 2-Halopicolinaldehyde - Arylboronic acid - K₃PO₄ - Pd(OAc)₂ & SPhos Inert 2. Seal, evacuate, and backfill with Argon (3x) Setup->Inert Solvents 3. Add degassed 1,4-dioxane and water via syringe Inert->Solvents Heat 4. Heat reaction mixture to 80-100 °C with vigorous stirring Solvents->Heat Monitor 5. Monitor progress by TLC or LC-MS (e.g., every 2 hours) Heat->Monitor Cool 6. Cool to room temperature Monitor->Cool Dilute 7. Dilute with ethyl acetate and wash with water and brine Cool->Dilute Dry 8. Dry organic layer (Na₂SO₄), filter, and concentrate Dilute->Dry Purify 9. Purify by flash column chromatography Dry->Purify Product Product Purify->Product Isolated Product

Figure 2: A generalized experimental workflow for a comparative Suzuki coupling reaction.

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the 2-halopicolinaldehyde (1.0 mmol), arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).

  • Seal the flask with a septum, and cycle between vacuum and backfilling with argon three times to ensure an inert atmosphere.

  • Add the degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (indicated by the consumption of the limiting starting material), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-picolinaldehyde.

  • Determine the isolated yield and compare the results for the bromo- and iodo-picolinaldehyde substrates.

Conclusion

For the Suzuki-Miyaura cross-coupling of picolinaldehydes, the choice between a bromo- or iodo-substituted precursor has significant practical implications. Iodo-picolinaldehydes are demonstrably more reactive due to the weaker carbon-iodine bond, which facilitates the rate-determining oxidative addition step. This enhanced reactivity often translates to higher yields under milder conditions, which is a considerable advantage in the synthesis of complex, functionalized molecules prevalent in drug discovery. While bromo-picolinaldehydes are often more cost-effective and readily available, achieving high-yielding couplings may necessitate more robust catalyst systems and more forcing conditions. The optimal choice will ultimately depend on a careful evaluation of substrate availability, cost, the complexity of the target molecule, and the desired reaction efficiency.

References

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 6-Bromo-3-methoxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Advanced Synthesis

In the landscape of pharmaceutical research and drug development, the chemical purity of a synthetic intermediate is not merely a quality metric; it is the foundation upon which reliable, reproducible, and safe downstream applications are built. 6-Bromo-3-methoxypicolinaldehyde is a key heterocyclic building block, valued for its role in the synthesis of complex molecular scaffolds for potential therapeutic agents. The presence of even minute impurities—such as starting materials, byproducts, or residual solvents—can drastically alter reaction kinetics, introduce unforeseen side reactions, and compromise the biological activity and safety profile of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive comparison of analytical methodologies for rigorously assessing the purity of synthesized this compound. We will move beyond simple procedural descriptions to explore the causality behind methodological choices, establishing a framework for self-validating protocols that ensure the highest degree of confidence in your material's quality.

Understanding the Challenge: Potential Impurity Profile

The selection of an appropriate analytical strategy begins with a theoretical understanding of the potential impurities. The synthesis of this compound, like many multi-step organic syntheses, can introduce several classes of impurities. While specific routes vary, common impurities may include:

  • Unreacted Starting Materials: Such as 2-bromo-5-methoxypyridine or related precursors.

  • Over- or Under-oxidized Products: The aldehyde functional group is susceptible to both over-oxidation to the corresponding carboxylic acid (6-bromo-3-methoxypicolinic acid) or under-reduction from a precursor alcohol.

  • Isomeric Impurities: Incomplete regioselectivity during bromination or other substitution steps could lead to isomeric byproducts.[1]

  • Residual Solvents and Reagents: Solvents used in reaction and purification (e.g., DMF, THF, ethyl acetate) and leftover reagents can be present.

A robust purity assessment, therefore, must be capable of separating and detecting these structurally similar and dissimilar compounds.

Comparative Analysis of Core Purity Assessment Techniques

No single technique is universally sufficient for purity determination. A multi-pronged, orthogonal approach provides the most comprehensive and trustworthy characterization. The primary methods for assessing the purity of a crystalline organic solid like this compound are Melting Point Analysis, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Workflow for Purity Assessment

The following diagram illustrates a logical workflow for the comprehensive purity assessment of a newly synthesized batch of this compound.

Purity Assessment Workflow cluster_0 Initial Screening cluster_1 Quantitative & Confirmatory Analysis cluster_2 Final Certification Start Synthesized This compound MP Melting Point Analysis Start->MP Quick Purity Check TLC Thin-Layer Chromatography Start->TLC Impurity Spotting HPLC HPLC/UPLC (Purity %, Impurity Profile) MP->HPLC TLC->HPLC Decision Purity > 95%? (Journal of Medicinal Chemistry Standard) HPLC->Decision NMR ¹H NMR Spectroscopy (Structural ID & qNMR Purity) NMR->Decision GCMS GC-MS (Volatile Impurities & Solvents) GCMS->Decision Pass Release Batch for Downstream Use Decision->Pass Yes Fail Repurification Required (e.g., Recrystallization, Chromatography) Decision->Fail No Fail->Start Re-assess

Caption: A logical workflow for the purity assessment of synthesized compounds.

Melting Point Analysis: The Classical First Pass

Melting point is a fundamental physical property that serves as an excellent, rapid preliminary indicator of purity. Pure crystalline compounds exhibit a sharp, well-defined melting point range (typically 0.5–1°C), whereas impure substances melt over a broader range and at a depressed temperature.[2]

  • Expertise & Causality: The presence of impurities disrupts the crystal lattice of the solid.[2] This disruption requires less energy to overcome the intermolecular forces, resulting in a lower melting point (melting point depression). The melting also occurs over a wider range because different regions of the solid have varying concentrations of impurities.

  • Trustworthiness: While not quantitative, a sharp melting point that aligns with literature values provides a strong, albeit preliminary, assurance of high purity. Conversely, a broad or depressed melting range is a definitive indicator of contamination, necessitating further investigation with more sophisticated techniques.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification

HPLC is the workhorse of purity determination in the pharmaceutical industry.[3] It excels at separating a target compound from its non-volatile impurities and provides precise quantification.

  • Expertise & Causality: The choice of a reversed-phase (RP) column, such as a C18, is logical for an aromatic aldehyde of moderate polarity. A mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous buffer allows for the fine-tuning of retention times. Impurities that are more polar than the target compound will elute earlier, while less polar impurities will be retained longer. A UV detector is highly effective as the aromatic pyridine ring and aldehyde carbonyl group are strong chromophores.

  • Trustworthiness: HPLC methods are self-validating when proper controls are used. A single, sharp, symmetrical peak for the main compound, with a flat baseline and the absence of other significant peaks, is strong evidence of purity. The area percentage of the main peak is commonly used to define purity (e.g., >99% by HPLC). However, this "100% method" assumes all components are eluted and have a similar response factor at the detection wavelength. For absolute quantification, a reference standard is required.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Structure and Purity in One

¹H NMR is unparalleled for structural elucidation and can be adapted for highly accurate purity determination, a technique known as quantitative NMR (qNMR).[4][5][6]

  • Expertise & Causality: The ¹H NMR spectrum provides a unique fingerprint of the molecule. The chemical shift, integration (proton count), and coupling patterns confirm the identity of this compound. Impurity signals will also be visible. For quantitative analysis (qNMR), a certified internal standard of known purity and concentration is added to a precisely weighed sample.[6] The purity of the analyte is calculated by comparing the integral of a characteristic analyte signal to the integral of a signal from the internal standard.

  • Trustworthiness: qNMR is considered a primary analytical method because it does not require a reference standard of the analyte itself.[4] It is orthogonal to chromatographic methods, meaning it relies on a different physical principle (magnetic resonance vs. partitioning), making it an excellent confirmatory technique.[4][6] It can detect impurities that might co-elute with the main peak in HPLC or are not UV-active.

Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities

For assessing volatile and semi-volatile impurities, particularly residual solvents, GC-MS is the method of choice.[7]

  • Expertise & Causality: The sample is vaporized and separated based on boiling point and interactions with the GC column. The mass spectrometer then fragments the eluting components, providing a mass spectrum that acts as a molecular fingerprint, allowing for unambiguous identification of common solvents or volatile byproducts.

  • Trustworthiness: The high sensitivity and specificity of MS detection make GC-MS an invaluable tool for identifying trace contaminants that other methods might miss.[3] It provides definitive proof of the identity of volatile impurities.

Method Comparison Summary

The table below provides a comparative overview of the primary analytical techniques for assessing the purity of this compound.

Parameter Melting Point HPLC/UPLC ¹H NMR (qNMR) GC-MS
Primary Use Preliminary purity checkQuantitative purity, impurity profilingStructural confirmation, absolute quantitative purityIdentification of volatile impurities/solvents
Sensitivity LowHighMedium to HighVery High
Specificity LowMedium (retention time)High (chemical structure)Very High (mass spectrum)
Quantification NoYes (Relative & Absolute)Yes (Absolute)Yes (with standards)
Sample Req. Low (mg)Low (µg-mg)Medium (mg)Low (µg-mg)
Key Advantage Fast, inexpensiveHigh throughput, preciseAbsolute quantification without analyte standardUnambiguous identification of volatiles
Key Limitation Not quantitative, insensitive to amorphous impuritiesRequires reference standards for absolute quantificationLower sensitivity than HPLC for trace impuritiesNot suitable for non-volatile compounds

Detailed Experimental Protocols

The following protocols are designed to be self-validating and provide a robust assessment of purity.

Protocol 1: Purity Determination by Reversed-Phase HPLC
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • Start with 95% A / 5% B.

    • Linear gradient to 5% A / 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions over 1 minute and equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of 50:50 Acetonitrile/Water to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Analysis: Inject 5 µL of the sample. Purity is calculated based on the area percent of the principal peak relative to the total area of all observed peaks.

Protocol 2: Absolute Purity by Quantitative ¹H NMR (qNMR)
  • Instrumentation: NMR Spectrometer (≥400 MHz recommended for better signal dispersion).

  • Internal Standard: Maleic acid (certified reference material). Its two olefinic protons give a sharp singlet around 6.3 ppm, typically in a clear region of the spectrum.

  • Sample Preparation:

    • Accurately weigh ~15 mg of this compound into a vial.

    • Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.

    • Record the exact masses of both the sample and the standard.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition Parameters (Critical for Quantification):

    • Pulse Angle: 90° pulse.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of any proton being integrated (typically ≥ 30 seconds to ensure full relaxation).

    • Number of Scans: ≥ 16 scans to ensure good signal-to-noise.

  • Data Processing:

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, unique signal for this compound (e.g., the aldehyde proton, -CHO).

    • Integrate the singlet from the internal standard (maleic acid).

  • Purity Calculation:

    • Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    • Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, Pstd = Purity of the standard.

Decision Tree for Method Selection

This diagram helps in selecting the appropriate analytical technique based on the specific question being asked about the compound's purity.

Method Selection Decision Tree q1 What is the primary question? q2 Is the compound structurally correct? q1->q2 q3 What is the % purity and impurity profile? q1->q3 q4 Are residual solvents present? q1->q4 q5 Is this a quick preliminary check? q1->q5 ans1 Use ¹H and ¹³C NMR q2->ans1 Yes ans2 Use HPLC/UPLC with UV detection q3->ans2 General ans5 Use qNMR for absolute purity q3->ans5 Absolute ans3 Use GC-MS q4->ans3 Yes ans4 Use Melting Point Analysis q5->ans4 Yes

Caption: A decision tree for selecting the appropriate analytical method.

Conclusion and Recommendations

Assessing the purity of synthesized this compound requires a thoughtful, multi-faceted approach. No single method can provide a complete picture.

  • Initial Screening: Always begin with a melting point analysis . A sharp range consistent with literature values is a good sign, while a broad, depressed range is an immediate red flag.

  • Primary Quantification: Employ a validated Reversed-Phase HPLC method as the primary tool for quantifying purity and profiling non-volatile impurities. Aim for a purity of >95%, a standard often required by medicinal chemistry journals.[4]

  • Orthogonal Confirmation: Confirm the identity and establish absolute purity using quantitative ¹H NMR . This orthogonal technique provides a high degree of confidence and can uncover impurities missed by HPLC.

  • Volatile Analysis: If the synthetic route involves high-boiling point solvents or if there is any suspicion of residual volatiles, GC-MS analysis is essential.

By integrating these techniques, researchers, scientists, and drug development professionals can ensure the integrity of their synthetic intermediates, leading to more reliable and reproducible scientific outcomes.

References

The Untapped Potential of 6-Bromo-3-methoxypicolinaldehyde Derivatives in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor in medicinal chemistry. Heterocyclic compounds, particularly those containing a pyridine scaffold, have consistently proven to be a rich source of biologically active molecules.[1][2] Among the myriad of available building blocks, 6-Bromo-3-methoxypicolinaldehyde stands out as a versatile precursor for the synthesis of a diverse array of derivatives with significant therapeutic potential. This guide provides a comparative analysis of the prospective biological activities of compounds derived from this scaffold, drawing upon experimental data from structurally related pyridine and bromo-heterocyclic analogs to illuminate promising avenues for future research and development.

The Strategic Advantage of the this compound Scaffold

The this compound molecule is endowed with several key features that make it an attractive starting point for combinatorial synthesis and lead optimization:

  • A Reactive Aldehyde Group: The formyl group at the C2 position is a versatile handle for a wide range of chemical transformations, including condensations, reductive aminations, and Wittig-type reactions, enabling the introduction of diverse functional groups and the construction of complex molecular architectures.

  • A Substituted Pyridine Core: The pyridine ring is a common motif in many approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[1][2]

  • Strategic Bromine and Methoxy Substituents: The bromine atom at the C6 position can serve as a site for cross-coupling reactions, allowing for the introduction of various aryl, alkyl, or other functionalities. The methoxy group at the C3 position influences the electronic properties of the pyridine ring and can be a key determinant of target binding and selectivity.

The logical workflow for leveraging this scaffold in a drug discovery program is outlined below:

G cluster_0 Scaffold-Based Drug Discovery Workflow Start This compound Synthesis Synthesis of Derivative Libraries (e.g., Schiff bases, chalcones, heterocycles) Start->Synthesis Versatile Precursor Screening High-Throughput Biological Screening (e.g., anticancer, antimicrobial assays) Synthesis->Screening Diverse Chemical Space Hit_ID Hit Identification Screening->Hit_ID Identification of Active Compounds Lead_Opt Lead Optimization (Structure-Activity Relationship Studies) Hit_ID->Lead_Opt Iterative Improvement Preclinical Preclinical Development Lead_Opt->Preclinical Candidate Selection

Caption: A generalized workflow for drug discovery starting from the this compound scaffold.

Anticancer Activity: A Promising Frontier

While direct studies on derivatives of this compound are not yet prevalent in the public domain, the anticancer potential of structurally similar pyridine-based molecules is well-documented.[1][2] By examining these analogs, we can infer the promising anticancer activity that could be unlocked.

Pyridine-Urea Conjugates as Kinase Inhibitors

A notable class of anticancer agents are pyridine-urea derivatives, which have shown potent inhibitory activity against various kinases involved in cancer progression, such as VEGFR-2.[1] For instance, certain pyridine-ureas have demonstrated significant anti-proliferative activity against breast cancer cell lines.[1]

Table 1: Comparative Anticancer Activity of Pyridine-Urea Derivatives against MCF-7 Breast Cancer Cells

CompoundStructureIC50 (µM)Reference
8e N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(6-(p-tolyloxy)pyridin-3-yl)urea0.22[1]
8n N-(4-bromo-3-(trifluoromethyl)phenyl)-N'-(6-(p-tolyloxy)pyridin-3-yl)urea1.88[1]
Doxorubicin (Standard of Care)1.93[1]
Sorafenib (Standard of Care)4.50[1]

Data extracted from a study on pyridine-ureas, demonstrating the potential for this chemical class.[1]

The synthesis of such compounds often involves the reaction of a substituted aminopyridine with an appropriate isocyanate, a pathway readily adaptable from a derivative of this compound.

Pyridine-Thiazole Hybrids

Hybrid molecules incorporating both pyridine and thiazole moieties have also emerged as promising anticancer agents. These compounds can be designed to interact with multiple cellular targets, potentially leading to enhanced efficacy and reduced resistance. One such derivative, a 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone, has shown high antiproliferative activity against acute human promyelocytic leukemia (HL-60) cells with an IC50 of 0.57 µM.[3]

Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors

The fusion of a thiophene ring to the pyridine core to form thieno[2,3-c]pyridines has been explored for the development of Heat shock protein 90 (Hsp90) inhibitors. Hsp90 is a molecular chaperone that plays a crucial role in the stability and function of numerous oncoproteins. A synthesized thieno[2,3-c]pyridine derivative, compound 6i , exhibited potent inhibition against several cancer cell lines, including head and neck (HSC3), breast (T47D), and colorectal (RKO) cancer cells, with IC50 values of 10.8 µM, 11.7 µM, and 12.4 µM, respectively.[4]

Antimicrobial Applications: Combating Drug Resistance

The increasing prevalence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Brominated heterocyclic compounds have shown significant promise in this area.

Bromoindole Derivatives as Antibacterial and Antibiotic Enhancers

Derivatives of 6-bromoindole have been identified as potent antimicrobial agents. For example, a 6-bromoindolglyoxylamide polyamine derivative exhibited intrinsic antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and also demonstrated antibiotic-enhancing properties against the resistant Gram-negative bacterium Pseudomonas aeruginosa.[5] The mechanism of action for the most potent of this series was attributed to rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria.[5]

Table 2: Antimicrobial Activity of a 6-bromoindolglyoxylamide Derivative

OrganismActivityMechanismReference
S. aureus (Gram-positive)Intrinsic AntimicrobialMembrane Permeabilization & Depolarization[5]
P. aeruginosa (Gram-negative)Antibiotic EnhancerMembrane Permeabilization & Depolarization[5]
Bromophenol Derivatives as Antibacterial Agents

Simple bromophenol derivatives have also demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).[6] One such compound, 3-bromo-2,6-dihydroxyacetophenone, showed good anti-S. aureus and anti-MRSA activity and also inhibited biofilm formation.[6]

Experimental Protocols

To facilitate further research in this area, detailed protocols for key biological assays are provided below.

Protocol: MTT Assay for Anticancer Activity

This protocol is used to assess the cytotoxic effects of synthesized compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_1 MTT Assay Workflow Seed Seed Cells in 96-well Plate Treat Treat with Test Compounds Seed->Treat 24h Incubation MTT Add MTT Reagent Treat->MTT 48-72h Incubation Solubilize Solubilize Formazan Crystals MTT->Solubilize 4h Incubation Read Measure Absorbance Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: A step-by-step workflow for the MTT cytotoxicity assay.

Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of compounds derived from this compound is still emerging, the extensive literature on structurally related pyridine and bromo-heterocyclic compounds provides a strong rationale for its exploration in drug discovery. The comparative analysis presented in this guide highlights the significant potential for developing novel anticancer and antimicrobial agents from this versatile scaffold. Future research should focus on the synthesis and biological evaluation of diverse libraries of compounds derived from this compound to fully unlock its therapeutic potential.

References

A Computational and Comparative Guide to the Reactivity of 6-Bromo-3-methoxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced reactivity of heterocyclic building blocks is paramount to the efficient design and synthesis of novel molecular entities. 6-Bromo-3-methoxypicolinaldehyde stands as a versatile scaffold, presenting multiple reaction sites that can be selectively addressed. This guide provides an in-depth computational and comparative analysis of its reactivity, offering insights into the electronic influences of its substituents and practical guidance for its synthetic transformations. By comparing its performance with key analogues, we aim to equip researchers with the predictive understanding necessary for strategic molecular design.

Introduction to this compound: A Multifaceted Building Block

This compound, with the IUPAC name 6-bromo-3-methoxypyridine-2-carbaldehyde, is a substituted pyridine derivative that has garnered interest in medicinal chemistry and materials science. Its structure incorporates three key features that dictate its chemical behavior: an electrophilic aldehyde group, a carbon-bromine bond amenable to cross-coupling reactions, and an electron-rich pyridine ring modulated by a methoxy substituent. This combination of functionalities allows for a diverse range of chemical modifications, making it a valuable starting material for the synthesis of complex molecular architectures.

To fully appreciate the synthetic potential of this molecule, a detailed understanding of the interplay between its functional groups is essential. This guide will dissect the reactivity of this compound by comparing it with two key analogues:

  • 6-Bromopicolinaldehyde: Lacking the methoxy group, this analogue serves to highlight the electronic contribution of the methoxy substituent.

  • 3-Methoxypicolinaldehyde: Devoid of the bromine atom, this compound allows for an assessment of the inductive and steric effects of the halogen.

Through a combination of theoretical computational analysis and established experimental protocols, we will explore the reactivity at the two primary functional sites: the aldehyde group and the carbon-bromine bond.

Comparative Reactivity of the Aldehyde Group: A Nucleophilic Target

The aldehyde functionality is a cornerstone of organic synthesis, readily undergoing nucleophilic addition and related transformations. The reactivity of the aldehyde in this compound is significantly influenced by the electronic properties of the bromo and methoxy substituents.

Computational Analysis of Aldehyde Electrophilicity

Density Functional Theory (DFT) calculations are a powerful tool for predicting the reactivity of organic molecules. By calculating the partial atomic charges and the energies of the frontier molecular orbitals (HOMO and LUMO), we can gain insight into the electrophilicity of the aldehyde carbon.

The electron-withdrawing nature of the bromine atom is expected to increase the partial positive charge on the aldehyde carbon, making it more susceptible to nucleophilic attack. Conversely, the electron-donating methoxy group, through resonance, is anticipated to decrease the electrophilicity of the carbonyl carbon. The net effect on reactivity will be a balance of these opposing electronic influences.

A proposed computational workflow to quantify these effects is presented below. This protocol can be used to generate the comparative data summarized in Table 1.

Common Reactions of the Aldehyde Group: The Wittig Reaction

A classic and highly effective method for converting aldehydes to alkenes is the Wittig reaction.[1][2] This reaction's efficiency is directly related to the electrophilicity of the carbonyl carbon.

Comparative Performance in the Wittig Reaction:

Based on the predicted electronic effects, we can hypothesize the relative reaction rates for the Wittig olefination:

  • 6-Bromopicolinaldehyde is expected to be the most reactive due to the strong electron-withdrawing effect of the bromine atom, which enhances the electrophilicity of the aldehyde.

  • This compound will likely exhibit intermediate reactivity, as the electron-donating methoxy group partially mitigates the activating effect of the bromine.

  • 3-Methoxypicolinaldehyde is predicted to be the least reactive of the three, with the aldehyde being deactivated by the methoxy group and lacking the activating bromo substituent.

Table 1: Predicted Reactivity Parameters from DFT Calculations

CompoundPredicted Partial Charge on Aldehyde Carbon (Arbitrary Units)Predicted LUMO Energy (eV)Expected Wittig Reaction Rate
This compoundModerate PositiveLowModerate
6-BromopicolinaldehydeHigh PositiveLowestFast
3-MethoxypicolinaldehydeLow PositiveHighSlow

Note: The values in this table are qualitative predictions. A detailed computational study as outlined in Section 4 is required to obtain quantitative data.

Reactivity at the Carbon-Bromine Bond: Gateway to Biaryl Scaffolds

The presence of a bromine atom on the pyridine ring opens up a vast array of synthetic possibilities, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[3][4] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.

Computational Insights into Suzuki-Miyaura Coupling

The rate-determining step in the Suzuki-Miyaura catalytic cycle is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The ease of this step is influenced by the electronic properties of the aryl halide. Electron-withdrawing groups on the aromatic ring generally facilitate oxidative addition.

In this compound, the electron-donating methoxy group is expected to slightly deactivate the C-Br bond towards oxidative addition compared to 6-Bromopicolinaldehyde. However, the inherent electron deficiency of the pyridine ring still renders the C-Br bond sufficiently reactive for Suzuki coupling.

Comparative Performance in the Suzuki-Miyaura Coupling

Given the electronic considerations, we can anticipate the following trend in reactivity for the Suzuki-Miyaura coupling:

  • 6-Bromopicolinaldehyde: The absence of the electron-donating methoxy group should make the C-Br bond more electron-deficient and thus more reactive towards oxidative addition, leading to faster reaction rates.

  • This compound: The presence of the methoxy group may lead to slightly slower reaction rates compared to its non-methoxylated counterpart.

Table 2: Predicted Performance in Suzuki-Miyaura Coupling

CompoundPredicted Ease of Oxidative AdditionExpected Suzuki Coupling Yield/Rate
This compoundModerateGood
6-BromopicolinaldehydeHighExcellent

Note: This table presents qualitative predictions. Experimental validation is necessary to confirm these trends.

Experimental and Computational Protocols

To facilitate further research and validation of the concepts discussed in this guide, detailed experimental and computational protocols are provided below.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of bromopyridine derivatives and can be adapted for this compound and its analogues.[5][6]

Materials:

  • Bromopyridine derivative (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the bromopyridine derivative, arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add palladium(II) acetate and triphenylphosphine to the flask.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Detailed Experimental Protocol: Wittig Reaction

This protocol provides a general procedure for the Wittig olefination of aromatic aldehydes.[6][7]

Materials:

  • Phosphonium salt (e.g., benzyltriphenylphosphonium chloride, 1.1 mmol)

  • Strong base (e.g., n-butyllithium or sodium hydride, 1.1 mmol)

  • Anhydrous tetrahydrofuran (THF, 10 mL)

  • Aromatic aldehyde (1.0 mmol)

Procedure:

  • To an oven-dried, two-necked round-bottom flask under an inert atmosphere, add the phosphonium salt and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the strong base to the suspension. The formation of a colored solution indicates the generation of the ylide.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • In a separate flask, dissolve the aromatic aldehyde in anhydrous THF.

  • Slowly add the aldehyde solution to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of water.

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

Detailed Computational Protocol: DFT Analysis

This protocol outlines a standard workflow for performing DFT calculations to predict the reactivity of substituted pyridine aldehydes.

Software:

  • A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Methodology:

  • Geometry Optimization:

    • Build the 3D structures of this compound and the chosen analogues.

    • Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).

    • Confirm that the optimized structures correspond to a minimum on the potential energy surface by performing a frequency calculation and ensuring the absence of imaginary frequencies.

  • Electronic Property Calculations:

    • From the optimized geometries, perform a single-point energy calculation to obtain the molecular orbitals (HOMO and LUMO) and their energies.

    • Calculate the partial atomic charges using a method such as Natural Bond Orbital (NBO) analysis or Mulliken population analysis.

  • Data Analysis:

    • Compare the calculated partial charges on the aldehyde carbon to assess its electrophilicity.

    • Analyze the HOMO-LUMO energy gap as an indicator of chemical reactivity. A smaller gap generally suggests higher reactivity.

    • Visualize the molecular electrostatic potential (MEP) map to identify electron-rich and electron-poor regions of the molecules.

Visualizing the Reaction Pathways and Comparative Logic

To further clarify the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the key reaction mechanisms and the logical flow of the comparative analysis.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R-Pd(II)L₂(X) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Diorgano_PdII R-Pd(II)L₂(Ar) Transmetalation->Diorgano_PdII RedElim Reductive Elimination Diorgano_PdII->RedElim RedElim->Pd0 Regeneration Product R-Ar RedElim->Product ArX 6-Bromo-3-methoxy- picolinaldehyde ArX->OxAdd ArBOH2 Ar'B(OH)₂ ArBOH2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Wittig_Reaction Aldehyde 6-Bromo-3-methoxy- picolinaldehyde Addition Nucleophilic Addition Aldehyde->Addition Ylide Phosphorus Ylide (Ph₃P⁺-C⁻HR) Ylide->Addition Oxaphosphetane Oxaphosphetane Intermediate Addition->Oxaphosphetane Elimination [2+2] Cycloelimination Oxaphosphetane->Elimination Alkene Alkene Product Elimination->Alkene TPPO Triphenylphosphine Oxide Elimination->TPPO

Caption: Mechanism of the Wittig reaction.

Comparative_Workflow cluster_comp Computational Analysis (DFT) cluster_exp Experimental Validation Target This compound Comp_Target Calculate Properties of Target Target->Comp_Target Exp_Target Perform Reactions on Target Target->Exp_Target Analog1 6-Bromopicolinaldehyde Comp_Analog1 Calculate Properties of Analog 1 Analog1->Comp_Analog1 Exp_Analog1 Perform Reactions on Analog 1 Analog1->Exp_Analog1 Analog2 3-Methoxypicolinaldehyde Comp_Analog2 Calculate Properties of Analog 2 Analog2->Comp_Analog2 Exp_Analog2 Perform Reactions on Analog 2 Analog2->Exp_Analog2 Comparison Compare Electronic Properties (Charges, Orbitals, MEP) Comp_Target->Comparison Comp_Analog1->Comparison Comp_Analog2->Comparison Exp_Comparison Compare Reaction Outcomes (Yields, Rates) Comparison->Exp_Comparison Hypothesize Exp_Target->Exp_Comparison Exp_Analog1->Exp_Comparison Exp_Analog2->Exp_Comparison

Caption: Workflow for the comparative study of reactivity.

Conclusion

This compound is a promising building block with a rich and tunable reactivity profile. The interplay of the electron-withdrawing bromine atom and the electron-donating methoxy group creates a nuanced electronic environment that can be exploited for selective chemical transformations. While the bromine atom activates the pyridine ring for cross-coupling reactions, the methoxy group modulates the reactivity of both the C-Br bond and the aldehyde functionality. This guide provides a foundational framework for understanding and predicting the behavior of this molecule in common synthetic operations. The provided experimental and computational protocols offer a starting point for researchers to further explore and harness the synthetic potential of this compound in the development of novel pharmaceuticals and advanced materials.

References

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